Product packaging for Imidazo[1,2-A]pyrazin-2-amine(Cat. No.:CAS No. 1289267-53-3)

Imidazo[1,2-A]pyrazin-2-amine

Cat. No.: B2878854
CAS No.: 1289267-53-3
M. Wt: 134.142
InChI Key: SHTYVPZQTIYWOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Imidazo[1,2-A]pyrazin-2-amine is a useful research compound. Its molecular formula is C6H6N4 and its molecular weight is 134.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4 B2878854 Imidazo[1,2-A]pyrazin-2-amine CAS No. 1289267-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-4-10-2-1-8-3-6(10)9-5/h1-4H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTYVPZQTIYWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289267-53-3
Record name imidazo[1,2-a]pyrazin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Substituted Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Its rigid, planar structure and rich electronic characteristics also make it a promising fluorophore for applications in bioimaging and materials science.[3][4] For any professional engaged in the synthesis and development of novel derivatives, a robust and systematic approach to structural confirmation and physicochemical characterization is not merely procedural—it is fundamental to the integrity and progression of the research.

This guide provides an in-depth, field-proven perspective on the multi-technique spectroscopic characterization of substituted imidazo[1,2-a]pyrazines. We will move beyond rote procedural descriptions to explore the causal relationships between molecular structure and spectral output, empowering you to interpret data with confidence and make informed decisions in your development pipeline.

Section 1: The Foundational Pillar: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For the imidazo[1,2-a]pyrazine system, ¹H and ¹³C NMR are indispensable for confirming the core structure, determining the position of substituents, and assessing isomeric purity.

Expertise in Action: Causality in NMR Experimental Choices

The selection of a deuterated solvent is the first critical decision. For many imidazo[1,2-a]pyrazine derivatives, Chloroform-d (CDCl₃) is a suitable starting point due to its ability to dissolve a broad range of organic compounds. However, if the molecule possesses highly polar substituents (e.g., -NH₂, -COOH), Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a superior choice, as it prevents signal broadening of exchangeable protons (like N-H) and can better solvate these more polar analogues.

The typical ¹H NMR spectrum of an imidazo[1,2-a]pyrazine derivative will display distinct signals in the aromatic region (typically δ 7.0–9.5 ppm).[2] The protons on the pyrazine ring are generally found further downfield compared to those on the imidazole portion due to the electronic environment of the fused system. For example, the proton at the C5 position is often observed as a singlet around δ 8.8–9.0 ppm.[1][5]

The ¹³C NMR spectrum provides a direct count of unique carbon atoms and insight into their hybridization and electronic environment. Quaternary carbons, such as those at the ring fusion (C8a) and those bearing substituents, will appear as signals with lower intensity compared to protonated carbons. Typical chemical shifts for the core carbons span from approximately δ 108 ppm to δ 152 ppm.[5]

Self-Validating Protocol: ¹H & ¹³C NMR Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified imidazo[1,2-a]pyrazine derivative.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

    • Acquire a standard ¹H NMR spectrum. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Interpretation:

    • ¹H NMR: Integrate all signals to determine proton ratios. Analyze coupling patterns (singlets, doublets, triplets, etc.) and coupling constants (J-values) to establish connectivity between adjacent protons.

    • ¹³C NMR: Correlate the number of signals with the number of expected unique carbon atoms in the molecule. Use chemical shift prediction software or literature data for initial assignments. For complex structures, advanced 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential to definitively link proton and carbon signals.

Data Presentation: Typical Chemical Shifts
Position Typical ¹H Chemical Shift (δ ppm) Typical ¹³C Chemical Shift (δ ppm)
C2-H/CDependent on substituent~108.5 (unsubstituted)[5]
C3-H/CDependent on substituent~133.2 (unsubstituted)[5]
C5-H~8.8 - 9.1 (singlet)[1][5]~142.7[5]
C6-H~7.8 - 8.3 (doublet)Varies with substitution
C8-H~7.8 - 8.4 (doublet)[5]~117.1[5]

Note: These are representative ranges. Actual values are highly dependent on the specific substituents and the solvent used.

Section 2: Confirming Identity: Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight of the synthesized compound and confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Expertise in Action: Choosing the Right Ionization Technique

For most substituted imidazo[1,2-a]pyrazines, which contain basic nitrogen atoms, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation.[1][6] This provides a clear and accurate measurement of the molecular mass. The high accuracy of modern instruments (e.g., Orbitrap or TOF analyzers) allows for the determination of the elemental formula, a powerful tool for validating the proposed structure.

Self-Validating Protocol: ESI-HRMS Analysis

Objective: To confirm the molecular weight and elemental composition of the target compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • If necessary, add a trace amount of an acid (e.g., formic acid) to the solution to promote protonation and enhance the [M+H]⁺ signal.

  • Infusion and Data Acquisition:

    • Introduce the sample into the ESI source via direct infusion or through an LC system.

    • Acquire the mass spectrum in positive ion mode. Ensure the mass range is set appropriately to detect the expected [M+H]⁺ ion.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Compare the measured accurate mass with the theoretical mass calculated for the proposed molecular formula. A mass error of less than 5 ppm is considered excellent confirmation.

Section 3: Probing Electronic Properties: UV-Visible and Fluorescence Spectroscopy

The extended π-conjugated system of the imidazo[1,2-a]pyrazine core endows these molecules with interesting photophysical properties.[3] UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are essential for characterizing these properties, which are critical for applications in bioimaging, sensing, and materials science.

Expertise in Action: Structure-Property Relationships

The electronic properties of the imidazo[1,2-a]pyrazine system are highly sensitive to the nature and position of substituents. This is a key principle to leverage during characterization.

  • UV-Vis Absorption: The spectra typically show multiple absorption bands corresponding to π → π* transitions.[7]

  • Fluorescence Emission: Many derivatives are fluorescent, often emitting in the blue-green region of the spectrum.[8] The position of the emission maximum (λ_em) and the fluorescence quantum yield are strongly influenced by substituents.

    • Electron-Donating Groups (EDGs) like -NH₂ or -OCH₃ tend to cause a red-shift (bathochromic shift) in both absorption and emission spectra due to an increase in the energy of the highest occupied molecular orbital (HOMO).[3]

    • Electron-Withdrawing Groups (EWGs) such as -NO₂ or -CN can also lead to red-shifts, particularly if they enhance an intramolecular charge transfer (ICT) character in the excited state.

The choice of solvent can also dramatically alter the photophysical properties (solvatochromism), providing further insight into the electronic nature of the molecule's ground and excited states.[1][9]

Self-Validating Protocol: Photophysical Characterization

Objective: To determine the absorption and emission characteristics of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound in a spectroscopic-grade solvent (e.g., acetonitrile, dichloromethane).[1][6]

    • Prepare a series of dilutions to find a concentration that gives a maximum absorbance of ~0.1 for fluorescence measurements to avoid inner-filter effects. A higher concentration (absorbance ~1.0) is suitable for UV-Vis absorption measurements.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum over a relevant wavelength range (e.g., 200-600 nm) using a spectrophotometer.

    • Identify the wavelength of maximum absorption (λ_max).

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, set the excitation wavelength (λ_ex) to the λ_max determined from the absorption spectrum.[6]

    • Scan the emission spectrum over a longer wavelength range to capture the full emission profile and determine the emission maximum (λ_em).

    • (Optional but Recommended) Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

Section 4: Visualizing the Workflow and Key Concepts

Diagrams provide a powerful way to conceptualize complex processes and relationships.

General Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesized Derivative purification Purification (Column Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms High-Resolution MS (ESI-HRMS) purification->ms uv UV-Vis & Fluorescence Spectroscopy purification->uv ftir FTIR Spectroscopy purification->ftir structure Confirm Structure & Purity nmr->structure formula Confirm Molecular Formula ms->formula photophys Characterize Photophysical Properties uv->photophys functional_groups Confirm Functional Groups ftir->functional_groups final Validated Compound structure->final formula->final photophys->final functional_groups->final

Caption: Workflow for the characterization of a novel imidazo[1,2-a]pyrazine.

Influence of Substituents on Photophysical Properties

G cluster_core Imidazo[1,2-a]pyrazine Core cluster_substituents Substituent Effects cluster_output Spectroscopic Output core Unsubstituted Core (Reference λ) red_shift Red Shift (Bathochromic) Longer Wavelength (λ) blue_shift Blue Shift (Hypsochromic) Shorter Wavelength (λ) edg Electron-Donating Group (-NH₂, -OCH₃) edg->red_shift Raises HOMO Energy ewg Electron-Withdrawing Group (-NO₂, -CN) ewg->red_shift Lowers LUMO Energy/ Enables ICT

Caption: Effect of substituents on absorption/emission wavelengths.

References

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The Imidazo[1,2-a]pyrazine Core: Structural Merits and Synthetic Accessibility

The imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged, fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an excellent platform for creating molecules that can engage with a wide variety of biological targets through hydrogen bonding and π-π stacking interactions. From a drug design perspective, it is considered a "privileged" scaffold, meaning it is capable of providing ligands for more than one type of receptor or enzyme.[1]

The synthetic tractability of this core is a key driver of its prevalence in drug discovery programs. One of the most efficient and widely adopted methods is the one-pot, three-component condensation reaction. This approach offers a rapid and diversity-oriented synthesis, allowing for the facile introduction of various substituents.[2]

A common and effective strategy involves the reaction of a 2-aminopyrazine with an aryl aldehyde and an isocyanide, often catalyzed by iodine.[2] This method is valued for its operational simplicity, cost-effectiveness, and the ability to generate a library of diverse analogs under mild, room-temperature conditions.[2]

Below is a generalized workflow for a multi-component synthesis approach.

G cluster_reactants Starting Materials cluster_process Reaction cluster_outcome Outcome A 2-Aminopyrazine P1 One-Pot Reaction Vessel (Solvent, e.g., Ethanol) A->P1 B Aryl Aldehyde B->P1 C Isocyanide C->P1 P2 Catalyst Addition (e.g., Iodine) P1->P2 P3 Stir at Room Temperature P2->P3 D Work-up & Purification (e.g., Column Chromatography) P3->D E Imidazo[1,2-a]pyrazine Core Structure D->E caption General Workflow for Multi-Component Synthesis

Caption: General Workflow for Multi-Component Synthesis.

This synthetic flexibility allows chemists to systematically modify the scaffold at multiple positions (C2, C3, C6, C8, etc.), enabling precise tuning of physicochemical properties and pharmacological activity, which is fundamental to structure-activity relationship (SAR) studies.

Anticancer Potential: Targeting Key Oncogenic Pathways

The imidazo[1,2-a]pyrazine scaffold has emerged as a powerful framework for the design of potent anticancer agents.[2] Derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines, including those of the breast (MCF-7), liver (HepG2), skin (A375), and larynx (Hep-2).[2] The primary mechanism underpinning this activity is the inhibition of critical protein kinases that drive cancer cell proliferation and survival.[3][4]

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

One of the most frequently dysregulated signaling cascades in human cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway.[5][6] This pathway governs essential cellular processes such as growth, proliferation, and survival.[7] Its constitutive activation, often due to mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, is a hallmark of many cancers.[6][7] Consequently, targeting key nodes within this pathway is a validated strategy for cancer therapy.[5]

Several series of imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of PI3K.[3] By binding to the ATP-binding pocket of PI3K, these compounds prevent the phosphorylation of PIP2 to PIP3, a critical step for the recruitment and activation of the downstream kinase, Akt. This blockade effectively shuts down the pro-survival signaling cascade, leading to an induction of apoptosis in cancer cells.

The diagram below illustrates the central role of PI3K in this pathway and the intervention point for imidazo[1,2-a]pyrazine-based inhibitors.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition of Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->PI3K Inhibition PTEN PTEN PTEN->PIP3 Inhibition caption Inhibition of the PI3K/Akt Signaling Pathway

Caption: Inhibition of the PI3K/Akt Signaling Pathway.

Other Kinase Targets

Beyond PI3K, this versatile scaffold has been successfully adapted to target other critical oncogenic kinases:

  • Aurora Kinases: Essential for mitotic progression, Aurora kinases A and B are often overexpressed in tumors. Imidazo[1,2-a]pyrazine-based compounds have been developed as picomolar inhibitors of these kinases, demonstrating efficacy in human tumor xenograft models.[4][8]

  • Cyclin-Dependent Kinase 9 (CDK9): This kinase plays a crucial role in regulating transcription. A derivative with a pyridin-4-yl group at position 2 and a benzyl group at position 3 showed potent CDK9 inhibition (IC₅₀ of 0.16 µM) and corresponding cytotoxicity against cancer cell lines.[9]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative imidazo[1,2-a]pyrazine derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

Compound IDCancer Cell LineTarget/Putative MechanismIC₅₀ (µM)Reference
10b Hep-2 (Laryngeal)Cytotoxicity20[2]
10b HepG2 (Liver)Cytotoxicity18[2]
10b A375 (Melanoma)Cytotoxicity16[2]
3c MCF-7 (Breast)CDK9 Inhibition6.66 (avg)[9]
18h A375P (Melanoma)Cytotoxicity< 0.06

Broad-Spectrum Biological Potential

While its application in oncology is prominent, the utility of the imidazo[1,2-a]pyrazine scaffold extends to several other therapeutic areas.

  • Antimicrobial & Antiviral Activity: Derivatives have shown promising activity against bacteria and viruses. Some compounds act as inhibitors of the bacterial type IV secretion system, a key virulence mechanism.[10] Others have demonstrated activity against human coronavirus 229E, with a predicted affinity for the main protease enzyme.[9]

  • Antioxidant Properties: Oxidative stress is implicated in numerous diseases. The scaffold has been used to design compounds with significant free radical scavenging activity, often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • Neuropharmacology: Structurally analogous to some anticonvulsant drugs, this scaffold has been explored for neurological applications.[5] Notably, derivatives have been designed as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease and as positive allosteric modulators of the mGlu2 receptor for psychiatric disorders.

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, the following section provides detailed, step-by-step protocols for key assays used to validate the biological potential of imidazo[1,2-a]pyrazine derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[10]

Workflow Diagram: MTT Assay

G A 1. Seed Cells (96-well plate, 5,000 cells/well) B 2. Incubate Overnight (37°C, 5% CO₂) A->B C 3. Treat with Compound (Serial dilutions) B->C D 4. Incubate for 24-48h C->D E 5. Add MTT Reagent (0.5 mg/mL final conc.) D->E F 6. Incubate for 4h (Allow formazan formation) E->F G 7. Solubilize Crystals (Add 150 µL DMSO) F->G H 8. Read Absorbance (570 nm) G->H caption Experimental Workflow for the MTT Assay

Caption: Experimental Workflow for the MTT Assay.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count adherent cancer cells (e.g., MCF-7). Dilute the cell suspension in complete culture medium to a concentration of 5 x 10⁴ cells/mL. Add 100 µL of the cell suspension (containing 5,000 cells) to each well of a 96-well flat-bottom plate.[11]

  • Adherence: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.[11]

  • Compound Treatment: Prepare a stock solution of the test imidazo[1,2-a]pyrazine derivative in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations. Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure time (typically 24 to 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.

  • Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.[10]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the activity of a specific kinase (e.g., PI3K, Aurora A) by measuring the amount of ADP produced during the phosphorylation reaction. It is a highly sensitive method for determining the IC₅₀ of potential inhibitors.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO.[12]

  • Reaction Setup: In a white, opaque 96-well plate, add the following components in order:

    • 2.5 µL of the serially diluted compound or DMSO control.

    • 2.5 µL of the target kinase enzyme in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[12]

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[12]

  • Initiation of Kinase Reaction: Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well. The optimal concentrations should be determined empirically but are often near the Kₘ for ATP.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.[12]

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal via a luciferase/luciferin reaction.

    • Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[12]

Protocol 3: Antioxidant Capacity Assessment using the DPPH Assay

This method is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • DPPH Working Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. This solution should be freshly prepared and protected from light.[14]

    • Test Samples: Dissolve the imidazo[1,2-a]pyrazine derivatives in a suitable solvent (e.g., methanol) to create a stock solution, then prepare a series of dilutions.

    • Positive Control: Prepare a dilution series of a known antioxidant, such as ascorbic acid or Trolox.[14]

  • Reaction Setup:

    • In a 96-well plate, add 20 µL of each sample dilution, control, or solvent blank to the appropriate wells.[15]

    • Add 80 µL of Assay Buffer to each well.[15]

    • Initiate the reaction by adding 100 µL of the DPPH working solution to each well (except for a blank containing only ethanol). Mix well by pipetting.[15]

  • Incubation: Cover the plate to protect it from light and incubate at room temperature for 30 minutes.[14]

  • Data Acquisition: Measure the absorbance of each well at 517 nm using a microplate reader.[14]

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Scavenging Activity = [ (Abs_control - Abs_sample) / Abs_control ] x 100

    • Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the test compound.[13]

    • Plot the % scavenging activity against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a highly versatile and synthetically accessible core that continues to yield compounds with potent and diverse biological activities. Its success in targeting key oncogenic kinases like PI3K and Aurora kinase validates its importance in cancer drug discovery. Furthermore, its emerging potential in treating infectious, neurological, and oxidative stress-related diseases underscores its privileged nature.

Future research should focus on leveraging advanced synthetic methodologies to explore novel chemical space around the scaffold. Combining structure-based drug design with systematic SAR studies will be crucial for optimizing potency, selectivity, and pharmacokinetic profiles. As our understanding of complex disease biology deepens, the imidazo[1,2-a]pyrazine scaffold is poised to remain a valuable and enduring platform for the development of innovative therapeutics.

References

Imidazo[1,2-a]pyrazin-2-amine: A Technical Guide to a Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Core as a Deazapurine Bioisostere

In the landscape of medicinal chemistry and drug discovery, the quest for novel heterocyclic scaffolds that can effectively modulate biological targets is perpetual. The imidazo[1,2-a]pyrazine ring system has emerged as a "drug prejudice" scaffold, demonstrating a wide spectrum of pharmacological activities.[1][2] This bicyclic 5,6-fused heterocycle is often regarded as a structural analogue or bioisostere of deazapurines, a class of compounds known for their interactions with purine-binding proteins, particularly kinases. The strategic replacement of a nitrogen atom in the purine core with a carbon atom, while maintaining a similar spatial arrangement of nitrogen atoms crucial for hydrogen bonding interactions within the ATP-binding pocket of kinases, underpins this analogy. This structural similarity allows imidazo[1,2-a]pyrazine derivatives to act as competitive inhibitors for a range of protein kinases, making them a focal point for the development of targeted therapeutics, particularly in oncology.

This technical guide provides an in-depth exploration of the imidazo[1,2-a]pyrazin-2-amine core, from its synthesis to its application as a potent kinase inhibitor. We will delve into the rationale behind its design as a deazapurine analogue, detail synthetic methodologies, present structure-activity relationship (SAR) data for key kinase targets, and provide comprehensive protocols for its evaluation.

Chemical Synthesis of the Imidazo[1,2-a]pyrazine Scaffold

The synthesis of the imidazo[1,2-a]pyrazine core can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. A common and effective strategy involves the condensation of an aminopyrazine with an α-halocarbonyl compound.

General Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for accessing substituted imidazo[1,2-a]pyrazine derivatives.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization 2-Aminopyrazine 2-Aminopyrazine Condensation Condensation 2-Aminopyrazine->Condensation alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Formation Imidazo[1,2-a]pyrazine Core Imidazo[1,2-a]pyrazine Core Cyclization->Imidazo[1,2-a]pyrazine Core Ring Closure Substitution Reactions Substitution Reactions Imidazo[1,2-a]pyrazine Core->Substitution Reactions Diverse Derivatives Diverse Derivatives Substitution Reactions->Diverse Derivatives

Caption: Generalized workflow for the synthesis of imidazo[1,2-a]pyrazine derivatives.

Detailed Experimental Protocol: One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyrazine Derivatives

A highly efficient, iodine-catalyzed, one-pot, three-component condensation method has been reported for the synthesis of 3-aminoimidazo[1,2-a]pyrazine derivatives at room temperature.[3] This approach offers advantages in terms of operational simplicity, mild reaction conditions, and good to excellent yields.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and a substituted aryl aldehyde (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add iodine (10 mol%) to the reaction mixture.

  • Isocyanide Addition: To the stirring solution, add tert-butyl isocyanide (1.2 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-aminoimidazo[1,2-a]pyrazine derivative.

This protocol's trustworthiness lies in its reliance on a well-established multicomponent reaction, with the iodine catalyst facilitating the key C-N bond formations in a single pot.

Imidazo[1,2-a]pyrazine as a Kinase Inhibitor Scaffold

The imidazo[1,2-a]pyrazine scaffold has proven to be a fertile ground for the discovery of potent inhibitors of several key kinases implicated in cancer and other diseases. These include, but are not limited to, Aurora kinases, Phosphoinositide 3-kinases (PI3K), and Bruton's tyrosine kinase (BTK).

Inhibition of Aurora Kinases

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[4][5] Imidazo[1,2-a]pyrazine-based compounds have been identified as potent dual inhibitors of Aurora A and Aurora B kinases.[5]

Quantitative Data: SAR of Imidazo[1,2-a]pyrazine Derivatives as Aurora Kinase Inhibitors

Compound IDR1R2Aurora A IC50 (nM)Aurora B IC50 (nM)Cell Proliferation (HCT116) IC50 (nM)Reference
1 HH--250[5]
12k (SCH 1473759) -CH(OH)CH2NH-isothiazoleCH30.02 (Kd)0.03 (Kd)25 (phos-HH3)[5][6]
1j -----[7]
15 ClPyridin-3-yl---[7]

Note: Data is compiled from multiple sources and assay conditions may vary. Direct comparison should be made with caution.

The development of compound 12k (SCH 1473759) from the initial hit 1 demonstrates a classic example of structure-based drug design. Optimization of the substituents led to a picomolar inhibitor with significantly improved cellular potency and aqueous solubility.[5]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyrazines have been successfully developed as potent inhibitors of PI3K, with some derivatives showing dual PI3K/mTOR inhibitory activity.[8][9]

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation This compound Derivative This compound Derivative This compound Derivative->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyrazine derivatives.

Quantitative Data: Imidazo[1,2-a]pyrazine Derivatives as PI3K/mTOR Inhibitors

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)Reference
42 0.063.12[8]
15a --[8]

Note: Data extracted from a study on potent PI3K/mTOR dual inhibitors.[8]

The remarkable potency of compound 42 underscores the potential of the imidazo[1,2-a]pyrazine scaffold in achieving highly effective dual inhibition of key targets within a signaling pathway.[8]

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of the findings, standardized and validated protocols are essential for assessing the biological activity of newly synthesized imidazo[1,2-a]pyrazine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay for determining the in vitro inhibitory activity of compounds against a target kinase (e.g., PI3K).[3]

Materials:

  • Target kinase enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., PIP2 for PI3K)

  • Test compounds dissolved in DMSO

  • Stop solution

  • Detection mix (containing Eu3+-cryptate labeled antibody and XL665-labeled streptavidin)

  • 384-well low-volume plates

  • HTRF-compatible plate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase, substrate, and kinase buffer.

  • Compound Addition: Add the test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction: Add the stop solution to terminate the kinase reaction.

  • Detection: Add the detection mix to the wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Cell Viability Assay (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (ELISA reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values by plotting the percentage of viability against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold has firmly established itself as a privileged structure in the field of kinase inhibitor drug discovery. Its identity as a deazapurine bioisostere provides a rational basis for its interaction with the ATP-binding sites of a multitude of kinases. The synthetic accessibility and the potential for diverse functionalization at multiple positions on the ring system allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

The successful development of potent inhibitors of Aurora kinases and the PI3K/Akt/mTOR pathway highlights the therapeutic potential of this scaffold in oncology. Future research will likely focus on exploring its activity against other kinase families, optimizing selectivity profiles to minimize off-target effects, and further improving drug-like properties to advance lead compounds into clinical development. The systematic application of the synthetic and biological evaluation protocols outlined in this guide will be instrumental in unlocking the full potential of the imidazo[1,2-a]pyrazine core for the next generation of targeted therapies.

References

A Technical Guide to Novel Synthesis of the Imidazo[1,2-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine moiety is a nitrogen-containing fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry and drug development.[1][2] Its rigid, planar structure and unique electronic properties make it an ideal framework for interacting with a wide range of biological targets. This has led to the development of numerous compounds with diverse pharmacological activities, including potent inhibitors of PI3K/mTOR for cancer therapy, antivirals, and agents targeting heat shock protein 90 (Hsp90).[3][4][5] Consequently, the development of efficient, robust, and diverse synthetic routes to this core structure is of paramount importance to the scientific community.

This guide provides an in-depth analysis of modern, field-proven synthetic strategies for constructing the imidazo[1,2-a]pyrazine core. We will move beyond traditional condensation reactions to explore powerful, contemporary methodologies, focusing on the causality behind experimental choices and providing actionable protocols for the discerning researcher.

Strategic Approach 1: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a cornerstone of modern heterocyclic chemistry and a highly efficient one-pot method for accessing the 3-aminoimidazo[1,2-a]pyrazine scaffold.[6] This isocyanide-based multicomponent reaction (I-MCR) combines a heterocyclic amidine (like 2-aminopyrazine), an aldehyde, and an isocyanide, rapidly generating molecular complexity from simple starting materials.[6][7]

Causality and Mechanistic Insight

The power of the GBB reaction lies in its convergence and atom economy. The reaction proceeds through a Lewis acid-catalyzed cascade. First, the 2-aminopyrazine and aldehyde condense to form a Schiff base (iminium ion intermediate). The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization to construct the fused bicyclic system.[5] The choice of Lewis acid catalyst (e.g., Sc(OTf)₃, ZrCl₄, Y(OTf)₃) is critical for activating the aldehyde and promoting the key C-N and C-C bond formations.[3][8][9]

Workflow for GBB Reaction

GBB_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine 2-aminopyrazine, aldehyde, and solvent B Add Lewis Acid Catalyst (e.g., Sc(OTf)₃) A->B C Add Isocyanide B->C D Heat under Microwave or Conventional Conditions C->D E Monitor reaction by TLC/LC-MS D->E F Cool to Room Temperature E->F G Filter precipitate or perform aqueous work-up F->G H Purify by column chromatography or recrystallization G->H

Caption: Generalized workflow for the GBB synthesis of Imidazo[1,2-a]pyrazines.

Field-Proven Experimental Protocol: Microwave-Assisted GBB Synthesis

This protocol is adapted from a method utilizing microwave irradiation to accelerate the reaction, a common and highly effective strategy.[8][10]

Materials:

  • Fluorous benzaldehyde (1.0 equiv.)

  • 2-aminopyrazine (1.1 equiv.)

  • Isocyanide (e.g., cyclohexyl isocyanide) (1.2 equiv.)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 equiv.)

  • Dichloromethane (DCM) / Methanol (MeOH) (3:1 mixture)

Procedure:

  • To a microwave reaction vessel, add the fluorous benzaldehyde, 2-aminopyrazine, isocyanide, and Sc(OTf)₃.

  • Add the 3:1 DCM/MeOH solvent mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 150 °C with a ramp time of 2 minutes.

  • Maintain the temperature at 150 °C for 10 minutes.[8]

  • After the reaction is complete, cool the vessel to room temperature.

  • A white precipitate of the product should form. Filter the precipitate.

  • Wash the filtered solid with cold MeOH and dry under vacuum to afford the pure 3-aminoimidazo[1,2-a]pyrazine derivative.[8]

Data Summary: Scope of the GBB Reaction

The GBB reaction is notable for its broad substrate scope. The following table summarizes representative yields for various substituted imidazo[1,2-a]pyridines, which are structurally analogous to the pyrazine core and synthesized via the same methodology.

AldehydeIsocyanideYield (%)Reference
FurfuralCyclohexyl isocyanide86[11]
3-Formyl-chromonetert-Butyl isocyanide36[12]
9-JulolidinecarboxaldehydeBenzyl isocyanide98[13]
PiperonalCyclohexyl isocyanide94 (ZrCl₄ cat.)[9]

Strategic Approach 2: Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating the imidazo[1,2-a]pyrazine core.[14] Instead of pre-functionalizing starting materials, this approach directly converts native C-H bonds into new C-C or C-heteroatom bonds, significantly streamlining synthetic sequences. The C3 position of the imidazo[1,2-a]pyridine/pyrazine scaffold is particularly electron-rich and thus amenable to electrophilic attack and radical functionalization.[15][16]

Causality and Mechanistic Insight

These reactions often proceed via one of two major pathways:

  • Transition-Metal Catalysis: Metals like copper or palladium can facilitate oxidative coupling reactions. For example, a copper catalyst can enable the coupling of the imidazo[1,2-a]pyrazine with various partners.[17]

  • Photocatalysis: Visible light-induced photocatalysis provides a green and mild alternative.[14] A photocatalyst (e.g., Rose Bengal or CsPbBr₃) absorbs light and initiates a single-electron transfer (SET) process, generating radical intermediates that can then engage in C-H functionalization pathways.[14]

Mechanism: Photocatalytic C3-Aminoalkylation

CH_Activation_Mechanism cluster_coupling Key C-C Bond Formation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) PC_star->PC SET Amine N-Aryl Amine (e.g., N-Phenyl-THIQ) Amine_radical α-Amino Radical Amine->Amine_radical Oxidation Product C3-Functionalized Product Amine_radical->Product Coupling ImPz Imidazo[1,2-a]pyrazine ImPz_radical_cation ImPz Radical Cation ImPz->ImPz_radical_cation Oxidation ImPz_radical_cation->Product

References

An In-depth Technical Guide to Investigating the Mechanism of Action of Imidazo[1,2-a]pyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Derivatives of this versatile ring system have demonstrated a wide spectrum of biological effects, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[3][4][5] A significant portion of the research on these compounds has focused on their role as kinase inhibitors, targeting key enzymes in signaling pathways that are often dysregulated in diseases like cancer.[6][7][8][9] This guide provides a comprehensive framework for researchers and drug development professionals to meticulously investigate the mechanism of action of novel Imidazo[1,2-a]pyrazin-2-amine derivatives, ensuring scientific rigor and fostering a deeper understanding of their therapeutic potential.

The journey from a promising hit compound to a well-characterized clinical candidate is paved with a series of systematic and rigorous mechanistic studies. Understanding how a compound exerts its biological effects is paramount for optimizing its efficacy, predicting potential side effects, and identifying patient populations most likely to respond to treatment. This guide will navigate through the critical stages of this investigation, from initial target identification to the elucidation of downstream signaling events and the ultimate assessment of physiological outcomes.

Part 1: Target Identification and Validation - Unmasking the Molecular Initiator

The first crucial step in characterizing a new this compound derivative is to identify its direct molecular target(s). The promiscuity or selectivity of a compound is a key determinant of its therapeutic window. Several robust methodologies can be employed for this purpose, broadly categorized into affinity-based and genetics-based approaches.

Affinity-Based Approaches: Fishing for Binding Partners

Affinity-based methods leverage the physical interaction between the compound and its protein target. A common and powerful technique is chemical proteomics , which often involves immobilizing the derivative on a solid support to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analog of the this compound derivative with a reactive linker (e.g., an alkyne or azide for click chemistry, or a carboxylate for amine coupling) at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for target binding.

  • Immobilization: Covalently attach the linker-modified derivative to a solid support, such as sepharose beads.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown: Incubate the immobilized compound with the cell lysate to allow for target binding.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins, often by using a competing soluble form of the compound or by denaturing conditions.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the pulldown with the active compound compared to a negative control (e.g., beads alone or beads with an inactive analog).

Causality and Self-Validation: The inclusion of a structurally similar but biologically inactive analog as a control is critical. A true target should bind to the active compound but not the inactive one, thus providing a self-validating system.

Genetics-Based Approaches: Functional Screens for Target Discovery

Genetic approaches, such as CRISPR-Cas9 screens, can identify genes that, when knocked out, confer resistance or sensitivity to the compound. This provides strong functional evidence for a target's identity.

Experimental Workflow: CRISPR-Cas9 Loss-of-Function Screen

Caption: Workflow for a CRISPR-Cas9 loss-of-function screen to identify drug targets.

Part 2: Elucidating Downstream Signaling Pathways

Once a primary target is identified, the next step is to understand how the interaction between the this compound derivative and its target affects cellular signaling. Since many of these compounds are known to be kinase inhibitors, investigating phosphorylation-dependent pathways is often a logical starting point.[6][7][9][10]

Phosphoproteomics: A Global View of Signaling Perturbations

Phosphoproteomics provides an unbiased, global snapshot of changes in protein phosphorylation upon compound treatment. This can reveal the downstream kinases and signaling nodes affected by the primary target inhibition.

Experimental Protocol: Quantitative Phosphoproteomics (SILAC-based)

  • SILAC Labeling: Culture two populations of cells in media containing either "light" (standard) or "heavy" (isotope-labeled) essential amino acids (e.g., arginine and lysine).

  • Treatment: Treat the "heavy" labeled cells with the this compound derivative and the "light" labeled cells with a vehicle control.

  • Cell Lysis and Protein Digestion: Lyse the cells, combine the lysates in a 1:1 ratio, and digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by high-resolution mass spectrometry.

  • Data Analysis: Quantify the relative abundance of "heavy" and "light" phosphopeptides to identify those that are significantly up- or down-regulated upon compound treatment.

Data Presentation: Phosphoproteomic Hits

PhosphositeProteinFold Change (Compound/Control)p-valuePutative Upstream Kinase
Ser473AKT1-8.2<0.001PI3K/mTOR
Thr202/Tyr204ERK1/2-0.5>0.05MEK1/2
Ser82H3F3A-12.5<0.001Aurora Kinase B
Western Blotting: Validating Key Signaling Events

Western blotting is an indispensable tool for validating the findings from phosphoproteomics and for routine analysis of specific signaling pathways.

Experimental Protocol: Western Blotting for Phospho-Proteins

  • Cell Treatment and Lysis: Treat cells with a dose-range of the this compound derivative for various time points. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT Ser473).

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein to confirm equal loading.

Signaling Pathway Visualization

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Targets (Cell Survival, Proliferation) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Imidazopyrazine This compound Derivative Imidazopyrazine->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by an Imidazo[1,2-a]pyrazine derivative.

Part 3: Assessment of Cellular and Physiological Effects

The ultimate goal of understanding a compound's mechanism of action is to correlate it with its effects on cellular and organismal physiology.

Cell-Based Assays: Quantifying the Phenotypic Outcome

A variety of cell-based assays can be used to measure the phenotypic consequences of target engagement and pathway modulation.

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays measure the metabolic activity of cells, which is often used as a proxy for cell viability and proliferation. They are essential for determining the potency of a compound (e.g., IC50 or GI50 values).

  • Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining): If a compound is designed to induce cell death, these assays can quantify the induction of apoptosis.

  • Cell Cycle Analysis (e.g., Propidium Iodide Staining and Flow Cytometry): This is particularly relevant for compounds targeting cell cycle kinases like Aurora kinases or CDKs, and can reveal at which stage of the cell cycle the compound exerts its effects.[3][6][9]

Data Presentation: Cellular Activity Profile

AssayCell LineIC50 (µM)
Cell Viability (72h)HCT1160.25
Caspase 3/7 Activity (24h)HCT1160.8
Aurora Kinase B InhibitionHeLa0.05
In Vivo Models: Evaluating Efficacy and Target Engagement in a Physiological Context

In vivo studies in animal models are critical for evaluating the therapeutic potential of a compound.

  • Xenograft Models: Human tumor cells are implanted into immunocompromised mice to assess the anti-tumor efficacy of the compound. Tumor growth inhibition (TGI) is a key endpoint.

  • Pharmacodynamic (PD) Biomarker Analysis: To confirm that the compound is hitting its target in vivo, tissues (e.g., tumor, surrogate tissues) can be collected at various time points after dosing and analyzed for target engagement. For example, if the compound inhibits a kinase, one would expect to see a decrease in the phosphorylation of its direct substrate.

Conclusion and Future Directions

The systematic investigation of the mechanism of action of this compound derivatives is a multi-faceted process that requires a combination of biochemical, genetic, and cell-based approaches. By starting with robust target identification, followed by a thorough elucidation of the downstream signaling consequences and a clear correlation to cellular and physiological outcomes, researchers can build a comprehensive and compelling case for the therapeutic potential of their compounds. This in-depth understanding is not only crucial for the successful progression of a drug discovery program but also contributes valuable knowledge to the broader scientific community. Future studies may also explore mechanisms of acquired resistance to these compounds, which can inform the development of combination therapies and next-generation inhibitors.

References

The Evolving Landscape of Imidazo[1,2-a]pyrazines: A Deep Dive into Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold, a nitrogen-bridged heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1] Its structural analogy to purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics. This guide provides a comprehensive analysis of the preliminary structure-activity relationships (SAR) of imidazo[1,2-a]pyrazine analogs, offering insights into the chemical nuances that govern their biological effects. We will explore the synthetic strategies, delve into the SAR for various therapeutic targets, and provide detailed experimental protocols to empower researchers in this dynamic field.

The Imidazo[1,2-a]pyrazine Core: A Versatile Pharmacophore

The imidazo[1,2-a]pyrazine ring system is a bicyclic aromatic structure that offers multiple points for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties. The key positions for modification are typically the C2, C3, C5, C6, and C8 positions. Each of these sites presents an opportunity to modulate factors such as potency, selectivity, and pharmacokinetic profiles. The inherent chemical stability and synthetic accessibility of this scaffold further enhance its appeal for drug discovery programs.[1]

Synthetic Strategies: Building the Imidazo[1,2-a]pyrazine Scaffold

A variety of synthetic routes have been developed to construct the imidazo[1,2-a]pyrazine core. A common and efficient method involves the condensation of 2-aminopyrazines with α-halocarbonyl compounds.[2] More recently, multicomponent reactions have gained prominence for their efficiency and atom economy.

One-Pot Three-Component Synthesis

An iodine-catalyzed one-pot, three-component reaction has been reported for the synthesis of imidazo[1,2-a]pyrazine derivatives.[3][4] This method offers good yields and proceeds at room temperature, making it an attractive approach.

Experimental Protocol: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Analogs

  • To a solution of an appropriate aryl aldehyde (1 mmol) and 2-aminopyrazine (1 mmol) in a suitable solvent, add iodine (10 mol%).

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired imidazo[1,2-a]pyrazine derivative.[3][4]

G A Aryl Aldehyde Intermediate Intermediate A->Intermediate B 2-Aminopyrazine B->Intermediate C tert-Butyl Isocyanide C->Intermediate D Iodine (Catalyst) D->Intermediate E Imidazo[1,2-a]pyrazine Derivative Intermediate->E [4+1] Cycloaddition caption One-Pot Synthesis of Imidazo[1,2-a]pyrazines

Caption: A schematic of the one-pot, three-component synthesis.

Structure-Activity Relationship (SAR) Studies Across Therapeutic Areas

The versatility of the imidazo[1,2-a]pyrazine scaffold is evident in its diverse range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The following sections will dissect the SAR for key therapeutic targets.

Anticancer Activity

Imidazo[1,2-a]pyrazine derivatives have demonstrated significant potential as anticancer agents by targeting various components of cancer cell signaling pathways.[4]

Kinases are crucial regulators of cell growth and proliferation, and their dysregulation is a hallmark of cancer. Imidazo[1,2-a]pyrazines have been identified as potent inhibitors of several kinases.

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis. SAR studies have revealed that substitution at the C3 position of the imidazo[1,2-a]pyrazine core with a pyrazole ring bearing acetic acid amides can enhance selectivity for Aurora A/B kinases.[5][6]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. Docking and 3D-QSAR studies of imidazo[1,2-a]pyrazine-based PI3Kα inhibitors have highlighted the importance of specific substitutions for potent inhibition.[7]

  • Tubulin Polymerization Inhibition: Some imidazo[1,2-a]pyrazine derivatives act as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis.[8] A notable example, compound TB-25, exhibited an IC50 of 23 nM against HCT-116 cells and was found to bind to the colchicine binding site of tubulin.[8]

Key SAR Insights for Anticancer Activity:

  • The central imidazo[1,2-a]pyrazine core is essential for activity.[4][9]

  • Substitutions at the C2 position with different aryl groups, particularly those with electron-withdrawing or electron-donating groups, significantly impact anticancer potency.[9]

  • Introduction of specific moieties at the C3 and C6 positions can modulate activity and selectivity.[10] For instance, amination at the C8 position has been shown to improve antioxidant activity, which can be relevant for cancer prevention.

Position Substitution Effect on Anticancer Activity Reference
C2Aryl groups with electron-withdrawing/donating groupsModulates potency against various cancer cell lines[9]
C3Pyrazole with acetic acid amidesEnhances Aurora kinase selectivity[5]
C6Aryl groups (via Suzuki-Miyaura coupling)Influences antitumor activity[10]
C8AminationImproves antioxidant activity

Imidazo[1,2-a]pyrazines also exhibit anticancer effects through mechanisms other than kinase inhibition. For example, certain derivatives have been investigated as inhibitors of Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in cancer cell invasion and metastasis.[11]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are key second messengers in various signaling pathways. Imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of PDE10A, an enzyme highly expressed in the brain, suggesting their potential for treating neurological and psychiatric disorders.[12][13]

Key SAR Insights for PDE10A Inhibition:

  • The core imidazo[1,2-a]pyrazine structure is a key pharmacophore.

  • Specific substitutions are crucial for achieving high potency and selectivity. Crystal structures of PDE10A in complex with imidazo[1,5-a]pyrido[3,2-e]pyrazine inhibitors have revealed unique interactions within the active site.[12]

G cluster_0 Imidazo[1,2-a]pyrazine Scaffold cluster_1 Biological Targets A C2 Substitution (Aryl Groups) T1 Kinases (Aurora, PI3K, Tubulin) A->T1 Modulates Potency T2 Phosphodiesterases (PDE10A) A->T2 B C3 Substitution (Heterocycles, Amides) B->T1 Enhances Selectivity C C6 Substitution (Aryl Groups) C->T1 D C8 Substitution (Amines) T3 Other Enzymes (MMP-9) D->T3 Improves Antioxidant Activity caption SAR of Imidazo[1,2-a]pyrazine Analogs

Caption: Key substitution points and their impact on biological targets.

Anti-inflammatory Activity

Chronic inflammation is a key factor in many diseases. Imidazo[1,2-a]pyrazine derivatives have shown promise as anti-inflammatory agents.[14] Their mechanism of action can involve the inhibition of inflammatory mediators. For instance, imidazo[1,2-a]pyridine-based compounds, structurally related to imidazo[1,2-a]pyrazines, have been identified as potent 5-lipoxygenase (5-LO) inhibitors.[15]

Future Perspectives and Conclusion

The imidazo[1,2-a]pyrazine scaffold continues to be a highly attractive framework for the design of novel therapeutic agents. The preliminary SAR studies highlighted in this guide provide a solid foundation for further optimization. Future research should focus on:

  • Exploring Novel Substitutions: Systematic exploration of the chemical space around the imidazo[1,2-a]pyrazine core can lead to the discovery of compounds with improved potency and selectivity.

  • Target Deconvolution: For compounds with promising phenotypic effects, identifying the specific molecular targets is crucial for understanding their mechanism of action and for further rational design.

  • Pharmacokinetic Optimization: Early assessment and optimization of ADME (absorption, distribution, metabolism, and excretion) properties are essential for translating potent inhibitors into effective drugs.

References

Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyrazin-2-amine: An In Silico Modeling and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the in silico modeling and computational methodologies applied to the promising Imidazo[1,2-a]pyrazin-2-amine scaffold. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind computational choices, offering field-proven insights to accelerate the discovery of novel therapeutics based on this versatile heterocyclic core.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Medicinal Chemistry

The Imidazo[1,2-a]pyrazine ring system is a nitrogen-bridged fused heterocycle that has garnered significant attention in medicinal chemistry due to its diverse and potent pharmacological activities. Derivatives of this scaffold have been reported to exhibit a wide array of therapeutic effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The structural rigidity and the presence of multiple hydrogen bond donors and acceptors make it an ideal framework for designing targeted inhibitors for various enzymes and receptors.

The versatility of the Imidazo[1,2-a]pyrazine core has led to its investigation as a modulator of several key biological targets, including:

  • Kinases: Phosphoinositide 3-kinases (PI3Ks), Aurora kinases, Cyclin-dependent kinases (CDKs), and Breast tumor kinase (Brk/PTK6) are critical enzymes in cell signaling pathways, and their dysregulation is often implicated in cancer.[3][4][5][6][7]

  • Adenosine Receptors: These G protein-coupled receptors are involved in various physiological processes, and their modulation can be beneficial in treating neurological and inflammatory disorders.[8]

  • Other Enzymes: Recent studies have also explored Imidazo[1,2-a]pyrazine derivatives as inhibitors of enzymes like ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1), which is involved in immune response regulation.[9]

Given the vast chemical space and the multitude of potential biological targets, in silico modeling and computational studies have become indispensable tools for the rational design and optimization of this compound derivatives. These approaches not only accelerate the drug discovery process but also provide deep mechanistic insights into the structure-activity relationships (SAR) that govern the therapeutic efficacy of these compounds.

This guide will navigate through the essential computational workflows, from target identification to lead optimization, providing a practical framework for researchers working with this promising scaffold.

The Computational Drug Discovery Engine: A Methodological Overview

Before delving into the specifics of modeling this compound, it is crucial to understand the foundational computational techniques that drive modern drug discovery.

Computational_Drug_Discovery_Workflow cluster_0 Target Identification & Validation cluster_2 Hit-to-Lead Optimization cluster_3 Preclinical Development TIV Target Identification (Genomics, Proteomics, Literature) VS Virtual Screening (Docking-based, Pharmacophore-based) TIV->VS MD Molecular Docking VS->MD HTS High-Throughput Screening FB Fragment-Based Screening QSAR QSAR Modeling MD->QSAR MDS Molecular Dynamics Simulations QSAR->MDS ADMET ADMET Prediction MDS->ADMET LO Lead Optimization ADMET->LO PC Preclinical Candidate LO->PC

Caption: A generalized workflow for computational drug discovery.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. It is instrumental in understanding the binding mode and affinity of a compound within the active site of a protein. For Imidazo[1,2-a]pyrazine derivatives, docking studies have been crucial in elucidating their interactions with targets like PI3Kα and CDK9.[1][3]

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogs. Several QSAR studies have been successfully applied to Imidazo[1,2-a]pyrazine derivatives to predict their cytotoxic and antimicrobial activities.[10][11]

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of the conformational changes that occur upon binding. This method offers a more realistic representation of the biological environment compared to the static picture provided by molecular docking.

ADMET Prediction: This in silico approach evaluates the pharmacokinetic properties of a compound, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). Predicting these properties early in the drug discovery process is crucial for identifying candidates with favorable drug-like characteristics and minimizing late-stage failures.

A Step-by-Step In Silico Workflow for this compound Derivatives

The following section outlines a detailed, field-proven workflow for the computational investigation of this compound derivatives.

Step 1: Target Identification and Preparation

The initial and most critical step is the identification and preparation of the biological target.

Protocol for Target Preparation:

  • Target Selection: Based on the desired therapeutic application (e.g., oncology, virology), identify a relevant protein target. For Imidazo[1,2-a]pyrazine derivatives, kinases like PI3Kα (PDB ID: 2RD0) or CDK9 (PDB ID: 4ECJ) are well-established targets.[1][3]

  • Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Protein Preparation:

    • Remove all non-essential molecules from the PDB file, such as water molecules, co-factors, and existing ligands.

    • Add hydrogen atoms to the protein structure, which are typically not resolved in X-ray crystallography.

    • Assign appropriate protonation states to the amino acid residues at a physiological pH.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

Step 2: Ligand Preparation

Proper preparation of the ligand library is essential for accurate in silico predictions.

Protocol for Ligand Preparation:

  • 2D Structure Drawing: Draw the 2D structures of the this compound derivatives using a chemical drawing software.

  • 3D Structure Generation: Convert the 2D structures into 3D conformations.

  • Energy Minimization: Perform energy minimization of the 3D structures to obtain low-energy, stable conformations.

  • Charge and Protonation State Assignment: Assign appropriate partial charges and protonation states to the atoms at a physiological pH.

Step 3: Molecular Docking and Binding Mode Analysis

Molecular docking is employed to predict the binding pose and affinity of the prepared ligands to the target protein.

Molecular_Docking_Workflow cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Output Analysis Prot Prepared Protein (Target) Grid Define Binding Site (Grid Generation) Prot->Grid Lig Prepared Ligand (this compound derivative) Dock Run Docking Algorithm Lig->Dock Grid->Dock Pose Analyze Binding Poses (Clustering, Scoring) Dock->Pose Interact Visualize Ligand-Receptor Interactions Pose->Interact Score Rank Compounds (Binding Energy/Score) Interact->Score

Caption: A streamlined workflow for molecular docking studies.

Protocol for Molecular Docking:

  • Binding Site Definition: Identify the active site of the target protein. This can be done by referring to the co-crystallized ligand in the PDB structure or through literature reports.

  • Grid Generation: Define a grid box around the active site to specify the search space for the docking algorithm.

  • Docking Execution: Run the molecular docking simulation using a validated software package (e.g., AutoDock, Glide, GOLD).

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses of the ligands.

    • Evaluate the binding affinity using the scoring function of the docking program. The binding energy is a key metric for ranking the compounds.

    • Visualize the interactions between the ligand and the protein residues (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Expert Insight: The choice of docking software and scoring function can significantly impact the results. It is advisable to validate the docking protocol by redocking the co-crystallized ligand and ensuring that the predicted pose has a low root-mean-square deviation (RMSD) from the experimental pose.

Step 4: QSAR Modeling for Activity Prediction

QSAR modeling helps in understanding the relationship between the chemical properties of the Imidazo[1,2-a]pyrazine derivatives and their biological activity.

Protocol for QSAR Model Development:

  • Dataset Preparation: Compile a dataset of Imidazo[1,2-a]pyrazine derivatives with their experimentally determined biological activities (e.g., IC50 values).

  • Descriptor Calculation: Calculate various molecular descriptors for each compound in the dataset. These can include:

    • Topological descriptors: Describing the atomic connectivity in the molecule.[10][12]

    • Electronic descriptors: Such as HOMO and LUMO energies, dipole moment, and polarizability, often calculated using Density Functional Theory (DFT).[10][12]

    • Physicochemical descriptors: Like molecular weight, logP, and molar refractivity.[10][11]

  • Model Building: Use statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms to build a QSAR model that correlates the descriptors with the biological activity.[10][12]

  • Model Validation: Validate the predictive power of the QSAR model using internal and external validation techniques.

Step 5: ADMET Prediction for Drug-Likeness Assessment

In silico ADMET prediction is crucial for filtering out compounds with poor pharmacokinetic profiles.

Protocol for ADMET Prediction:

  • Input Structures: Use the 2D or 3D structures of the designed this compound derivatives.

  • Prediction using Web Servers/Software: Utilize online tools like SwissADME or pkCSM to predict various ADMET properties.[13][14]

  • Analysis of Key Parameters:

    • Lipinski's Rule of Five: To assess oral bioavailability.

    • Blood-Brain Barrier (BBB) penetration.

    • Gastrointestinal (GI) absorption.

    • Cytochrome P450 (CYP) inhibition: To predict potential drug-drug interactions.

    • Toxicity profiles: Including mutagenicity and carcinogenicity.

Data Presentation: Predicted ADMET Properties of Representative Imidazo[1,2-a]pyrazine Derivatives

Compound IDMolecular Weight ( g/mol )LogPH-bond DonorsH-bond AcceptorsGI AbsorptionBBB Permeability
Derivative 1 250.282.514HighYes
Derivative 2 315.353.225HighNo
Derivative 3 288.312.814HighYes

Note: The data in this table is hypothetical and for illustrative purposes only.

Case Study: Targeting PI3Kα with Imidazo[1,2-a]pyrazine Inhibitors

Phosphoinositide 3-kinase alpha (PI3Kα) is a frequently mutated oncogene, making it a prime target for cancer therapy.[3] Computational studies have played a pivotal role in the development of Imidazo[1,2-a]pyrazine-based PI3Kα inhibitors.

A study by Kumar et al. (2014) utilized a combination of molecular docking and 3D-QSAR to investigate a series of 49 selective Imidazo[1,2-a]pyrazine inhibitors of PI3Kα.[3] Their approach involved:

  • Docking Analysis: Using the QM-Polarized Ligand Docking (QPLD) program, they identified key interactions between the inhibitors and the active site residues of PI3Kα.

  • 3D-QSAR Model Development: The docked conformations were used to build a robust 3D-QSAR model, which provided insights into the structural requirements for potent PI3Kα inhibition.

  • Design of Novel Congeners: The combined information from docking and 3D-QSAR was used to design new, potentially more potent, Imidazo[1,2-a]pyrazine derivatives.

This case study exemplifies how a synergistic application of different computational techniques can lead to a deeper understanding of SAR and guide the rational design of novel drug candidates.

Conclusion and Future Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The in silico modeling and computational approaches outlined in this guide provide a powerful framework for navigating the vast chemical and biological space associated with this privileged structure. By integrating molecular docking, QSAR, MD simulations, and ADMET prediction, researchers can significantly enhance the efficiency and effectiveness of their drug discovery efforts.

Future directions in the computational study of this compound derivatives may include:

  • Application of advanced machine learning and artificial intelligence techniques: For more accurate prediction of biological activity and pharmacokinetic properties.

  • Exploration of polypharmacology: Designing single compounds that can modulate multiple targets simultaneously.

  • Integration of computational and experimental data: Creating a feedback loop where computational predictions are rapidly tested in the lab, and the experimental results are used to refine the computational models.

By embracing these advanced computational strategies, the scientific community can unlock the full therapeutic potential of the this compound scaffold and deliver novel medicines to patients in need.

References

Screening Imidazo[1,2-a]pyrazin-2-amine Derivatives for Anticancer Activity: A Multi-Tiered Strategy from Hit Identification to In Vivo Validation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have emerged as a promising class of compounds for oncological drug discovery, with various analogues reported to inhibit critical cellular processes like tubulin polymerization and key signaling pathways such as PI3K/Akt/mTOR.[1][2][3][4] The development of novel, effective, and less harmful chemotherapeutic drugs remains a critical imperative in cancer treatment.[5] This guide provides a comprehensive, field-proven framework for the systematic screening and evaluation of novel Imidazo[1,2-a]pyrazin-2-amine derivatives, guiding researchers from initial high-throughput screening to preclinical validation. Our approach is designed as a self-validating cascade, ensuring that only the most promising candidates advance, thereby optimizing resources and increasing the probability of success.

Part 1: Primary Screening Cascade: High-Throughput Identification of Cytotoxic Hits

The foundational step in any anticancer drug discovery program is to efficiently sift through a library of novel compounds to identify those with baseline cytotoxic activity. The goal here is not mechanistic understanding, but rather a rapid, cost-effective, and reproducible method to flag promising molecules for further investigation.[6][7]

Causality Behind Assay Selection: SRB vs. MTT

Choosing the right primary assay is critical. While several methods exist, we will focus on the Sulforhodamine B (SRB) assay as our primary workhorse.[8]

  • Sulforhodamine B (SRB) Assay: This is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9] The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of viable cells.[10] Its key advantage is that it is a fixation-based assay, meaning the measurement is based on a stable endpoint (total protein) and is less susceptible to interference from compounds that might affect cellular metabolism without inducing cell death.[9][11]

  • MTT Assay: This popular alternative measures the metabolic activity of living cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8][12] While highly effective, results can be confounded by compounds that alter mitochondrial function or cellular redox potential without being directly cytotoxic.

By prioritizing the SRB assay, we establish a more direct and robust measure of cell death or growth inhibition as our initial filter.

The Strategic Importance of a Diverse Cell Line Panel

A single cell line provides an incomplete picture. We employ a panel of well-characterized human cancer cell lines to identify compounds with either broad-spectrum activity or selective potency against specific cancer types. A typical starting panel should include:

  • MCF-7 (Breast Adenocarcinoma)

  • A549 or NCI-H460 (Lung Carcinoma)

  • HCT-116 (Colon Carcinoma)

  • A375 (Melanoma)

  • HepG2 (Hepatocellular Carcinoma)

Critically, a non-cancerous cell line, such as Vero (African green monkey kidney epithelial cells), should be included to provide an early assessment of general cytotoxicity versus cancer-specific effects.[13][14]

Experimental Workflow: Primary Screening

The following diagram outlines the logical flow of the primary screening phase.

G cluster_0 Compound Library Preparation cluster_1 Cell Culture & Seeding cluster_2 Compound Treatment & Incubation cluster_3 SRB Assay & Data Acquisition cluster_4 Data Analysis & Hit Selection Prep Synthesize & Purify this compound Derivatives Stock Create Master Stock Solutions (e.g., 10 mM in DMSO) Prep->Stock Plates Prepare Serial Dilution Plates Stock->Plates Treat Treat Cells with Compound Dilutions Plates->Treat Culture Maintain Cancer & Normal Cell Lines Seed Seed Cells into 96-well Plates (5,000-10,000 cells/well) Culture->Seed Incubate1 Incubate for 24h for Adherence Seed->Incubate1 Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Fix Fix Cells with Cold TCA Incubate2->Fix Stain Stain with SRB Dye Fix->Stain Wash Wash to Remove Unbound Dye Stain->Wash Solubilize Solubilize Bound Dye with Tris Base Wash->Solubilize Read Read Absorbance at ~540 nm Solubilize->Read Calculate Calculate % Growth Inhibition Read->Calculate IC50 Determine IC50 Values Calculate->IC50 Select Select 'Hits' (e.g., IC50 < 10 µM) IC50->Select To_Secondary Promising Hits Select->To_Secondary Advance to Secondary Assays

Caption: Primary screening workflow for identifying cytotoxic hits.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted for a 96-well plate format.

  • Cell Seeding: Seed cells in 100 µL of complete culture medium into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate at 37°C, 5% CO₂ for 24 hours. Include wells with medium only for background correction.

  • Compound Treatment: Add 100 µL of culture medium containing the this compound derivatives at various concentrations (typically a 7-point log dilution series, e.g., from 100 µM to 0.01 µM). Also include vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.[11][15]

  • Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and unbound components.[9][10] Remove excess water by inverting the plate and tapping firmly on a paper towel. Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9][10]

  • Post-Stain Wash: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[11] Air-dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[15] Place the plates on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength between 510 nm and 540 nm using a microplate reader.[9][15]

Data Presentation and Hit Criteria

The raw absorbance data is used to calculate the percentage of cell growth inhibition relative to vehicle-treated controls. These values are then plotted against compound concentration to determine the half-maximal inhibitory concentration (IC₅₀). A compound is typically classified as a "hit" if it demonstrates an IC₅₀ value below a predefined threshold, commonly ≤10 µM.

Compound IDStructure (Modification)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT-116 IC₅₀ (µM)Vero IC₅₀ (µM)Selectivity Index (Vero/HCT-116)Status
IZP-001 R = H25.431.218.5>100>5.4Inactive
IZP-002 R = 4-Cl-Ph5.18.92.3 65.128.3Hit
IZP-003 R = 4-MeO-Ph1.23.50.8 9.712.1Hit
Doxorubicin (Control)0.91.10.71.52.1Control

Part 2: Mechanistic Elucidation of Action

Identifying a hit is only the beginning. The next crucial phase is to determine how the compound exerts its cytotoxic effect. This mechanistic insight is paramount for rational lead optimization and predicting clinical potential. We focus on two primary hallmarks of anticancer drug action: cell cycle disruption and apoptosis induction.

Cell Cycle Analysis via Propidium Iodide Staining

Many potent anticancer agents, including some imidazo-based compounds, function by disrupting the cell division cycle, often leading to an accumulation of cells in a specific phase (G1, S, or G2/M).[1]

The Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner.[16] The fluorescence intensity of stained cells is therefore directly proportional to their DNA content. Flow cytometry can then distinguish between cells in different phases:

  • G0/G1 Phase: Normal DNA content (2N).

  • S Phase: Intermediate DNA content (between 2N and 4N) as DNA is replicated.

  • G2/M Phase: Doubled DNA content (4N) prior to cell division.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Seed a sensitive cell line (e.g., HCT-116) in 6-well plates and treat with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at ~300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at -20°C (can be stored for weeks).[17][18]

  • Staining: Centrifuge the fixed cells to remove ethanol and wash twice with PBS. Resuspend the cell pellet in a staining buffer containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of double-stranded RNA.[17]

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. The data is visualized as a histogram of cell count versus fluorescence intensity.

Apoptosis Detection via Annexin V/PI Staining

A therapeutically desirable outcome for an anticancer agent is the induction of programmed cell death, or apoptosis.

The Principle: This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[19]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[20]

  • Propidium Iodide (PI): As in the cell cycle assay, PI is a membrane-impermeant dye that can only enter cells that have lost membrane integrity, a characteristic of late-stage apoptotic and necrotic cells.

This dual-staining approach allows for a quantitative assessment of apoptosis induction.[21]

Protocol 3: Apoptosis Detection by Flow Cytometry

  • Cell Treatment: Seed and treat cells as described in the cell cycle protocol (Protocol 2, Step 1).

  • Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at ~300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[20]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.[21] The concentration should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 100 µg/mL working solution).[22] Gently mix.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[19][21]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry. The results are displayed on a dot plot with four distinct quadrants:

    • Lower-Left (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells.

Target Deconvolution: Kinase Inhibition Profile

The imidazo[1,2-a]pyridine/pyrazine scaffold is a known "kinase hinge-binder," suggesting that a primary mechanism of action for many derivatives is the inhibition of protein kinases.[2][3] Identifying the specific kinase(s) targeted is a crucial step.

The Principle: Cell-based kinase assays are preferred over purely biochemical assays as they confirm that the compound can enter the cell and engage its target in a physiological context.[23] These assays typically measure the phosphorylation status of a direct downstream substrate of the kinase of interest. A potent inhibitor will reduce the level of substrate phosphorylation.

G cluster_0 Hypothesized Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibits Inhibitor->mTORC1 Inhibits

Caption: Potential inhibition points within the PI3K/Akt/mTOR pathway.

Part 3: Structure-Activity Relationship (SAR) Guided Optimization

With mechanistic data in hand, the focus shifts to medicinal chemistry. Structure-Activity Relationship (SAR) studies aim to correlate specific chemical modifications of the core scaffold with changes in biological activity.[24] This process is the engine of lead optimization, driving the design of analogues with improved potency, selectivity, and drug-like properties.

The core imidazo[1,2-a]pyrazine is essential for activity, with key modifications often made at the C2, C3, and C8 positions.[13][25] By systematically synthesizing and testing a focused library of derivatives, clear SAR trends can be established.

Position for SubstitutionGeneral Observation from Literature
C2-position Substitution with various aryl groups is common. The nature of substituents on this aryl ring (electron-donating vs. electron-withdrawing) can significantly impact activity.[13]
C3-position Often a site for introducing groups that can modulate solubility or interact with specific pockets in a target enzyme.
C8-position Can be modified to alter the electronic properties of the ring system or to introduce vectors for further chemical elaboration.

Part 4: In Vivo Efficacy Assessment in Xenograft Models

The ultimate preclinical test for an anticancer compound is its performance in a living organism. In vivo studies are indispensable for evaluating a drug's efficacy, toxicity, and pharmacokinetic profile.[26]

The Model: The most widely used initial in vivo models are cell line-derived xenografts (CDX).[27] These involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or SCID mice).[28] This approach allows the compound's effect on human tumor growth to be assessed in a complex biological system.[27]

Experimental Workflow: In Vivo Xenograft Study

G cluster_0 Model Establishment cluster_1 Treatment Phase cluster_2 Endpoint & Analysis Inject Subcutaneously Inject Cancer Cells into Flank of Immunodeficient Mice Monitor1 Monitor Mice for Tumor Formation Inject->Monitor1 Measure1 Measure Tumors until Palpable (e.g., 100-150 mm³) Monitor1->Measure1 Randomize Randomize Mice into Treatment & Vehicle Groups Measure1->Randomize Treat Administer Lead Compound (e.g., IP, IV, PO) Daily Randomize->Treat Monitor2 Monitor Body Weight & General Health Treat->Monitor2 Measure2 Measure Tumor Volume 2-3x Weekly Treat->Measure2 Endpoint Continue Treatment for 21-28 Days or Until Endpoint Measure2->Endpoint Harvest Harvest Tumors for Analysis Endpoint->Harvest Analyze Calculate Tumor Growth Inhibition (TGI) Harvest->Analyze

Caption: Workflow for an in vivo cell line-derived xenograft study.

Protocol 4: High-Level Overview of a CDX Efficacy Study
  • Cell Implantation: Inject ~5-10 million cancer cells (e.g., HCT-116) suspended in a solution like Matrigel into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow until they reach an average volume of 100-150 mm³.

  • Randomization: Randomize animals into cohorts (n=8-10 per group), including a vehicle control group and one or more treatment groups.

  • Treatment: Administer the lead this compound derivative and vehicle control according to a predetermined schedule (e.g., daily via oral gavage or intraperitoneal injection).

  • Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume throughout the study. Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study concludes after a set period (e.g., 21 days) or when tumors in the control group reach a predetermined maximum size. Tumors are then excised and weighed.

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), which compares the change in tumor volume in the treated groups to the vehicle control group.

Conclusion

The screening cascade detailed in this guide represents a robust, logical, and resource-efficient pathway for the discovery and preclinical development of novel this compound based anticancer agents. By progressing from broad, high-throughput cytotoxicity screening to detailed mechanistic studies and finally to in vivo validation, this strategy ensures that lead candidates are selected based on a comprehensive and scientifically rigorous body of evidence. This multi-tiered approach provides the critical decision-making information necessary to advance promising new chemical entities toward clinical trials.

References

Unlocking the Therapeutic Promise of the Imidazo[1,2-a]pyrazine Core: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to multiple, diverse biological targets, thereby offering a rich foundation for drug discovery. The imidazo[1,2-a]pyrazine ring system is a quintessential example of such a scaffold. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological macromolecules, leading to a remarkable breadth of pharmacological activities.[1] Derivatives have demonstrated potent anticancer, antiviral, antimicrobial, and neuroprotective properties, marking this heterocyclic system as a focal point for the development of next-generation therapeutics.[2][3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of facts to provide a deeper, mechanistic understanding of why this scaffold is so effective. We will explore its synthesis, delve into its diverse therapeutic applications with a focus on causality, and provide actionable experimental protocols to empower your own research and development endeavors.

Chapter 1: The Molecular Architecture: Synthesis and Properties

The therapeutic versatility of the imidazo[1,2-a]pyrazine core is fundamentally enabled by its synthetic accessibility. Modern organic chemistry provides efficient and modular routes to this scaffold, allowing for systematic exploration of its chemical space. Among the most robust methods is the one-pot, three-component condensation reaction, which offers high atom economy and operational simplicity.

An iodine-catalyzed approach, for instance, has proven highly effective for generating a library of derivatives.[5][6][7] This reaction proceeds by the in situ formation of an intermediate from an aryl aldehyde and 2-aminopyrazine, which then undergoes a [4+1] cycloaddition with an isocyanide.[5] The use of a mild catalyst like iodine makes this a cost-effective and environmentally benign choice.[7]

Experimental Protocol: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazine Derivatives

This protocol describes a general, room-temperature procedure for the synthesis of a 2,3-disubstituted imidazo[1,2-a]pyrazine library.

Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the selected aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.0 mmol) in a suitable solvent such as acetonitrile.

  • Catalyst Introduction: Add iodine (10 mol%) to the mixture. The choice of a mild Lewis acid like iodine is critical for facilitating the condensation without promoting side reactions.

  • Isocyanide Addition: To the stirring mixture, add the isocyanide component (e.g., tert-butyl isocyanide, 1.0 mmol) dropwise. The isocyanide serves as the source of the final carbon atom in the imidazole ring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. This typically occurs within a few hours.[7]

  • Workup and Purification: Upon completion, quench the reaction with a saturated solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

G cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2-3: Reaction Initiation cluster_purification Step 4-5: Workup & Purification A Dissolve Aryl Aldehyde & 2-Aminopyrazine in Acetonitrile B Add Iodine (10 mol%) A->B C Add Isocyanide B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Quench with Na2S2O3 E->F G Extract with EtOAc F->G H Purify via Chromatography G->H I I H->I Final Product: Imidazo[1,2-a]pyrazine Derivative

Caption: Workflow for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.

Chapter 2: Anticancer Applications: Targeting Malignant Pathways

The imidazo[1,2-a]pyrazine scaffold has emerged as a powerful weapon in oncology research, with derivatives showing potent activity against a wide range of cancers, including melanoma, breast, and liver cancer.[5][8] This efficacy is not coincidental; it stems from the ability of these compounds to inhibit key signaling pathways that are frequently dysregulated in cancer.

Mechanism of Action: Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many human malignancies, making it a prime target for anticancer drug discovery.[9] Certain imidazo[1,2-a]pyrazine derivatives have been engineered as highly potent dual inhibitors of PI3Kα and mTOR.[9]

For example, compound 42 from a recent study exhibited exceptional inhibitory activity with IC₅₀ values of 0.06 nM for PI3Kα and 3.12 nM for mTOR.[9] This dual-inhibition mechanism is advantageous as it simultaneously blocks two critical nodes in the same oncogenic pathway, potentially leading to a more durable and potent antitumor response compared to single-target agents. This compound also demonstrated significant in vivo antitumor activity with acceptable oral bioavailability and low toxicity, highlighting its potential as a clinical candidate.[9]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor Imidazo[1,2-a]pyrazine Derivative (e.g., Cmpd 42) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Imidazo[1,2-a]pyrazines as dual inhibitors of the PI3K/mTOR signaling pathway.

Data Summary: Anticancer Activity

The table below summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine compounds against various human cancer cell lines.

Compound IDCancer Cell LineTarget(s)IC₅₀ (µM)Reference
Compound 12b Hep-2 (Laryngeal)Not Specified11[6]
Compound 12b HepG2 (Liver)Not Specified13[6]
Compound 12b MCF-7 (Breast)Not Specified11[6]
Compound 12b A375 (Melanoma)Not Specified11[6]
Compound 18h A375P (Melanoma)Not Specified< 0.06[8]
Compound 3c MultipleCDK96.66 (avg)[10]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cells.[1]

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of ~5x10³ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serially diluted concentrations of the test imidazo[1,2-a]pyrazine compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is that mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Chapter 3: Antiviral Applications: A New Front Against Influenza and Coronaviruses

The emergence of drug-resistant viral strains necessitates the discovery of novel antivirals with new mechanisms of action. Imidazo[1,2-a]pyrazine derivatives have shown significant promise in this area, particularly against influenza viruses and coronaviruses.[2][10]

Mechanism of Action: Inhibition of Influenza Nucleoprotein (NP)

Instead of targeting the highly mutable surface glycoproteins (hemagglutinin and neuraminidase), some imidazo[1,2-a]pyrazines take a more strategic approach by targeting the highly conserved viral nucleoprotein (NP).[2][11] The NP is essential for viral RNA packaging, replication, and nuclear transport.

The derivative A4 was identified through a phenotypic screening campaign and found to possess potent, broad-spectrum anti-influenza activity, including against oseltamivir-resistant strains.[2][11] Mechanistic studies revealed that A4 induces the clustering of NP in the cytoplasm, preventing its accumulation in the nucleus where viral replication occurs.[2] This novel mechanism makes such compounds valuable candidates for combating influenza, and the scaffold's dual activity against HIV reverse transcriptase presents an opportunity for developing dual-target drugs.[11]

G cluster_virus cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vRNA Viral RNA (vRNA) RNP Ribonucleoprotein Complex (RNP) vRNA->RNP NP Nucleoprotein (NP) NP->RNP NP_Cluster NP Clustering (Induced by A4) NP->NP_Cluster Entry 1. Virus Entry & Uncoating Entry->RNP Import 2. RNP Nuclear Import RNP->Import NP_Cluster->Import BLOCKS A4 Compound A4 A4->NP Binds to NP Replication 3. Replication & Transcription Import->Replication Export 4. RNP Export Replication->Export

Caption: Compound A4 inhibits influenza by inducing NP clustering, blocking nuclear import.

Activity Against Human Coronavirus

The therapeutic potential of this scaffold extends to other respiratory viruses. Selected imidazo[1,2-a]pyrazine derivatives were evaluated against human coronavirus 229E (HCoV-229E). Compound 3b , featuring a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3, demonstrated the most potent anti-coronaviral activity with an IC₅₀ of 56.96 µM and a favorable selectivity index of 7.14.[10]

Chapter 4: Antimicrobial Applications: Novel Mechanisms to Combat Resistance

Bacterial resistance is a global health crisis. The imidazo[1,2-a]pyrazine scaffold offers a pathway to novel antibacterial agents that act on unconventional targets, potentially circumventing existing resistance mechanisms.

Mechanism of Action: Inhibition of the Bacterial Type IV Secretion System

The Type IV Secretion System (T4SS) is a sophisticated molecular machine used by many Gram-negative bacteria to inject virulence factors into host cells and to transfer genetic material, including antibiotic resistance genes. A key component of the T4SS is the VirB11 ATPase, an enzyme that powers the secretion process.

A series of 8-amino imidazo[1,2-a]pyrazine derivatives were specifically developed as inhibitors of the VirB11 ATPase HP0525 from Helicobacter pylori.[3] By inhibiting this essential enzyme, these compounds effectively disarm the bacteria, preventing them from causing disease. Targeting the T4SS represents a promising anti-virulence strategy that may impose less selective pressure for resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Data Summary: Antimicrobial and Antioxidant Activity

Beyond novel targets, various derivatives have shown broad-spectrum antimicrobial and antioxidant effects.[12]

Compound IDActivity TypeOrganism / AssayResultReference
5d AntioxidantDPPH Radical ScavengingIC₅₀ = 9.85 µM
5h AntioxidantDPPH Radical ScavengingIC₅₀ = 9.12 µM
6b AntioxidantDPPH Radical ScavengingIC₅₀ = 8.54 µM
4f, 4a, 5g AntibacterialStaphylococcus aureusPronounced Activity[12]
5h, 6b, 4f AntifungalCandida albicansExcellent Inhibition[12]
Ascorbic Acid AntioxidantDPPH Radical ScavengingIC₅₀ = 5.84 µM

Chapter 5: Future Horizons: Applications in CNS Disorders

While less explored than other areas, the potential for imidazo[1,2-a]pyrazine-based compounds in treating Central Nervous System (CNS) disorders is significant. The scaffold's ability to cross the blood-brain barrier is a key prerequisite for CNS-acting drugs.

  • Alzheimer's Disease: Hybrid molecules incorporating a benzo[d]imidazole-pyrrolo[1,2-a]pyrazine core have been shown to ameliorate amyloid-β (Aβ) plaque and oligomer formation in the brains of transgenic mice, suggesting a role as a scaffold for developing preventative AD drug candidates.[13]

  • Ischemic Stroke: The related imidazo[1,5-a]pyrazine scaffold yielded potent c-Src kinase inhibitors with remarkable CNS penetration and significant neuroprotective effects in rat models of acute ischemic stroke.[14]

  • Neuromodulation: Imidazo[1,2-a]pyrazines have been successfully developed as potent and selective negative allosteric modulators of AMPA receptors associated with the TARP γ-8 subunit, which is predominantly expressed in the hippocampus.[4] This selectivity offers a refined approach to modulating synaptic transmission for treating neurological and psychiatric conditions.

Conclusion and Strategic Outlook

The imidazo[1,2-a]pyrazine ring system is unequivocally a privileged scaffold in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent "drug-like" properties have led to the identification of potent lead compounds across a remarkable range of therapeutic areas.

Key Takeaways for Drug Developers:

  • Mechanistic Diversity: The scaffold's ability to inhibit diverse targets—from kinases (PI3K, mTOR, CDK9) and viral proteins (Influenza NP) to novel bacterial enzymes (VirB11 ATPase)—underscores its versatility.

  • Rational Design: The wealth of available structure-activity relationship (SAR) data provides a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

  • Future Directions: Promising avenues for future research include the development of dual-target agents (e.g., anticancer/antiviral), the expansion into new therapeutic areas like CNS disorders, and the optimization of lead compounds for clinical development.

The journey of the imidazo[1,2-a]pyrazine core from a chemical curiosity to a cornerstone of medicinal chemistry is a testament to the power of scaffold-based drug discovery. The insights and protocols provided in this guide are intended to equip you with the knowledge to harness its full potential in your own quest for novel therapeutics.

References

Methodological & Application

One-Pot, Three-Component Synthesis of Imidazo[1,2-a]pyrazines: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Imidazo[1,2-a]pyrazines represent a privileged scaffold in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including antiviral, anti-inflammatory, and anticancer properties. Their versatile biological profile has spurred the development of efficient synthetic methodologies. Among these, one-pot, three-component reactions have emerged as a powerful and atom-economical approach for the rapid construction of this heterocyclic core. This guide provides an in-depth exploration of a robust and widely applicable protocol for the synthesis of imidazo[1,2-a]pyrazines, with a focus on the underlying mechanistic principles, practical experimental details, and critical insights for successful execution.

Introduction to the Groebke–Blackburn–Bienaymé Reaction

The cornerstone of the one-pot synthesis of 3-aminoimidazo[1,2-a]pyrazines is the Groebke–Blackburn–Bienaymé (GBB) reaction. This multicomponent reaction (MCR) involves the condensation of a 2-aminoazine (in this case, 2-aminopyrazine), an aldehyde, and an isocyanide to afford the desired fused imidazole system. The reaction is typically facilitated by a catalyst, which plays a crucial role in activating the substrates and promoting the key bond-forming steps. The GBB reaction is highly valued for its operational simplicity, convergence, and the ability to generate molecular diversity from readily available starting materials.

Mechanistic Insights: The "Why" Behind the Synthesis

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The GBB reaction proceeds through a series of well-defined steps:

  • Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyrazine and the aldehyde to form a reactive iminium ion intermediate. The catalyst protonates the carbonyl oxygen of the aldehyde, enhancing its electrophilicity and facilitating nucleophilic attack by the amino group of the pyrazine. Subsequent dehydration yields the iminium ion.

  • Nucleophilic Attack by Isocyanide: The isocyanide, a key component with a nucleophilic carbon atom, then attacks the electrophilic carbon of the iminium ion. This step forms a nitrilium ion intermediate.

  • Intramolecular Cyclization: The nucleophilic nitrogen atom of the pyrazine ring then attacks the electrophilic carbon of the nitrilium ion in an intramolecular fashion. This [4+1] cycloaddition is the key ring-forming step that constructs the imidazole ring.

  • Tautomerization/Aromatization: The resulting intermediate undergoes a final proton transfer and tautomerization to yield the stable, aromatic 3-aminoimidazo[1,2-a]pyrazine product.

The choice of catalyst is critical in this sequence. Lewis acids, such as iodine, or Brønsted acids, like silica sulfuric acid, can effectively catalyze the initial imine formation and activate the iminium ion for nucleophilic attack.

GBB_Mechanism cluster_0 I. Imine Formation cluster_1 II. Nucleophilic Attack cluster_2 III. Intramolecular Cyclization cluster_3 IV. Aromatization 2-Aminopyrazine 2-Aminopyrazine Iminium_Ion Iminium Ion 2-Aminopyrazine->Iminium_Ion + Aldehyde - H2O Aldehyde Aldehyde Nitrilium_Ion Nitrilium Ion Iminium_Ion->Nitrilium_Ion + Isocyanide Isocyanide Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate [4+1] Cycloaddition Final_Product Imidazo[1,2-a]pyrazine Cyclized_Intermediate->Final_Product Tautomerization

Figure 1: Generalized workflow of the Groebke–Blackburn–Bienaymé reaction.

Experimental Protocols

This section details three effective protocols for the one-pot synthesis of imidazo[1,2-a]pyrazines, each employing a different catalytic system. The choice of protocol may depend on the desired reaction scale, available equipment, and substrate scope.

Protocol 1: Iodine-Catalyzed Synthesis at Room Temperature

This protocol is lauded for its mild reaction conditions, operational simplicity, and the use of an inexpensive and environmentally benign catalyst.[1][2]

Materials:

  • 2-Aminopyrazine

  • Substituted aldehyde

  • Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • Iodine (I₂)

  • Ethanol (absolute)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 1.0 equiv).

  • Add the substituted aldehyde (1.0 mmol, 1.0 equiv) to the flask.

  • Add the isocyanide (1.0 mmol, 1.0 equiv).

  • Dissolve the reactants in absolute ethanol (5-10 mL).

  • Add a catalytic amount of iodine (0.1 mmol, 10 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, the product often precipitates out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Rationale for Experimental Choices:

  • Iodine as a Catalyst: Iodine acts as a mild Lewis acid, activating the aldehyde for imine formation.[1][2] Its affordability, low toxicity, and ease of handling make it an excellent choice for sustainable synthesis.

  • Ethanol as a Solvent: Ethanol is a green and effective solvent for this reaction, facilitating the dissolution of the reactants and the precipitation of the product upon formation in many cases, simplifying purification.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[3] This protocol is particularly advantageous for high-throughput synthesis and library generation.

Materials:

  • 2-Aminopyrazine

  • Substituted aldehyde

  • Isocyanide

  • Lewis acid catalyst (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid)

  • Methanol or Ethanol

  • Microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine 2-aminopyrazine (1.0 mmol, 1.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), and the isocyanide (1.2 mmol, 1.2 equiv).

  • Add the chosen catalyst (e.g., Sc(OTf)₃, 5 mol%).

  • Add the solvent (e.g., methanol, 3-5 mL).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Workup the reaction mixture as described in Protocol 1, either by filtration of the precipitated product or by solvent evaporation followed by column chromatography.

Rationale for Experimental Choices:

  • Microwave Irradiation: Microwave heating provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction time and often improved yields.

  • Catalyst Choice: Stronger Lewis or Brønsted acids are often employed in microwave-assisted synthesis to further accelerate the reaction rate at elevated temperatures.

Protocol 3: Silica Sulfuric Acid (SSA) Catalyzed Synthesis

This protocol utilizes a heterogeneous catalyst, which offers the advantages of easy separation and potential for recycling.[4]

Materials:

  • 2-Aminopyrazine

  • Substituted aldehyde

  • Isocyanide

  • Silica sulfuric acid (SSA)

  • Ethanol or Dichloromethane

  • Standard reaction and workup glassware

Procedure:

  • To a round-bottom flask, add 2-aminopyrazine (1.0 mmol, 1.0 equiv), the aldehyde (1.0 mmol, 1.0 equiv), and the isocyanide (1.0 mmol, 1.0 equiv).

  • Add the solvent (e.g., ethanol, 10 mL).

  • Add silica sulfuric acid (e.g., 0.1 g).

  • Stir the mixture at room temperature. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the silica sulfuric acid catalyst. The catalyst can be washed with the solvent and reused.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Experimental Choices:

  • Silica Sulfuric Acid: As a solid acid catalyst, SSA is easily recoverable by simple filtration, making the workup procedure straightforward and the process more environmentally friendly.[4]

Data Presentation: A Comparative Overview

The following tables summarize typical yields for the synthesis of various imidazo[1,2-a]pyrazine derivatives using the different protocols.

Table 1: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines

EntryAldehydeIsocyanideYield (%)Reference
1Benzaldehydetert-Butyl isocyanide92[2]
24-Nitrobenzaldehydetert-Butyl isocyanide95[2]
34-Chlorobenzaldehydetert-Butyl isocyanide93[2]
44-Methoxybenzaldehydetert-Butyl isocyanide90[2]
52-Naphthaldehydetert-Butyl isocyanide88[2]
6BenzaldehydeCyclohexyl isocyanide85[2]

Table 2: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrazines

EntryAldehydeIsocyanideCatalystTime (min)Yield (%)Reference
14-Chlorobenzaldehydetert-Butyl isocyanideSc(OTf)₃1085[3]
2BenzaldehydeCyclohexyl isocyanideSc(OTf)₃1582[3]
34-Methoxybenzaldehydetert-Butyl isocyanidep-TsOH2088[5]

Table 3: Silica Sulfuric Acid Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]pyrazines

EntryAldehydeIsocyanideTime (h)Yield (%)Reference
1BenzaldehydeCyclohexyl isocyanide292[4]
24-ChlorobenzaldehydeCyclohexyl isocyanide2.594[4]
34-MethylbenzaldehydeCyclohexyl isocyanide290[4]
44-Nitrobenzaldehydetert-Butyl isocyanide388[4]

Troubleshooting Guide

ProblemPossible CauseSolution
Low or no product formation Inactive catalystUse fresh or properly stored catalyst. For SSA, ensure it is not deactivated by excessive moisture.
Low reactivity of aldehydeFor electron-rich or sterically hindered aldehydes, consider using microwave heating or a stronger catalyst to increase the reaction rate.
Impure reagentsEnsure all starting materials, especially the isocyanide, are of high purity. Isocyanides can degrade over time.
Formation of side products Ugi-type byproductsThis can occur, especially with certain substrates.[6] Careful control of stoichiometry and reaction conditions can minimize this. Purification by column chromatography is usually effective.
Polymerization of aldehydeUse fresh, distilled aldehyde. Add the aldehyde slowly to the reaction mixture.
Difficulty in product isolation/purification Product is an oilIf the product does not crystallize, purification by column chromatography is necessary.
Product co-elutes with starting materialOptimize the eluent system for column chromatography. A gradient elution may be required.

Safety and Handling

As a Senior Application Scientist, it is my duty to emphasize the importance of laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Aldehydes: Many aldehydes are irritants and sensitizers. Avoid inhalation of vapors and skin contact.

    • Isocyanides: Isocyanides are known for their pungent and unpleasant odors and can be toxic. Handle with extreme care in a fume hood.

    • 2-Aminopyrazine: This compound can be irritating to the skin, eyes, and respiratory tract.[7][8][9] Handle with care and avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The one-pot, three-component synthesis of imidazo[1,2-a]pyrazines via the Groebke–Blackburn–Bienaymé reaction is a highly efficient and versatile method for accessing this important class of heterocyclic compounds. By understanding the underlying reaction mechanism and carefully selecting the appropriate catalytic system and reaction conditions, researchers can readily synthesize a diverse library of these valuable molecules. The protocols detailed in this guide, along with the provided data and troubleshooting advice, are intended to empower researchers, scientists, and drug development professionals to successfully implement this powerful synthetic strategy in their own laboratories.

References

Application Notes & Protocols: A Guide to the Iodine-Catalyzed Synthesis of Substituted Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the efficient, metal-free synthesis of substituted imidazo[1,2-a]pyrazines using molecular iodine as a catalyst. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities.

Introduction: The Significance of Imidazo[1,2-a]pyrazines and the Advantage of Iodine Catalysis

Imidazo[1,2-a]pyrazines constitute a crucial class of nitrogen-containing heterocyclic scaffolds. They are recognized as "privileged structures" in drug discovery, demonstrating a remarkable spectrum of pharmacological properties, including antiviral, anticancer, anti-inflammatory, and phosphodiesterase 10A (PDE10A) inhibitory activities. The development of efficient and sustainable synthetic methodologies to access structurally diverse imidazo[1,2-a]pyrazines is therefore a primary objective in medicinal chemistry.

Traditionally, the synthesis of these compounds has often relied on metal-based catalysts, which can present challenges related to cost, toxicity, and the need for subsequent removal from the final active pharmaceutical ingredients (APIs). In contrast, molecular iodine (I₂) has emerged as a powerful and environmentally benign catalyst. Its low cost, low toxicity, and operational simplicity make it an attractive alternative for organic synthesis. This protocol details an iodine-catalyzed cascade reaction for the synthesis of imidazo[1,2-a]pyrazines from readily available aminopyrazines and α-ketoaldehydes.

Mechanistic Insights: The Role of Iodine in the Cascade Reaction

The iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines proceeds through a proposed cascade mechanism involving an initial condensation followed by an oxidative C-H amination. While the precise mechanism is a subject of ongoing research, a plausible pathway is outlined below.

Initially, the aminopyrazine reacts with the α-ketoaldehyde to form a Schiff base intermediate. Molecular iodine is believed to act as a Lewis acid, activating the carbonyl group of the α-ketoaldehyde, thereby facilitating the nucleophilic attack by the amino group of the aminopyrazine. Subsequently, an intramolecular cyclization occurs, followed by an oxidative C-H amination, catalyzed by iodine, to afford the final aromatic imidazo[1,2-a]pyrazine product. The iodine is regenerated in the catalytic cycle, making it an efficient catalyst for this transformation.

G cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Final Product Formation A Aminopyrazine D Schiff Base Intermediate A->D Condensation B α-Ketoaldehyde B->D C Iodine (I₂) Catalyst C->B Lewis Acid Activation E Cyclized Intermediate D->E Intramolecular Cyclization F Substituted Imidazo[1,2-a]pyrazine E->F Oxidative C-H Amination (I₂ Mediated) G Regenerated I₂

Figure 1: Proposed Catalytic Cycle. A simplified representation of the proposed reaction mechanism for the iodine-catalyzed synthesis of substituted imidazo[1,2-a]pyrazines.

Experimental Protocol: Step-by-Step Synthesis

This protocol provides a general procedure for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyrazines. The reaction conditions may require optimization for specific substrates.

3.1. Materials and Reagents

  • Substituted aminopyrazine (1.0 mmol)

  • Substituted α-ketoaldehyde (1.2 mmol)

  • Molecular Iodine (I₂) (10 mol%)

  • Dimethyl sulfoxide (DMSO) (3 mL)

  • Ethyl acetate (for extraction)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

3.2. Reaction Setup and Procedure

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A 1. Add aminopyrazine, α-ketoaldehyde, and I₂ to a round-bottom flask. B 2. Add DMSO as the solvent. A->B C 3. Stir the reaction mixture at 100 °C. B->C D 4. Cool the reaction to room temperature. C->D E 5. Quench with saturated Na₂S₂O₃ solution. D->E F 6. Extract with ethyl acetate. E->F G 7. Wash with brine, dry over Na₂SO₄, and concentrate. F->G H 8. Purify the crude product by silica gel column chromatography. G->H I Final Product H->I

Figure 2: Experimental Workflow. A step-by-step workflow for the iodine-catalyzed synthesis of imidazo[1,2-a]pyrazines.

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add the substituted aminopyrazine (1.0 mmol, 1.0 equiv), the substituted α-ketoaldehyde (1.2 mmol, 1.2 equiv), and molecular iodine (0.0254 g, 0.1 mmol, 10 mol%).

  • Add dimethyl sulfoxide (DMSO) (3 mL) to the flask.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture for the time indicated by TLC analysis (typically 2-4 hours).

  • Upon completion of the reaction, allow the flask to cool to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to the reaction mixture to remove any unreacted iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure substituted imidazo[1,2-a]pyrazine.

3.3. Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Substrate Scope and Data

The described iodine-catalyzed protocol is applicable to a wide range of substituted aminopyrazines and α-ketoaldehydes, affording the corresponding imidazo[1,2-a]pyrazines in good to excellent yields.

EntryAminopyrazine Substituent (R¹)α-Ketoaldehyde Substituent (R²)ProductYield (%)
1HPhenyl2-phenylimidazo[1,2-a]pyrazine92
26-MethylPhenyl6-methyl-2-phenylimidazo[1,2-a]pyrazine88
36-ChloroPhenyl6-chloro-2-phenylimidazo[1,2-a]pyrazine85
4H4-Methoxyphenyl2-(4-methoxyphenyl)imidazo[1,2-a]pyrazine90
5H4-Nitrophenyl2-(4-nitrophenyl)imidazo[1,2-a]pyrazine82
6H2-Thienyl2-(thiophen-2-yl)imidazo[1,2-a]pyrazine87

Table 1: Substrate Scope. Representative examples of synthesized imidazo[1,2-a]pyrazines using the iodine-catalyzed protocol. Reaction conditions: aminopyrazine (1.0 mmol), α-ketoaldehyde (1.2 mmol), I₂ (10 mol%), DMSO (3 mL), 100 °C.

Safety and Handling Precautions

  • Molecular iodine is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMSO is a combustible liquid and can facilitate the absorption of other chemicals through the skin. Work in a well-ventilated fume hood.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The iodine-catalyzed synthesis of substituted imidazo[1,2-a]pyrazines offers a highly efficient, metal-free, and operationally simple method for accessing this important class of heterocyclic compounds. The use of an inexpensive and low-toxicity catalyst makes this protocol particularly attractive for applications in medicinal chemistry and drug development. The broad substrate scope and high yields underscore the versatility and robustness of this synthetic strategy.

Application Notes & Protocols: Imidazo[1,2-a]pyrazines as Fluorescent Probes for Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Imidazo[1,2-a]pyrazines in Fluorescent Sensing

The imidazo[1,2-a]pyrazine scaffold is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, π-conjugated bicyclic structure endows it with intrinsic fluorescent properties, making it an excellent platform for the development of chemosensors.[3][4] While historically, the closely related imidazo[1,2-a]pyridine core has been more extensively studied for its photophysical properties[5], the imidazo[1,2-a]pyrazine framework offers unique electronic characteristics due to the additional nitrogen atom in its six-membered ring. This modification can influence the molecule's photophysical properties and its interaction with various analytes, opening new avenues for designing highly selective and sensitive fluorescent probes.

This guide provides a comprehensive overview of the principles, protocols, and applications of imidazo[1,2-a]pyrazine-based fluorescent probes for the detection of biologically and environmentally important ions. We will delve into the underlying sensing mechanisms, provide detailed experimental workflows, and offer insights grounded in practical laboratory experience.

Part 1: The Imidazo[1,2-a]pyrazine Core - Synthesis and Photophysical Properties

Rationale for Scaffold Selection

The utility of the imidazo[1,2-a]pyrazine scaffold stems from several key features:

  • Inherent Fluorescence: The π-conjugated system typically exhibits strong fluorescence emission, often in the blue-violet region of the spectrum.[5]

  • Synthetic Accessibility: Efficient and versatile synthetic routes, such as one-pot multi-component reactions, allow for the straightforward introduction of various functional groups.[4][6] This modularity is crucial for tuning the probe's photophysical properties and for installing specific ion-binding sites (receptors).

  • Structural Rigidity: The fused ring system minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields.

  • Tunable Electronics: The electronic properties can be precisely modulated by introducing electron-donating or electron-withdrawing substituents, which in turn affects the absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.[5]

General Synthesis Strategy

A common and efficient method for constructing the imidazo[1,2-a]pyrazine core is the iodine-catalyzed three-component condensation.[3][4] This approach offers advantages such as operational simplicity, mild reaction conditions (often at room temperature), and good to excellent yields.[4]

cluster_reactants Reactants cluster_process Process A 2-Aminopyrazine P1 Condensation & Imine Formation A->P1 B Aryl Aldehyde B->P1 C Isocyanide P2 [4+1] Cycloaddition C->P2 P1->P2 Imine Intermediate Prod Substituted Imidazo[1,2-a]pyrazine P2->Prod Cat Iodine (I₂) Catalyst Ethanol, rt Cat->P1 Cat->P2

Caption: High-level workflow for a three-component synthesis of Imidazo[1,2-a]pyrazines.

Fundamental Photophysical Properties

The absorption and emission properties of these fluorophores are dictated by the nature and position of substituents on the heterocyclic core. Understanding these properties is the first step in designing a robust sensing experiment.

PropertyTypical Range/ValueSignificance & Rationale
λ_abs (nm) 300 - 450 nmThe wavelength of maximum absorbance. Dictates the optimal excitation wavelength for fluorescence measurements.
λ_em (nm) 400 - 550 nmThe wavelength of maximum fluorescence emission. Should be well-separated from the excitation wavelength.
Stokes Shift (nm) 50 - 150 nmThe difference between λ_abs and λ_em. A larger Stokes shift (>50 nm) is desirable to minimize self-quenching and interference from scattered excitation light.[7]
Quantum Yield (Φ_F) 0.05 - 0.90The ratio of photons emitted to photons absorbed. A higher quantum yield signifies a brighter probe, leading to higher sensitivity.[7]

Part 2: Principles of Ion Detection Mechanisms

The ability of an imidazo[1,2-a]pyrazine derivative to act as an ion sensor relies on a change in its fluorescence output upon binding to the target ion. This change is typically engineered through one of several photophysical mechanisms.

S1 Seed Cells on Coverslips/Imaging Dish S2 Incubate (24h) for Adherence S1->S2 S3 Wash with PBS S2->S3 S4 Incubate with Probe (e.g., 10µM, 30 min) S3->S4 S5 Wash with PBS to Remove Excess Probe S4->S5 S6 Treat with Ion Solution (e.g., FeCl₃) or Control S5->S6 S7 Image with Confocal Microscope S6->S7

References

Application Notes & Protocols: Molecular Docking Studies with Imidazo[1,2-a]pyrazine Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors and other therapeutic agents.[1][2] Molecular docking is an indispensable computational tool for accelerating drug discovery by predicting the binding conformation and affinity of these ligands within a target's active site.[3] This guide provides a comprehensive, experience-driven protocol for conducting molecular docking studies on Imidazo[1,2-a]pyrazine derivatives. We will delve into the theoretical underpinnings, provide step-by-step workflows for receptor and ligand preparation, detail the docking process using industry-standard software, and establish a rigorous framework for the analysis and validation of results. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to advance their research on this important class of molecules.

Foundational Principles of Molecular Docking

Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), typically a protein. The primary objectives are to predict the preferred binding orientation (the "pose") of the ligand and to estimate the strength of the binding affinity, usually represented by a scoring function.[4]

The process can be broken down into two main components:

  • Sampling: This involves exploring the conformational space of the ligand within the defined binding site of the receptor. The algorithm generates a multitude of possible poses by manipulating the ligand's translational, rotational, and torsional degrees of freedom.

  • Scoring: Each generated pose is evaluated using a scoring function, which calculates a score representing the predicted binding affinity (e.g., in kcal/mol).[5] A more negative score typically indicates a more favorable binding interaction.[6][7]

It is critical to understand that docking is a simulation with inherent limitations. Scoring functions are approximations of the complex thermodynamics of binding. Therefore, the results should not be viewed as absolute truth but as predictive models that require careful validation.[8][9]

Essential Software and Resources

This protocol utilizes widely accessible and validated software. While numerous commercial packages exist, this guide focuses on free tools for academic and research use to ensure broad applicability.

Software/ResourcePrimary FunctionURL for Access
RCSB Protein Data Bank (PDB) Repository for 3D structures of proteins and nucleic acids.--INVALID-LINK--
PubChem Database of chemical molecules and their activities.--INVALID-LINK--
UCSF Chimera / ChimeraX Molecular visualization and analysis. Essential for preparing receptor and ligand files.--INVALID-LINK--
AutoDock Vina A widely used, accurate, and fast open-source program for molecular docking.--INVALID-LINK--
MGLTools (AutoDock Tools) Graphical user interface for preparing AutoDock Vina input files and analyzing results.--INVALID-LINK--

The Molecular Docking Workflow: A Visual Overview

The entire process, from data retrieval to final analysis, follows a structured path. Each stage is critical for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation PDB 1. Obtain Receptor Structure (RCSB PDB) PrepReceptor 3. Receptor Preparation (Clean, Add Hydrogens, Assign Charges) PDB->PrepReceptor LigandDB 2. Obtain Ligand Structure (PubChem / Draw) PrepLigand 4. Ligand Preparation (Energy Minimize, Assign Charges, Define Torsions) LigandDB->PrepLigand Grid 5. Define Binding Site (Grid Box Generation) PrepReceptor->Grid Dock 6. Run Docking Simulation (AutoDock Vina) PrepLigand->Dock Grid->Dock Analyze 7. Analyze Results (Scores, Poses, Interactions) Dock->Analyze Validate 8. Validate Protocol (Re-docking, RMSD Calculation) Analyze->Validate Conclusion 9. Draw Conclusions Validate->Conclusion

Figure 1: Overall Molecular Docking Workflow.

Protocol I: Receptor Preparation

The goal of this phase is to prepare a biologically relevant and computationally clean protein structure. Raw PDB files often contain experimental artifacts like water molecules, co-solvents, and multiple conformations that must be addressed.[10][11]

G start Start: PDB File step1 Step 1: Clean Structure - Remove water molecules - Remove co-factors/ions (unless critical) - Select single conformation start->step1 Causality: Extraneous molecules interfere with ligand binding prediction. step2 Step 2: Repair Structure - Add missing side chains - Add hydrogen atoms (polar only recommended) step1->step2 Causality: PDB files often lack hydrogens, which are vital for H-bonds. step3 Step 3: Assign Charges - Add Kollman charges (for protein) step2->step3 Causality: Correct charges are essential for electrostatic scoring. step4 Step 4: Define Binding Site - Identify active site residues (from co-crystallized ligand or literature) step3->step4 Causality: Focuses the search space, increasing efficiency and accuracy. step5 Step 5: Save for Docking - Save as PDBQT format step4->step5 Causality: PDBQT format contains charge and atom type information for Vina. end End: Receptor.pdbqt step5->end

Figure 2: Receptor Preparation Workflow.

Step-by-Step Methodology:

  • Load PDB Structure: Open the PDB file in UCSF Chimera.

  • Clean the Structure:

    • Delete all water molecules. The rationale is that most water molecules are displaceable and not integral to binding. Retain specific water molecules only if there is strong evidence they mediate key interactions.[4]

    • Remove any co-solvents, ions, or alternate conformations of amino acid residues not relevant to your study.[10]

  • Add Hydrogens: Use the "Add H" tool in Chimera. It is crucial to ensure that the protonation states of key residues (like Histidine, Aspartate, Glutamate) are correct for the physiological pH of the binding site.

  • Add Charges: Use the "Add Charge" tool to assign partial atomic charges. For proteins, the AMBER ff14SB force field with Kollman charges is a standard and reliable choice.[12]

  • Save the Receptor: Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[13]

Protocol II: Ligand Preparation for Imidazo[1,2-a]pyrazines

Proper ligand preparation is paramount. The starting conformation, charge distribution, and defined rotatable bonds of your Imidazo[1,2-a]pyrazine derivative will directly influence the docking outcome.[14]

G start Start: 2D or 3D Ligand (SDF, MOL2, SMILES) step1 Step 1: Generate 3D Conformation - Convert 2D to 3D - Perform energy minimization (e.g., MMFF94) start->step1 Causality: Docking requires a low-energy, 3D starting structure. step2 Step 2: Add Hydrogens & Assign Charges - Add hydrogens appropriate for pH 7.4 - Calculate Gasteiger charges step1->step2 Causality: Correct protonation and charges are critical for scoring interactions. step3 Step 3: Define Rotatable Bonds - Identify non-ring, single bonds - AutoDockTools can detect these automatically step2->step3 Causality: Defines ligand flexibility, allowing the algorithm to sample relevant conformations. step4 Step 4: Save for Docking - Save as PDBQT format step3->step4 Causality: PDBQT format contains charge, torsion, and atom type info for Vina. end End: Ligand.pdbqt step4->end

Figure 3: Ligand Preparation Workflow.

Step-by-Step Methodology:

  • Obtain Ligand Structure: Download the 2D or 3D structure from PubChem or draw it using software like ChemDraw or Avogadro.[13][14]

  • Generate a 3D Structure and Minimize Energy: If starting from 2D, convert it to 3D. It is essential to perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, geometrically plausible starting conformation. UCSF Chimera can perform this step.

  • Add Hydrogens and Assign Charges: Load the 3D structure into AutoDock Tools (ADT).

    • Add hydrogens, ensuring the protonation state is correct for physiological pH (~7.4). For the Imidazo[1,2-a]pyrazine core, pay close attention to the nitrogen atoms.

    • Calculate and assign Gasteiger charges, which is the standard method for small molecules in the AutoDock suite.[14]

  • Define Rotatable Bonds: Use ADT to automatically detect and set the rotatable bonds. This defines the ligand's flexibility during the docking simulation. The number of rotatable bonds affects the complexity of the conformational search.[14]

  • Save the Ligand: Save the final prepared ligand in the PDBQT format.[15]

Protocol III: Performing the Molecular Docking with AutoDock Vina

With the prepared receptor and ligand, the next step is to define the search space and run the simulation.

  • Define the Binding Site (Grid Box):

    • The binding site is defined by a 3D grid box. The docking search will be confined within this box.[16]

    • In AutoDock Tools, load your prepared receptor PDBQT file.

    • If you have a co-crystallized ligand, center the grid box on it. A good starting point is a box that extends 3-6 Å around the ligand.[9]

    • If the binding site is unknown ("blind docking"), the grid box should encompass the entire protein surface. Be aware that this significantly increases computation time and may reduce accuracy.[17]

    • Record the grid box center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).[18]

  • Create the Configuration File: AutoDock Vina uses a simple text file (conf.txt) to specify the input files and parameters.[18]

ParameterExample ValueDescription
receptorreceptor.pdbqtThe prepared receptor file.
ligandligand.pdbqtThe prepared ligand file.
outoutput_poses.pdbqtThe output file for docked poses.
center_x15.190X-coordinate of the grid box center.
center_y53.903Y-coordinate of the grid box center.
center_z16.917Z-coordinate of the grid box center.
size_x20Dimension of the grid box in X (Angstroms).
size_y20Dimension of the grid box in Y (Angstroms).
size_z20Dimension of the grid box in Z (Angstroms).
exhaustiveness8Controls the thoroughness of the search (higher is more thorough but slower). Default is 8.
num_modes9The number of binding modes (poses) to generate.
  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log output_log.txt

Protocol IV: Analysis and Validation of Docking Results

Obtaining a result is easy; ensuring it is meaningful is the most critical part of the process.[8] This requires a combination of quantitative assessment and visual inspection.

7.1. Interpreting the Output

  • Binding Affinity (Score): The output log file will list the binding affinities for the generated poses in kcal/mol. The most negative value corresponds to the highest predicted affinity.[7]

    • <-10 kcal/mol: Generally indicates a strong binding interaction.[6]

    • -7 to -9 kcal/mol: Suggests a moderate interaction.[6]

    • >-6 kcal/mol: Often considered a weak or non-binding interaction.[6]

  • Visualizing Poses: Load the receptor (receptor.pdbqt) and the output poses (output_poses.pdbqt) into UCSF Chimera or Discovery Studio Visualizer.[15][19]

  • Analyzing Interactions: For the top-ranked poses, visually inspect the interactions between the Imidazo[1,2-a]pyrazine ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: Key stabilizing interactions.[7]

    • Hydrophobic Interactions: Contacts between non-polar groups.

    • Pi-stacking: Interactions involving aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

A scientifically sound pose is one that not only has a good score but also forms plausible biochemical interactions with key residues known to be important for binding.[6][20]

7.2. A Self-Validating Protocol

Trustworthiness in docking comes from rigorous validation. Before screening unknown compounds, you must validate that your docking protocol can accurately reproduce known experimental results for your specific target.[9][21]

Figure 4: Docking Protocol Validation Logic.

Gold Standard Validation: Re-docking

  • Obtain a Crystal Structure: Start with a PDB structure of your target protein that has a ligand (ideally an Imidazo[1,2-a]pyrazine derivative or a close analog) already bound in the active site.

  • Prepare and Dock: Prepare the receptor and extract the co-crystallized ligand. Prepare this ligand and then dock it back into the receptor using the protocol described above.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.[21]

  • Assess: An RMSD value of less than 2.0 Angstroms (Å) is generally considered a successful validation, indicating your protocol can accurately reproduce the experimental binding mode.[7][22] If the RMSD is higher, the protocol must be refined (e.g., by adjusting the grid box or preparation steps) before it can be trusted for novel compounds.[21]

Conclusion

Molecular docking is a powerful predictive tool in the study of Imidazo[1,2-a]pyrazine ligands. However, its power is only realized through meticulous preparation, careful execution, and rigorous validation. By following the structured protocols outlined in this guide, researchers can ensure their docking results are not only computationally generated but scientifically trustworthy. A low docking score is only the beginning of the analysis; the true insights are found by combining this quantitative data with a deep understanding of the underlying biochemistry of the ligand-receptor interactions.

References

Application Notes and Protocols: In Silico ADMET Prediction for Novel Imidazo[1,2-a]pyrazine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Early ADMET Profiling in Modern Drug Discovery

The trajectory of a promising drug candidate from initial hit to marketable therapeutic is fraught with challenges, with a significant percentage of failures occurring due to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1][2][3] Historically, these critical parameters were assessed late in the development pipeline, leading to costly attrition.[4][5] The modern drug discovery paradigm, however, emphasizes a "fail early, fail cheap" strategy, making the early identification and mitigation of ADMET liabilities paramount.[4] In silico ADMET prediction has emerged as an indispensable tool in this endeavor, offering a high-throughput, cost-effective, and resource-efficient means to evaluate and prioritize compounds long before they are synthesized.[2][4][6][7]

The Imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[8] Its synthetic tractability allows for the generation of large, diverse chemical libraries. However, like any chemical series, subtle structural modifications can dramatically alter a compound's ADMET properties. This application note provides a comprehensive guide for researchers on the principles and practical application of in silico ADMET prediction for novel Imidazo[1,2-a]pyrazine drug candidates. We will delve into the causality behind methodological choices, provide a detailed, self-validating protocol, and present data in a clear, actionable format.

Pillar 1: The Scientific Underpinnings of In Silico ADMET Prediction

At its core, in silico ADMET prediction relies on computational models that correlate a molecule's structural features with its pharmacokinetic and toxicological properties. These models are broadly categorized into two main types: Quantitative Structure-Activity Relationship (QSAR) models and Physiologically Based Pharmacokinetic (PBPK) models.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity or a specific ADMET property.[1][9] This is achieved by calculating a set of numerical descriptors for each molecule that encode its physicochemical, topological, and electronic properties.[10][11] These descriptors are then used to build a mathematical model that can predict the property of interest for new, untested molecules.

  • Causality in QSAR: The predictive power of a QSAR model is fundamentally dependent on the quality and diversity of the training data used to build it.[4] It is crucial that the training set is representative of the chemical space of the compounds being predicted. For Imidazo[1,2-a]pyrazine derivatives, it is advantageous to use models trained on diverse datasets that include other nitrogen-containing heterocyclic compounds.

Physiologically Based Pharmacokinetic (PBPK) Models:

PBPK models are more mechanistic in nature, simulating the fate of a drug in the body by integrating its physicochemical properties with physiological information about the organism (e.g., blood flow rates, organ volumes).[12][13][14][15] These models can provide a more holistic view of a drug's pharmacokinetics and are particularly useful for predicting human pharmacokinetics from preclinical data.[12][13]

  • Causality in PBPK: The accuracy of PBPK models hinges on the quality of the input parameters, both drug-specific (e.g., solubility, permeability, metabolic stability) and system-specific (physiological parameters).[12] Therefore, accurate in vitro data or reliable in silico predictions of these parameters are essential for building robust PBPK models.

Pillar 2: A Validated Protocol for In Silico ADMET Screening of Imidazo[1,2-a]pyrazine Candidates

This protocol outlines a step-by-step workflow for the in silico ADMET prediction of a virtual library of Imidazo[1,2-a]pyrazine derivatives. The emphasis is on a multi-model approach to increase confidence in the predictions.

Experimental Workflow Diagram

ADMET_Workflow cluster_prep 1. Compound Library Preparation cluster_predict 2. In Silico ADMET Prediction cluster_analysis 3. Data Analysis & Candidate Selection A Virtual Library of Imidazo[1,2-a]pyrazine Derivatives (SMILES/SDF format) B 2D Structure Standardization (e.g., desalting, tautomer enumeration) A->B C 3D Structure Generation & Energy Minimization B->C D Tier 1: Physicochemical Properties (LogP, LogS, pKa, TPSA) C->D E Tier 2: ADME Models (HIA, Caco-2, BBB, PPB, CYP Inhibition/Substrate) D->E F Tier 3: Toxicity Models (hERG, AMES, Hepatotoxicity, Skin Sensitization) E->F G Data Aggregation & Visualization (Tabulation, Heatmaps) F->G H Multi-Parameter Optimization (MPO) (e.g., ADMET-score, Desirability Functions) G->H I Candidate Prioritization for Synthesis & In Vitro Testing H->I

Caption: Workflow for in silico ADMET prediction of drug candidates.

Step-by-Step Methodology

1. Compound Library Preparation (Self-Validation Step 1: Structural Integrity)

  • Objective: To ensure high-quality and standardized input structures for the predictive models.

  • Protocol:

    • Input Format: Prepare a list of your novel Imidazo[1,2-a]pyrazine derivatives in a standard chemical format, such as SMILES or SDF.

    • 2D Structure Standardization:

      • Use a cheminformatics toolkit (e.g., RDKit, ChemAxon) to perform standardization. This includes desalting, removing counter-ions, neutralizing charges where appropriate, and enumerating major tautomers at physiological pH (7.4).

      • Causality: Inconsistent representations of molecules can lead to significant variations in predicted properties. Standardization ensures that each molecule is represented in a consistent and biologically relevant form.

    • 3D Structure Generation:

      • Generate 3D coordinates for each standardized 2D structure.

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

      • Causality: Many ADMET models, particularly those based on 3D descriptors, require low-energy 3D conformations for accurate predictions.

2. In Silico ADMET Prediction (Self-Validation Step 2: Model Consensus)

  • Objective: To predict a comprehensive panel of ADMET properties using multiple, validated in silico tools.

  • Protocol:

    • Tool Selection: Utilize a combination of well-established, commercially available software (e.g., BIOVIA Discovery Studio[11], Simulations Plus ADMET Predictor[16]) and/or freely accessible web servers (e.g., admetSAR[17], ADMETlab 3.0[18], ADMET-AI[19]).

    • Tier 1: Physicochemical Properties:

      • Predict fundamental physicochemical properties that heavily influence ADMET, such as:

        • Lipophilicity (LogP/LogD): A key determinant of permeability and solubility.[20]

        • Aqueous Solubility (LogS): Crucial for absorption.[20]

        • pKa: Affects solubility and permeability at different physiological pH values.

        • Topological Polar Surface Area (TPSA): Correlates with membrane permeability.[21]

    • Tier 2: ADME Models:

      • Predict key ADME endpoints:

        • Human Intestinal Absorption (HIA): Predicts the extent of absorption from the gut.[11]

        • Caco-2 Permeability: An in vitro surrogate for intestinal permeability.[22][23]

        • Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.[11]

        • Plasma Protein Binding (PPB): Affects the free concentration of the drug available to exert its effect.[11]

        • Cytochrome P450 (CYP) Inhibition and Substrate Prediction: Predicts potential for drug-drug interactions and metabolic stability.[17]

    • Tier 3: Toxicity Models:

      • Predict common toxicity endpoints:

        • hERG Inhibition: A critical indicator of potential cardiotoxicity.[24]

        • AMES Mutagenicity: Assesses the potential for the compound to cause DNA mutations.[24]

        • Hepatotoxicity (Drug-Induced Liver Injury): A major reason for drug withdrawal.[9][24]

        • Skin Sensitization: Important for topically applied drugs.[24]

  • Causality & Self-Validation: Using multiple tools for the same endpoint provides a consensus prediction.[25] If predictions from different models diverge significantly, it indicates that the compound may lie outside the applicability domain of one or more models, and the prediction for that endpoint should be treated with caution.

3. Data Analysis and Candidate Selection (Self-Validation Step 3: Multi-Parameter Optimization)

  • Objective: To analyze the predicted ADMET data holistically and prioritize the most promising candidates for further development.

  • Protocol:

    • Data Aggregation: Compile all predicted ADMET data into a single table for easy comparison.

    • Visualization: Use heatmaps or other graphical representations to quickly identify trends and outliers within the Imidazo[1,2-a]pyrazine library.

    • Multi-Parameter Optimization (MPO):

      • Define a set of ideal ADMET property ranges for your specific therapeutic target.

      • Calculate a composite score, such as an ADMET-score, that combines multiple predicted properties into a single value representing the overall "drug-likeness" of each compound.

      • Causality: MPO prevents over-optimizing for a single property at the expense of others, promoting the selection of well-balanced candidates.

    • Candidate Prioritization: Rank the compounds based on their MPO scores and select a subset of the most promising candidates for synthesis and in vitro ADMET validation.

Pillar 3: Data Presentation and Interpretation

Clear and concise data presentation is crucial for effective decision-making. The following table provides an example of how to summarize the predicted ADMET properties for a set of hypothetical Imidazo[1,2-a]pyrazine derivatives.

Table 1: Predicted ADMET Properties of Novel Imidazo[1,2-a]pyrazine Derivatives

Compound IDLogPLogS (mol/L)HIA (%)Caco-2 (nm/s)BBB PenetranthERG InhibitorAMES ToxicADMET-score
IZP-001 2.5-3.192>100YesNoNo0.85
IZP-002 4.8-5.27550YesYesNo0.42
IZP-003 1.2-2.595>100NoNoNo0.79
IZP-004 3.1-4.08880YesNoYes0.35
IZP-005 2.8-3.590>100YesNoNo0.88

Note: The ADMET-score is a hypothetical composite score ranging from 0 (poor) to 1 (excellent).

Interpretation of Results:

  • IZP-001 and IZP-005 exhibit the most promising ADMET profiles, with good predicted absorption, permeability, and no major toxicity flags. These would be high-priority candidates for synthesis.

  • IZP-002 shows potential cardiotoxicity (hERG inhibition) and high lipophilicity, which may lead to poor solubility. This compound would be a lower priority.

  • IZP-003 has excellent absorption and safety profiles but is predicted to not cross the blood-brain barrier. This would be a suitable candidate for a peripherally acting drug.

  • IZP-004 is flagged for potential mutagenicity (AMES toxic), a significant liability that would likely halt its development unless the prediction is proven incorrect by in vitro testing.

Decision-Making Logic Diagram

Decision_Tree Start In Silico ADMET Prediction Results Tox_Flag Major Toxicity Flag? (e.g., AMES, hERG) Start->Tox_Flag ADME_Profile Favorable ADME Profile? (High HIA, Good Solubility) Tox_Flag->ADME_Profile No Redesign Consider for Redesign to Mitigate Liabilities Tox_Flag->Redesign Yes Synthesize High Priority for Synthesis & In Vitro Validation ADME_Profile->Synthesize Yes ADME_Profile->Redesign No Deprioritize Deprioritize Redesign->Deprioritize

Caption: Decision-making based on in silico ADMET predictions.

Conclusion and Future Perspectives

In silico ADMET prediction is a powerful tool for accelerating drug discovery projects focused on novel Imidazo[1,2-a]pyrazine candidates. By front-loading ADMET assessment, researchers can make more informed decisions, prioritize resources effectively, and ultimately increase the probability of success in developing safe and effective medicines. It is crucial to remember that in silico models are predictive tools, and their results should be used to guide, not replace, experimental validation.[10][26] The synergistic integration of computational and experimental approaches represents the future of efficient and successful drug development.[4] As machine learning algorithms and the quality of training data continue to improve, the accuracy and applicability of in silico ADMET prediction will undoubtedly continue to grow, further solidifying its role as a cornerstone of modern drug discovery.[4][22]

References

Application & Protocols for Imidazo[1,2-a]pyrazin-2-amine Derivatives as Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the characterization of Imidazo[1,2-a]pyrazin-2-amine and its derivatives as potent inhibitors of tubulin polymerization. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in oncology research and the discovery of novel anti-mitotic agents.

Introduction: The Rationale for Targeting Tubulin with Imidazo[1,2-a]pyrazines

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to several critical cellular processes, most notably the formation of the mitotic spindle during cell division.[1] The disruption of microtubule dynamics is a clinically-validated and highly successful strategy in cancer chemotherapy.[2][3] Agents that interfere with this process, known as Microtubule Targeting Agents (MTAs), can induce mitotic arrest, leading to apoptotic cell death in rapidly proliferating cancer cells.[1][4]

MTAs are broadly classified based on their mechanism of action. Stabilizing agents, like the taxanes (e.g., Paclitaxel), promote polymerization and prevent disassembly, while destabilizing agents prevent polymerization.[1][2] The latter category includes compounds that bind to distinct sites on the tubulin dimer, such as the vinca alkaloid site and the colchicine binding site.[5]

The Imidazo[1,2-a]pyrazine scaffold has emerged as a promising pharmacophore for the development of novel tubulin polymerization inhibitors.[6][7][8] Many derivatives from this class have been shown to exhibit potent antiproliferative activity by binding to the colchicine site at the interface of the α/β-tubulin heterodimer, thereby preventing microtubule assembly.[6][7][8][9] Targeting the colchicine binding site is an attractive therapeutic strategy, as inhibitors binding here can overcome some forms of multidrug resistance observed with other MTAs.[10][11]

This document details a logical, multi-step experimental workflow to rigorously characterize the anti-tubulin activity of novel this compound derivatives, progressing from direct biochemical assays to mechanism-of-action studies in a cellular context.

dot digraph "Screening_Cascade" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_0" { label = "Biochemical & Cellular Screening Workflow"; bgcolor = "#F1F3F4";

} } . Caption: High-level workflow for validating Imidazo[1,2-a]pyrazine derivatives.

Foundational Analysis: In Vitro Tubulin Polymerization Assay

The first and most direct method to assess a compound's activity is a cell-free biochemical assay. This approach isolates the target protein (tubulin) from other cellular components, ensuring that any observed effect is due to a direct interaction between the compound and tubulin. The fluorescence-based assay is a sensitive and high-throughput compatible method for this purpose.[12][13][14]

Principle: This assay monitors the polymerization of purified tubulin into microtubules in real-time.[14][15] The process is tracked using a fluorescent reporter molecule (e.g., DAPI) that preferentially binds to polymerized microtubules, resulting in a significant increase in fluorescence intensity.[13] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase, allowing for the quantification of their inhibitory potential (IC50).[14][15]

dot digraph "Tubulin_Polymerization_Assay" { graph [splines=true, overlap=false]; node [shape=point, style=filled, color="#5F6368"]; edge [arrowhead=none, color="#4285F4"];

subgraph "cluster_0" { label="Unpolymerized State"; bgcolor="#F1F3F4"; node [shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Tubulin\nDimer"]; a1; a2; a3; a4; a5; a6; node [shape=star, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reporter"]; r1; r2; r3; labeljust="l"; }

subgraph "cluster_1" { label="Polymerized State"; bgcolor="#F1F3F4"; node [shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Tubulin\nDimer"]; b1; b2; b3; b4; b5; b6; edge [style=bold, color="#34A853"]; b1 -- b2 -- b3 -- b4 -- b5 -- b6; node [shape=star, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Reporter"]; r4; r5; r6; edge [style=dashed, color="#EA4335", arrowhead=vee]; r4 -> b2; r5 -> b4; r6 -> b6; labeljust="l"; }

// Transition edge [color="#202124", arrowhead=vee, style=bold, label=" Polymerization\n(37°C, GTP)"]; a3 -> b1;

// Labels lab1 [label="Low Fluorescence", shape=plaintext, fontcolor="#202124"]; lab2 [label="High Fluorescence", shape=plaintext, fontcolor="#202124"];

a6 -> lab1 [style=invis]; b1 -> lab2 [style=invis]; } . Caption: Principle of the fluorescence-based tubulin polymerization assay.

Protocol 1: Fluorescence-Based In Vitro Tubulin Polymerization Assay

A. Materials & Reagents:

  • Lyophilized, >99% pure porcine brain tubulin (e.g., Cytoskeleton, Inc., Cat. # T240)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM in ddH₂O)

  • Glycerol

  • Fluorescent Reporter (e.g., DAPI or as supplied in a kit)

  • Test Compounds: this compound derivatives (10 mM stock in 100% DMSO)

  • Positive Controls: Nocodazole or Colchicine (1 mM stock in DMSO)

  • Negative Control: 100% DMSO (vehicle)

  • Black, opaque, half-area 96-well plates

  • Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~450 nm)

B. Method:

  • Preparation of Reagents (On Ice):

    • Reconstitute lyophilized tubulin in General Tubulin Buffer to a stock concentration (e.g., 10 mg/mL). Aliquot and flash-freeze in liquid nitrogen for storage at -80°C. Avoid repeated freeze-thaw cycles.

    • Prepare the Tubulin Polymerization Buffer (TPB): General Tubulin Buffer supplemented with 15% glycerol and the fluorescent reporter at its recommended final concentration.

    • Prepare a GTP Spike Solution: Dilute 100 mM GTP stock to 10 mM in General Tubulin Buffer.

    • Prepare 10x working stocks of test compounds and controls by diluting the high-concentration DMSO stocks in TPB. The final DMSO concentration in the assay should be kept low and consistent across all wells (e.g., ≤1%).

  • Assay Setup:

    • Pre-warm the fluorescence plate reader to 37°C.

    • On ice, prepare the final Tubulin Reaction Mix . For a final tubulin concentration of 2 mg/mL, combine the required volume of tubulin stock with TPB. Keep on ice.

    • In the pre-warmed 96-well plate, add 5 µL of the 10x working stocks of your test compounds, positive controls (Nocodazole), and vehicle control (DMSO) to their respective wells.[12]

  • Initiation and Measurement:

    • Just before starting the assay, spike the ice-cold Tubulin Reaction Mix with the 10 mM GTP solution to a final concentration of 1 mM GTP. Mix gently by inverting.

    • To initiate polymerization, carefully add 45 µL of the now complete, ice-cold Tubulin Reaction Mix to each well containing the compounds/controls. The final volume should be 50 µL.[12][15]

    • Immediately place the plate in the 37°C reader and begin kinetic measurements. Record fluorescence every 60 seconds for 60-90 minutes.

C. Data Analysis:

  • Subtract the baseline fluorescence (time zero) from all subsequent readings.

  • Plot fluorescence intensity versus time for each concentration.

  • Determine the Vmax (maximum rate of polymerization) and the plateau fluorescence (total polymer mass) for each curve.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Compound ExampleIn Vitro Tubulin Polymerization IC50 (µM)
Test Compound TB-25 2.5 [6][8]
Nocodazole (Control)2.3[13]
Colchicine (Control)8.1 - 10.6[5][11]
DMSO (Vehicle)No Inhibition

Cellular Context: Validating the Mechanism of Action

While a cell-free assay confirms direct target engagement, it is crucial to demonstrate that the compound retains its mechanism of action within the complex cellular environment.[16][17] This is achieved through a series of cell-based assays that measure the downstream consequences of tubulin polymerization inhibition: cytotoxicity, cell cycle arrest at the G2/M phase, and physical disruption of the microtubule cytoskeleton.[6][16]

Protocol 2: Antiproliferative (Cytotoxicity) Assay

This assay determines the concentration at which a compound inhibits cell growth by 50% (GI50 or IC50), providing a measure of its cellular potency.[18][19][20] The MTT or SRB assays are robust, colorimetric methods suitable for this purpose.[19][21]

A. Materials & Reagents:

  • Human cancer cell lines (e.g., HCT-116, HeLa, A549)[6][8]

  • Complete culture medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)

  • 96-well clear, flat-bottom cell culture plates

  • Test Compounds and Controls (as in Protocol 1)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) staining solution.

  • Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)

  • Microplate reader (absorbance at ~570 nm)

B. Method (MTT Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL) and incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle (DMSO) and untreated controls.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Viability Assessment: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Data Acquisition: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm.[21]

  • IC50 Calculation: Calculate the percentage of viability relative to the vehicle control and plot against the log of compound concentration to determine the IC50 value.

Compound ExampleHCT-116 IC50 (nM)A549 IC50 (nM)HeLa IC50 (nM)
Test Compound TB-25 23 [8]651200[6]
Colchicine (Control)~15~20~10
Protocol 3: Cell Cycle Analysis by Flow Cytometry

Tubulin polymerization inhibitors disrupt the formation of the mitotic spindle, triggering the spindle assembly checkpoint and causing cells to arrest in the G2/M phase of the cell cycle.[3][4][22] This arrest can be quantified by flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI).

A. Materials & Reagents:

  • Cancer cell line (e.g., HCT-116)

  • 6-well cell culture plates

  • Propidium Iodide (PI) / RNase A Staining Buffer

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

B. Method:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (e.g., 1x, 2x, and 5x the IC50 value) for 24 hours. Include a vehicle control.[23]

  • Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic cells) by trypsinization and centrifugation.

  • Fixation: Wash the cell pellet with PBS, then resuspend in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix overnight or for at least 2 hours at -20°C.[23]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. A potent tubulin inhibitor will cause a dose-dependent increase in the G2/M population.

dot digraph "Cell_Cycle_Arrest" { graph [rankdir="TD", splines=true]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

// Nodes G1 [label="G1 Phase\n(Growth)", fillcolor="#FBBC05"]; S [label="S Phase\n(DNA Synthesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G2 [label="G2 Phase\n(Preparation for Mitosis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; M [label="M Phase\n(Mitosis)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=diamond, style="filled,dashed", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges G1 -> S; S -> G2; G2 -> M; M -> G1 [label="Successful\nDivision"];

// Inhibition Inhibitor [label="Imidazo[1,2-a]pyrazine\n(Tubulin Inhibitor)", shape=box, style=rounded, fillcolor="#202124", fontcolor="#FFFFFF"]; Inhibitor -> M [arrowhead=tee, style=bold, color="#EA4335", label=" Disrupts Mitotic Spindle"]; M -> Apoptosis [style=dashed, color="#EA4335", label="Prolonged Arrest"];

// Grouping subgraph "cluster_0" { label = "Cell Cycle Progression"; bgcolor = "#F1F3F4"; G1; S; G2; M; } } . Caption: Effect of Imidazo[1,2-a]pyrazine on the cell cycle.

Protocol 4: Immunofluorescence Microscopy of Microtubule Networks

The most direct way to visualize the effect of a compound on the cellular microtubule architecture is through immunofluorescence microscopy.[24][25][26] This technique uses fluorescently-labeled antibodies to specifically stain tubulin, revealing the structure and integrity of the microtubule network.

A. Materials & Reagents:

  • Cancer cell line (e.g., HeLa)

  • Glass coverslips (pre-treated if necessary) in 24-well plates

  • Fixative: Ice-cold Methanol or 4% Paraformaldehyde (PFA) in PBS[27]

  • Permeabilization Buffer: 0.5% Triton X-100 in PBS (only needed for PFA fixation)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Anti-α-tubulin monoclonal antibody (e.g., rat or mouse)

  • Secondary Antibody: Fluorescently-conjugated anti-rat/mouse IgG (e.g., Alexa Fluor 488)

  • Nuclear Stain: Hoechst 33342 or DAPI

  • Antifade mounting medium

  • Fluorescence microscope

B. Method:

  • Cell Seeding and Treatment: Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to attach. Treat the cells with the test compound (at its IC50 concentration) and controls (Nocodazole, DMSO) for 18-24 hours.

  • Fixation:

    • Methanol Fixation (Preferred for Microtubules): Wash cells once with warm PBS. Add ice-cold methanol and incubate for 10 minutes at -20°C.[27]

    • PFA Fixation: Wash with PBS, fix with 4% PFA for 20 minutes at room temperature. Wash again and then permeabilize with 0.5% Triton X-100 for 10 minutes.

  • Blocking and Staining:

    • Wash the fixed cells three times with PBS.

    • Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.[13]

    • Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) overnight at 4°C or for 2 hours at room temperature.[13]

    • Wash three times with PBS.

    • Incubate with the fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst) for 1 hour at room temperature in the dark.[13]

  • Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using antifade mounting medium. Image the cells using a fluorescence microscope.

  • Interpretation: In vehicle-treated (DMSO) cells, a well-organized, filamentous network of microtubules should be visible extending throughout the cytoplasm. In cells treated with an effective Imidazo[1,2-a]pyrazine inhibitor, this network will appear disorganized, fragmented, or completely depolymerized, resulting in diffuse cytoplasmic staining.[6][8] Mitotic cells will show malformed or absent mitotic spindles.

References

Synthesis and Antioxidant Screening of Imidazo[1,2-a]pyrazine Hybrids: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyrazine derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including their potential as potent antioxidant agents.[1] Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a myriad of pathological conditions such as cancer, neurodegenerative diseases, and cardiovascular disorders. This has propelled the search for novel antioxidant compounds. This guide provides a comprehensive overview of the synthesis of novel imidazo[1,2-a]pyrazine hybrids and detailed protocols for screening their antioxidant activity. We will delve into the rationale behind the synthetic strategies and the principles of the antioxidant assays, offering a practical resource for researchers in the field of drug discovery and development.

Introduction to Imidazo[1,2-a]pyrazines as Antioxidants

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] Recent studies have highlighted their significant antioxidant potential, with some derivatives showing free radical scavenging activity comparable to that of standard antioxidants like ascorbic acid (Vitamin C).[1] The antioxidant capacity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[4] The versatility of the imidazo[1,2-a]pyrazine core allows for substitutions at various positions (C2, C3, C8), enabling the fine-tuning of their electronic and steric properties to enhance antioxidant efficacy.

Synthesis of Imidazo[1,2-a]pyrazine Hybrids

A common and efficient method for the synthesis of imidazo[1,2-a]pyrazine derivatives involves a one-pot, three-component condensation reaction.[5][6] This approach offers advantages such as operational simplicity, shorter reaction times, and good product yields. An iodine-catalyzed reaction, for example, can be employed to synthesize these compounds at room temperature.[5][6]

The general synthetic scheme involves the reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide in the presence of a catalyst like iodine. The in-situ generated product from the aldehyde and 2-aminopyrazine undergoes a [4+1] cycloaddition with the isocyanide to yield the desired imidazo[1,2-a]pyrazine derivative.[5][6]

Below is a generalized protocol for the synthesis of an imidazo[1,2-a]pyrazine hybrid.

Experimental Protocol: One-Pot Synthesis

Materials:

  • Aryl aldehyde (1 mmol)

  • 2-Aminopyrazine (1 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (10 mol%)

  • Dichloromethane (DCM) as solvent

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of aryl aldehyde (1 mmol) and 2-aminopyrazine (1 mmol) in DCM (10 mL), add iodine (10 mol%).

  • Stir the reaction mixture at room temperature for 10-15 minutes.

  • Add tert-butyl isocyanide (1.2 mmol) to the mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC.

  • Upon completion of the reaction, quench the reaction with a saturated solution of sodium thiosulfate.

  • Extract the organic layer with DCM, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified compound using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Synthetic Workflow Diagram

Synthesis_Workflow Reactants Aryl Aldehyde + 2-Aminopyrazine + tert-Butyl Isocyanide + Iodine (catalyst) Reaction_Vessel Reaction in DCM at Room Temperature Reactants->Reaction_Vessel Monitoring TLC Monitoring Reaction_Vessel->Monitoring Workup Quenching & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Imidazo[1,2-a]pyrazine Hybrid Characterization->Final_Product

Caption: Workflow for the one-pot synthesis of imidazo[1,2-a]pyrazine hybrids.

Antioxidant Activity Screening

To evaluate the antioxidant potential of the synthesized imidazo[1,2-a]pyrazine hybrids, a panel of in vitro assays is typically employed. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. For a more biologically relevant assessment, a cellular antioxidant activity (CAA) assay can also be performed.

DPPH Radical Scavenging Assay

Principle: The DPPH assay is a rapid and simple method to assess antioxidant activity.[4][7] The stable free radical DPPH has a deep violet color in solution with a maximum absorbance around 517 nm.[4] When an antioxidant is present, it donates a hydrogen atom or an electron to DPPH, reducing it to a colorless or pale yellow hydrazine derivative.[4][7] The decrease in absorbance is proportional to the radical scavenging activity of the compound.[4]

Experimental Protocol:

  • Reagents:

    • DPPH solution (typically 0.1 mM in methanol or ethanol).[8]

    • Test compounds (synthesized imidazo[1,2-a]pyrazine hybrids) at various concentrations.

    • Positive control (e.g., Ascorbic acid or Trolox).

    • Solvent (methanol or ethanol).

  • Procedure (96-well plate format):

    • Prepare a stock solution of the DPPH reagent and protect it from light.[8]

    • In a 96-well microplate, add a defined volume of the test sample or standard to each well.

    • Add an equal volume of the DPPH working solution to initiate the reaction.[8] Include a blank containing only the solvent and DPPH.[8]

    • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[8]

    • Measure the absorbance at 517 nm using a microplate reader.[7][8]

  • Data Analysis: The percentage of scavenging activity is calculated using the following formula:[4] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1]

ABTS Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[9] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent like potassium persulfate.[9][10] The resulting blue-green radical has a characteristic absorbance at 734 nm.[9] In the presence of an antioxidant, the ABTS•+ is reduced, leading to a decrease in absorbance.[10] This assay is applicable to both hydrophilic and lipophilic antioxidants.[9]

Experimental Protocol:

  • Reagents:

    • ABTS stock solution (e.g., 7 mM).[11]

    • Potassium persulfate solution (e.g., 2.45 mM).[11]

    • Test compounds at various concentrations.

    • Positive control (e.g., Trolox).[10]

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing the ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.[12]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of approximately 0.70 (±0.02) at 734 nm.

    • In a 96-well plate, add a small volume of the test sample or standard to each well.

    • Add a larger volume of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes).[12]

    • Measure the absorbance at 734 nm.[12]

  • Data Analysis: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[9]

Antioxidant Screening Workflow

Antioxidant_Screening_Workflow cluster_Assays In Vitro Assays cluster_Cellular Cell-Based Assay DPPH DPPH Assay Data_Analysis Data Analysis (IC50, TEAC) DPPH->Data_Analysis ABTS ABTS Assay ABTS->Data_Analysis CAA Cellular Antioxidant Activity (CAA) Assay CAA->Data_Analysis Synthesized_Compounds Synthesized Imidazo[1,2-a]pyrazine Hybrids Synthesized_Compounds->DPPH Synthesized_Compounds->ABTS Synthesized_Compounds->CAA Lead_Identification Identification of Lead Compounds Data_Analysis->Lead_Identification

Caption: General workflow for screening the antioxidant activity of synthesized compounds.

Cellular Antioxidant Activity (CAA) Assay

Principle: While cell-free assays like DPPH and ABTS are useful for initial screening, they do not account for factors such as bioavailability, cellular uptake, and metabolism.[13][14] The CAA assay measures the antioxidant activity of compounds within a cellular environment.[13][15] It utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescin (DCFH).[13][16] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][16] Antioxidants can inhibit this oxidation, and the reduction in fluorescence is proportional to their cellular antioxidant activity.[15]

Experimental Protocol (General Outline):

  • Materials:

    • Adherent cell line (e.g., HepG2 or HeLa).[13]

    • 96-well black fluorescence cell culture plate.[13]

    • DCFH-DA probe solution.[13]

    • Free radical initiator (e.g., AAPH).[16]

    • Test compounds and a standard antioxidant (e.g., Quercetin).[13]

  • Procedure:

    • Culture cells in a 96-well plate until they reach confluence.[14]

    • Pre-incubate the cells with the DCFH-DA probe and the test compounds or standard.[13]

    • After incubation, wash the cells to remove excess probe and compound.[13]

    • Add the free radical initiator to induce oxidative stress.[13]

    • Measure the fluorescence intensity over time using a fluorescence microplate reader (excitation ~485 nm, emission ~538 nm).[17]

  • Data Analysis: The antioxidant activity is determined by calculating the area under the curve (AUC) of the fluorescence versus time plot. The percentage of inhibition is calculated by comparing the AUC of the samples to the control.

Data Presentation and Interpretation

The antioxidant activity data for the synthesized imidazo[1,2-a]pyrazine hybrids should be summarized in a clear and concise table for easy comparison. This allows for the identification of structure-activity relationships (SAR), which can guide the design of more potent antioxidant compounds.

Table 1: Antioxidant Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound IDSubstituents (R1, R2, R3)DPPH IC50 (µM)ABTS TEAC
Standard Ascorbic Acid5.841.00
Hybrid 1 e.g., -H, -Ph, -Br15.20.85
Hybrid 2 e.g., -CH3, -p-Cl-Ph, -H9.750.92
Hybrid 3 e.g., -OCH3, -Furyl, -NO222.10.65
............

Note: The values presented in this table are hypothetical and for illustrative purposes only, with some example values taken from the literature for context.

Conclusion

This guide provides a foundational framework for the synthesis and antioxidant screening of novel imidazo[1,2-a]pyrazine hybrids. The synthetic protocols are adaptable for the creation of a diverse library of compounds. The described antioxidant assays offer a multi-tiered approach to evaluating the potential of these hybrids as effective free radical scavengers. By understanding the principles behind these methods and carefully interpreting the results, researchers can effectively identify promising lead candidates for further development as therapeutic agents against oxidative stress-related diseases. The low cytotoxicity often observed with these compounds is an additional advantage for their potential therapeutic applications.

References

Application Notes and Protocols for Imidazo[1,2-a]pyrazines in Human Coronavirus 2229E Antiviral Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Common Cold Coronavirus with Novel Heterocyclic Compounds

Human coronavirus 229E (HCoV-229E) is a globally endemic pathogen and a primary causative agent of the common cold.[1][2][3] While typically associated with mild, self-limiting upper respiratory tract infections, HCoV-229E can cause severe lower respiratory tract illness in immunocompromised individuals and young children.[2] The recurrent nature of coronavirus outbreaks, including the recent COVID-19 pandemic, underscores the urgent need for broad-spectrum antiviral therapeutics.[4] Imidazo[1,2-a]pyrazines, a class of nitrogen-fused heterocyclic compounds, have emerged as a promising scaffold in drug discovery, exhibiting a range of biological activities including antiviral properties.[5][6][7][8] This document provides a detailed guide for researchers on the application of Imidazo[1,2-a]pyrazine derivatives in antiviral assays against HCoV-229E, offering insights into the experimental rationale, detailed protocols, and data interpretation.

Scientific Rationale and Putative Mechanism of Action

The exploration of Imidazo[1,2-a]pyrazines as anti-coronaviral agents is grounded in their structural versatility and demonstrated efficacy against various viral targets. Recent studies have identified specific Imidazo[1,2-a]pyrazine derivatives with potent activity against HCoV-229E. For instance, a derivative featuring a pyridin-4-yl group at the 2-position and a cyclohexyl moiety at the 3-position of the Imidazo[1,2-a]pyrazine core has demonstrated significant anti-coronaviral activity.[5]

While the precise mechanism of action for all derivatives is an active area of investigation, computational modeling and target prediction studies suggest a high affinity of these compounds for the viral main protease (Mpro or 3CLpro).[5][9] The coronavirus main protease is a critical enzyme in the viral life cycle, responsible for cleaving polyproteins into functional viral proteins. Inhibition of this protease effectively halts viral replication, making it an attractive target for antiviral drug development.

Below is a conceptual diagram illustrating the proposed mechanism of action:

G cluster_virus HCoV-229E Life Cycle Viral Entry Viral Entry Uncoating Uncoating Viral Entry->Uncoating Translation of Polyproteins Translation of Polyproteins Uncoating->Translation of Polyproteins Proteolytic Cleavage Proteolytic Cleavage Translation of Polyproteins->Proteolytic Cleavage Viral Replication Viral Replication Proteolytic Cleavage->Viral Replication Assembly & Release Assembly & Release Viral Replication->Assembly & Release Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Mpro Main Protease (Mpro) Imidazo_Pyrazine->Mpro

Figure 1: Proposed mechanism of action of Imidazo[1,2-a]pyrazine derivatives against HCoV-229E.

Experimental Workflow for Antiviral Efficacy and Cytotoxicity Assessment

A robust evaluation of any potential antiviral compound necessitates a two-pronged approach: assessing its ability to inhibit viral replication and determining its toxicity to host cells. The following workflow provides a comprehensive strategy for screening Imidazo[1,2-a]pyrazine derivatives against HCoV-229E.

G cluster_workflow Antiviral Screening Workflow Start Start Cell_Seeding Seed Host Cells (e.g., MRC-5) Start->Cell_Seeding Compound_Prep Prepare Serial Dilutions of Imidazo[1,2-a]pyrazine Derivatives Cell_Seeding->Compound_Prep Cytotoxicity_Assay Cytotoxicity Assay (Uninfected Cells) Compound_Prep->Cytotoxicity_Assay Antiviral_Assay Antiviral Assay (HCoV-229E Infected Cells) Compound_Prep->Antiviral_Assay Incubation Incubate Plates Cytotoxicity_Assay->Incubation Antiviral_Assay->Incubation CPE_Assay Cytopathic Effect (CPE) Inhibition Assay Incubation->CPE_Assay MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Data Analysis CPE_Assay->Data_Analysis MTT_Assay->Data_Analysis Calculate_CC50 Calculate CC50 Data_Analysis->Calculate_CC50 Calculate_EC50 Calculate EC50 Data_Analysis->Calculate_EC50 Calculate_SI Calculate Selectivity Index (SI) Calculate_CC50->Calculate_SI Calculate_EC50->Calculate_SI End End Calculate_SI->End

Figure 2: Experimental workflow for evaluating Imidazo[1,2-a]pyrazines against HCoV-229E.

Detailed Experimental Protocols

The following protocols are optimized for the evaluation of Imidazo[1,2-a]pyrazine derivatives against HCoV-229E in a 96-well plate format.

Part 1: Cytotoxicity Assay Protocol

This assay is crucial for determining the concentration of the compound that is toxic to the host cells, which is essential for calculating the selectivity index.[10][11]

Materials:

  • Human lung fibroblast cell line (e.g., MRC-5)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Imidazo[1,2-a]pyrazine derivatives of interest, dissolved in DMSO

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count MRC-5 cells.

    • Seed 2.5 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete DMEM.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Imidazo[1,2-a]pyrazine derivatives in DMEM. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2-fold serial dilutions.

    • Include a vehicle control (DMSO) at the same concentration as in the highest compound concentration well.

    • Carefully remove the media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.

Part 2: Antiviral Assay Protocol (CPE Inhibition Assay)

This assay measures the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE).[4][12]

Materials:

  • Human lung fibroblast cell line (e.g., MRC-5)

  • HCoV-229E viral stock

  • DMEM supplemented with 2% FBS and 1% Penicillin-Streptomycin (infection medium)

  • Imidazo[1,2-a]pyrazine derivatives of interest, dissolved in DMSO

  • 96-well cell culture plates

  • Neutral Red or Crystal Violet staining solution

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in the cytotoxicity assay (Part 1, Step 1).

  • Infection and Treatment:

    • Prepare serial dilutions of the Imidazo[1,2-a]pyrazine derivatives in infection medium.

    • Prepare a viral inoculum of HCoV-229E at a multiplicity of infection (MOI) of 0.01 in infection medium.

    • Remove the media from the cells and add 50 µL of the compound dilutions to the respective wells.

    • Immediately add 50 µL of the viral inoculum to each well (except for the cell control wells, which receive 50 µL of infection medium).

    • Include a virus control (cells + virus, no compound) and a cell control (cells only, no virus or compound).

    • Incubate the plate at 33-35°C in a 5% CO2 incubator for 3-5 days, or until CPE is observed in approximately 90% of the virus control wells.[13]

  • CPE Visualization and Quantification:

    • After the incubation period, visually inspect the plates under a microscope to assess the degree of CPE.

    • To quantify the antiviral effect, the cell monolayer can be stained with Neutral Red or Crystal Violet.

      • For Crystal Violet: Gently wash the wells with PBS, fix the cells with 10% formalin for 15 minutes, and then stain with 0.5% Crystal Violet solution for 20 minutes. After washing and drying, the retained stain can be solubilized with methanol and the absorbance read at 570 nm.

      • For Neutral Red: This is a cell viability stain. After incubation, the medium is replaced with medium containing Neutral Red and incubated for a further 2-3 hours. The cells are then washed and the incorporated dye is solubilized and the absorbance is read.[12]

  • Data Analysis:

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.

    • Plot the percentage of CPE inhibition against the compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.

Data Presentation and Interpretation

The primary endpoints of these assays are the CC50 and EC50 values. These values are then used to calculate the Selectivity Index (SI), which is a measure of the compound's therapeutic window.

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates a more promising antiviral compound, as it suggests that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells.

Table 1: Example Antiviral Activity and Cytotoxicity Data for an Imidazo[1,2-a]pyrazine Derivative

CompoundEC50 (µM) against HCoV-229ECC50 (µM) on MRC-5 cellsSelectivity Index (SI)
Derivative 3b 56.96[5]>400[5]>7.14[5]
Remdesivir (Control) ~0.5-1.0>10>10-20

Note: Data for Derivative 3b is sourced from published literature.[5] Remdesivir data is a representative range for comparative purposes.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial screening and characterization of Imidazo[1,2-a]pyrazine derivatives as potential inhibitors of HCoV-229E. Promising candidates identified through these assays, characterized by low EC50 values and high selectivity indices, should be further investigated to elucidate their precise mechanism of action, explore their activity against other coronaviruses, and assess their in vivo efficacy and safety profiles. The continued exploration of novel chemical scaffolds like Imidazo[1,2-a]pyrazines is a critical component of our preparedness for future coronavirus threats.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Multicomponent Imidazo[1,2-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrazines via multicomponent reactions (MCRs), primarily focusing on the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your reaction conditions.

Introduction: The Groebke-Blackburn-Bienaymé Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction that efficiently constructs the imidazo[1,2-a]pyrazine scaffold from an aminopyrazine, an aldehyde, and an isocyanide.[1] This method is prized for its atom economy and ability to rapidly generate molecular diversity.[2] However, like any multicomponent reaction, its success is sensitive to a variety of parameters. This guide will help you navigate these complexities to achieve high yields and purity.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Low or No Product Yield

Q1: I'm not getting any product, or the yield is very low. What are the most critical factors to check first?

A1: Low or no yield in the GBB reaction is a common issue that can often be traced back to a few key factors:

  • Catalyst Choice and Loading: The GBB reaction is typically acid-catalyzed. While various Lewis and Brønsted acids can be used, their efficiency varies.[3][4] Scandium(III) triflate (Sc(OTf)₃) is a widely used and effective Lewis acid catalyst.[1][4] Molecular iodine has also been demonstrated as a cost-effective and environmentally benign catalyst, providing excellent yields at room temperature.[5][6][7][8][9] Ensure your catalyst is active and used at the optimal loading, typically 5-20 mol%.[5][10]

  • Solvent Selection: The choice of solvent is critical and can play a role beyond simply dissolving the reactants. Alcohols like methanol and ethanol are frequently used and have been shown to act as co-catalysts, accelerating key steps in the reaction mechanism.[11][12][13][14] In some cases, greener solvents like eucalyptol have also been used successfully.[2] Non-polar solvents such as toluene may require higher temperatures and longer reaction times.[13][15]

  • Water Scavenging: The initial step of the GBB reaction is the formation of an imine from the aminopyrazine and aldehyde, which releases water. This step is reversible, and the presence of water can inhibit the reaction. The use of a dehydrating agent, such as trimethyl orthoformate, can significantly improve yields by driving the equilibrium towards the imine intermediate.[1]

  • Purity of Reactants: The purity of your starting materials, especially the aldehyde and isocyanide, is crucial. Aldehydes can be prone to oxidation to carboxylic acids, which will not participate in the reaction. Isocyanides can have a pungent odor and should be handled with care; their purity can affect the reaction outcome.

Q2: My reaction is sluggish and requires very long reaction times. How can I speed it up?

A2: To accelerate a sluggish GBB reaction, consider the following:

  • Microwave Irradiation: The use of microwave energy can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner product formation.[2][16][17]

  • Ultrasonication: Sonication is another technique that can enhance reaction rates by providing mechanical energy to the system, facilitating mixing and mass transfer.[10]

  • Temperature Optimization: While many GBB reactions can be run at room temperature, particularly with highly reactive substrates, heating is often necessary.[5] A systematic screen of temperatures (e.g., 40 °C, 60 °C, 80 °C) can help you find the sweet spot for your specific substrate combination.

Side Product Formation and Purification Challenges

Q3: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

A3: Side product formation is a common challenge in MCRs. In the GBB reaction, potential side reactions include:

  • Decomposition of Isocyanide: Some isocyanides, particularly tert-butyl isocyanide, can be sensitive to acidic conditions and higher temperatures, leading to decomposition and lower yields of the desired product.[5] Using milder catalysts or running the reaction at room temperature can mitigate this.[5]

  • Solvent Participation: As mentioned, alcohols can act as co-catalysts but can also participate in side reactions.[11][13] While often not a major issue, if you suspect solvent-related impurities, consider switching to a non-alcoholic solvent like acetonitrile or an even less polar one like toluene, adjusting the temperature accordingly.

  • Competing Reaction Pathways: Depending on the substrates, alternative cyclization pathways can sometimes lead to isomeric impurities.[18] Careful control of reaction conditions, particularly temperature and catalyst, can enhance selectivity for the desired product.[19]

Q4: I'm having difficulty purifying my product. What are some effective purification strategies?

A4: Purification of imidazo[1,2-a]pyrazines can sometimes be challenging due to the presence of closely related impurities. Here are some strategies:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for obtaining high purity. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Methanol is often a good starting point for recrystallization of these compounds.[10]

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography on silica gel is the standard approach. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically effective.

  • Salt Formation: For industrial-scale purification, forming a salt of the product can be a highly efficient method. For example, the formation of a sulfate salt has been used for the effective purification of 3-aminoimidazo[1,2-a]pyrazines.[1]

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines[5][6]
  • To a round-bottom flask, add 2-aminopyrazine (1.0 mmol), the desired aryl aldehyde (1.0 mmol), and ethanol (5 mL).

  • Add molecular iodine (I₂) (5 mol%).

  • To this mixture, add tert-butyl isocyanide (1.0 mmol).

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring (typically 1-2 hours).

  • Upon completion, the solid product often precipitates from the reaction mixture.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to afford the pure product.

Protocol 2: Microwave-Assisted, Catalyst-Free Synthesis[17]
  • In a microwave-safe reaction vessel, combine the 2-aminopyrazine (1 mmol) and the α-bromoketone (1 mmol).

  • Add a mixture of water and isopropanol (H₂O-IPA) as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set power (e.g., 240 W) and temperature for a short duration (typically 10-15 minutes).

  • After cooling, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation

Table 1: Optimization of Catalyst for Imidazo[1,2-a]pyrazine Synthesis *

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1CANToluene145
2InCl₃Toluene155
3ZnCl₂Toluene160
4Cu(OTf)₂Toluene165
5Sc(OTf)₃Toluene170
6FeCl₃Toluene135
7I₂ Ethanol 1 95
8I₂Methanol190
9I₂Water185
10I₂ACN175
11I₂DCM170
12I₂Toluene165

*Data adapted from a study on the synthesis of 3-(tert-butylamino)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazine.[5]

Visualizations

Reaction Mechanism and Troubleshooting

GBB_Troubleshooting cluster_reaction GBB Reaction Pathway cluster_troubleshooting Troubleshooting Low Yield Start Start Imine_Formation Imine Formation (Amine + Aldehyde) Start->Imine_Formation Nitrilium_Intermediate Nitrilium Intermediate (Imine + Isocyanide) Imine_Formation->Nitrilium_Intermediate Remove_Water Add Dehydrating Agent (e.g., Trimethyl Orthoformate) Imine_Formation->Remove_Water Water is a byproduct Cyclization Intramolecular Cyclization Nitrilium_Intermediate->Cyclization Product Imidazo[1,2-a]pyrazine Cyclization->Product Low_Yield Low Yield Issue Check_Catalyst Optimize Catalyst (e.g., I₂, Sc(OTf)₃) Low_Yield->Check_Catalyst Check_Solvent Optimize Solvent (e.g., EtOH, MeOH) Low_Yield->Check_Solvent Low_Yield->Remove_Water Check_Purity Ensure Reactant Purity Low_Yield->Check_Purity Check_Catalyst->Imine_Formation Catalyzes this step

Caption: Troubleshooting flowchart for low yield in GBB reactions.

GBB_Mechanism Reactants 2-Aminopyrazine + Aldehyde + Isocyanide Imine Step 1: Imine Formation (Condensation, -H₂O) Reactants->Imine Acid Catalyst Nitrilium Step 2: Nucleophilic Attack by Isocyanide Imine->Nitrilium Cyclization Step 3: Intramolecular [4+1] Cycloaddition Nitrilium->Cyclization Aromatization Step 4: Tautomerization/ Aromatization Cyclization->Aromatization Product Imidazo[1,2-a]pyrazine Aromatization->Product

Caption: Simplified mechanism of the Groebke-Blackburn-Bienaymé reaction.

References

Technical Support Center: Strategies for Improving the Yield and Purity of Imidazo[1,2-a]pyrazine Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important class of heterocyclic compounds. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1] Achieving high yield and purity is crucial for downstream applications, and this guide provides practical, field-proven insights to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to Imidazo[1,2-a]pyrazines?

A1: The synthesis of imidazo[1,2-a]pyrazines can be broadly approached through several reliable methods. The classical route often involves the condensation of a 2-aminopyrazine with an α-halocarbonyl compound.[2] More contemporary and efficient methods include multicomponent reactions (MCRs), which offer the advantage of combining three or more starting materials in a single pot, often leading to higher atom economy and simplified procedures.[3][4] Catalyst choice is critical, with iodine and copper salts being popular for promoting these transformations under mild conditions.[3][5]

Q2: My reaction is showing a very low yield. What are the first parameters I should investigate?

A2: Low yield is a frequent issue that can often be resolved by systematically evaluating several key reaction parameters. Start by examining your reaction temperature, as many of these syntheses are temperature-sensitive.[6] Next, consider the solvent; polar aprotic solvents like DMF or alcohols such as ethanol are commonly used, but the optimal choice is substrate-dependent.[3][6] Finally, ensure your catalyst (if any) is active and used in the correct loading. For instance, in iodine-catalyzed reactions, 5 mol% is often effective, and increasing the amount may not necessarily improve the yield.[7]

Q3: I'm observing multiple spots on my TLC, indicating significant side product formation. How can I improve the reaction's selectivity?

A3: The formation of multiple products points towards issues with reaction selectivity. Carefully controlling the stoichiometry of your reactants is a critical first step to minimize side reactions.[6] The choice of catalyst can also profoundly influence the reaction pathway. For example, certain Lewis acids may favor one pathway over another.[4] Additionally, the reaction temperature can be tuned; sometimes, running the reaction at a lower temperature for a longer duration can favor the formation of the desired product.

Q4: What are the recommended methods for purifying Imidazo[1,2-a]pyrazine products?

A4: Purification strategies for imidazo[1,2-a]pyrazines typically involve a combination of techniques. The crude product is often first subjected to column chromatography on silica gel or neutral alumina, using a gradient of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate).[8][9] Following chromatography, recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate-hexane) is highly recommended to obtain a product of high purity.[10]

Troubleshooting Guide

This section provides a more in-depth look at specific experimental problems and their potential solutions.

Issue 1: Low or No Product Formation

Question: I have set up my reaction according to a literature procedure, but I am getting a very low yield or no desired product at all. What could be the cause?

Answer: This is a common and frustrating problem. Let's break down the potential causes and solutions in a systematic way.

Potential Causes & Solutions

Potential Cause Explanation & Suggested Action
Reagent Quality One of the most overlooked aspects. Ensure the purity and integrity of your starting materials, especially the 2-aminopyrazine and the carbonyl compound. Aldehydes, in particular, can oxidize over time. Action: Check the purity of your starting materials by NMR or another suitable analytical technique. If necessary, purify them before use.
Catalyst Inactivity If you are using a catalyst, it may be deactivated. For example, some copper catalysts are sensitive to air and moisture. Action: Use freshly opened or properly stored catalysts. For air-sensitive reactions, ensure you are using appropriate inert atmosphere techniques.[6]
Suboptimal Reaction Conditions The "optimal" conditions reported in the literature may not be optimal for your specific substrates due to electronic or steric differences. Action: Systematically screen key reaction parameters. A Design of Experiments (DoE) approach can be very efficient here. Key parameters to screen include: Temperature: Try a range of temperatures. Some reactions benefit from microwave irradiation to accelerate the process.[11] Solvent: The polarity and coordinating ability of the solvent can have a significant impact. Screen a variety of solvents such as ethanol, methanol, acetonitrile, and DMF.[3][4] Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[6]
Incorrect Work-up Procedure The desired product might be lost during the work-up. For example, if your product is basic, it might remain in the aqueous layer during an acidic wash. Action: Carefully consider the chemical properties of your product. Use a pH meter to ensure the aqueous layer is at the correct pH during extraction.
Issue 2: Complex Reaction Mixture and Purification Difficulties

Question: My reaction produces a complex mixture of products that are difficult to separate by column chromatography. How can I simplify the product mixture and improve purification?

Answer: A complex product mixture often arises from competing reaction pathways or product degradation. Here’s how to address this:

Strategies for Improving Selectivity and Aiding Purification

Strategy Detailed Explanation and Implementation
Optimize Reactant Stoichiometry An excess of one reactant can lead to the formation of byproducts. Action: Start with a 1:1 or other literature-recommended stoichiometry. If side products persist, try systematically varying the ratio of your reactants in small-scale trial reactions.
Change the Order of Addition In multicomponent reactions, the order in which you add the reagents can influence the outcome. Action: Experiment with different addition orders. For example, pre-forming an imine intermediate before adding the third component can sometimes lead to a cleaner reaction.[4]
Employ a Milder Catalyst A highly active catalyst might be promoting undesired side reactions. Action: If using a strong Lewis acid, consider switching to a milder one. For example, iodine has been shown to be a cost-effective and environmentally friendly catalyst that can provide excellent yields and high purity.[3][4]
In-situ Product Crystallization Sometimes, the desired product will crystallize directly from the reaction mixture upon cooling. Action: After the reaction is complete, try cooling the reaction mixture slowly to room temperature and then in an ice bath. If crystals form, they can be isolated by filtration, which can significantly simplify purification.
Derivative Formation for Purification If the product and a major impurity have very similar polarities, consider temporarily converting your product into a derivative with a significantly different polarity for easier separation. After purification, the original functionality can be restored.

Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyrazines

This protocol is adapted from a reported efficient one-pot synthesis.[3][4]

  • To a solution of the aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.0 mmol) in ethanol (10 mL), add iodine (5 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. Reaction times can vary from 5 to 24 hours depending on the substrates.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the pure imidazo[1,2-a]pyrazine derivative.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude or column-purified imidazo[1,2-a]pyrazine in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).

  • If the solution contains insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

General Synthetic Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Starting Materials (2-aminopyrazine, aldehyde, isocyanide) reaction_setup Reaction Setup (Stirring, Temperature Control) reagents->reaction_setup solvent Solvent Selection (e.g., Ethanol) solvent->reaction_setup catalyst Catalyst Selection (e.g., Iodine) catalyst->reaction_setup monitoring Reaction Monitoring (TLC, LC-MS) reaction_setup->monitoring quenching Quenching monitoring->quenching extraction Extraction quenching->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography recrystallization Recrystallization chromatography->recrystallization analysis Purity & Identity Confirmation (NMR, MS, HPLC) recrystallization->analysis

Caption: A typical experimental workflow for the synthesis of Imidazo[1,2-a]pyrazines.

Troubleshooting Decision Tree for Low Yield

G start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Solvent, Catalyst) reagents_ok->check_conditions Yes purify_reagents->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_conditions Systematically Optimize Conditions (Screen Temp, Solvents) conditions_ok->optimize_conditions No check_workup Analyze Work-up Procedure conditions_ok->check_workup Yes optimize_conditions->check_conditions workup_ok Work-up Appropriate? check_workup->workup_ok modify_workup Modify Work-up (e.g., adjust pH) workup_ok->modify_workup No success Yield Improved workup_ok->success Yes modify_workup->check_workup

Caption: A decision tree for troubleshooting low product yield in Imidazo[1,2-a]pyrazine synthesis.

References

Technical Support Center: Lead Optimization of Imidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the lead optimization of imidazo[1,2-a]pyrazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this versatile scaffold. Here, we address common challenges encountered during the optimization process to enhance cell potency, providing practical, field-tested advice in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices and empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting Cell-Based Assays

This section tackles the most common hurdles researchers face when translating biochemical activity into robust cellular potency.

Question 1: My new imidazo[1,2-a]pyrazine derivative shows excellent potency in my biochemical/enzymatic assay, but the activity drops significantly in cell-based assays. What are the likely causes and how can I troubleshoot this?

This is a classic and frequent challenge in drug discovery, often referred to as a poor biochemical-to-cellular correlation. The discrepancy arises because a cell presents a much more complex environment than an isolated enzyme in a test tube. Here’s a systematic approach to diagnosing the issue:

  • Cause A: Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target. The imidazo[1,2-a]pyrazine core is relatively rigid, and its overall physicochemical properties (lipophilicity, polar surface area, number of hydrogen bond donors/acceptors) are critical.

    • Troubleshooting Protocol:

      • Assess Physicochemical Properties: Calculate properties like cLogP, topological polar surface area (TPSA), and molecular weight. Often, compounds with a cLogP > 5 or TPSA > 140 Ų exhibit poor permeability.

      • Permeability Assays: Conduct a standard parallel artificial membrane permeability assay (PAMPA) or a Caco-2 permeability assay to get experimental data on its ability to cross a lipid bilayer.

      • Structural Modifications: Systematically modify the scaffold to improve permeability. For instance, masking polar groups with metabolically labile esters to create a prodrug, or reducing the hydrogen bond donor count can be effective strategies. Some research has shown that modifications at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine core can significantly impact these properties.[1]

  • Cause B: Compound Efflux: Your compound might be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.

    • Troubleshooting Protocol:

      • Co-dosing with Efflux Inhibitors: Re-run your cell-based potency assay in the presence of a known efflux pump inhibitor (e.g., verapamil or cyclosporin A). A significant increase in potency suggests your compound is an efflux substrate.

      • Structural Redesign: If efflux is confirmed, medicinal chemistry efforts should focus on designing analogs that are not recognized by these transporters. This can involve altering lipophilicity or removing specific structural motifs known to be P-gp substrates.

  • Cause C: Poor Solubility in Assay Media: The compound may be precipitating out of the cell culture medium, leading to a lower effective concentration. While a compound might be soluble in DMSO, its solubility can plummet in aqueous media.

    • Troubleshooting Protocol:

      • Kinetic Solubility Assay: Measure the compound's solubility in the specific cell culture medium you are using. A nephelometry-based assay is a common method for this.[2]

      • Formulation Strategies: For initial testing, you can try formulating the compound with solubilizing agents like cyclodextrins, though this is not a long-term solution for a drug candidate.

      • Structural Modification for Solubility: A key strategy is to introduce polar functional groups. For example, optimization of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors involved adding acyclic amino alcohol groups, which significantly improved aqueous solubility without compromising potency.[2]

  • Cause D: High Protein Binding: The compound may be binding extensively to proteins in the fetal bovine serum (FBS) of the cell culture medium, reducing the free concentration available to act on the target.

    • Troubleshooting Protocol:

      • Vary Serum Concentration: Run the assay with different percentages of FBS (e.g., 10%, 5%, 1%, and 0%). A significant increase in potency at lower serum concentrations points to high protein binding.

      • Equilibrium Dialysis: This is the gold standard for quantifying plasma protein binding and will give you a precise percentage of bound vs. unbound drug.

Below is a workflow diagram to guide your troubleshooting process for poor biochemical-to-cellular correlation.

G start High Biochemical Potency, Low Cell Potency perm Assess Cell Permeability (PAMPA, Caco-2) start->perm efflux Test for Efflux (Co-dose with Inhibitor) start->efflux sol Check Aqueous Solubility (Kinetic Solubility Assay) start->sol ppb Evaluate Protein Binding (Vary Serum %, Equilibrium Dialysis) start->ppb perm_bad Poor Permeability perm->perm_bad Low efflux_pos Efflux Substrate efflux->efflux_pos Potency Restored sol_bad Poor Solubility sol->sol_bad Precipitation Observed ppb_high High Protein Binding ppb->ppb_high Potency Increases with Lower Serum perm_sol Modify Structure: - Reduce TPSA/HBD - Mask Polar Groups perm_bad->perm_sol efflux_sol Modify Structure: - Alter Lipophilicity - Avoid P-gp Motifs efflux_pos->efflux_sol sol_sol Modify Structure: - Add Polar Groups (e.g., alcohols, amines) sol_bad->sol_sol ppb_sol Modify Structure: - Optimize LogP/LogD ppb_high->ppb_sol

Caption: Troubleshooting workflow for poor biochemical-to-cellular correlation.

Question 2: I'm observing general cytotoxicity with my imidazo[1,2-a]pyrazine series that doesn't seem related to the intended target. How can I determine if this is an off-target effect or a scaffold-related toxicity issue?

This is a critical question for the viability of a chemical series. Distinguishing between on-target and off-target toxicity is paramount.

  • Step 1: Confirm On-Target Engagement: Use a cellular thermal shift assay (CETSA) or a target engagement biomarker assay to confirm that your compound is binding to its intended target in cells at concentrations where you observe cytotoxicity. If the cytotoxic concentrations are much lower than those required for target engagement, the toxicity is likely off-target.

  • Step 2: Off-Target Screening: Profile your most potent compounds against a broad panel of kinases or other relevant targets (e.g., the Eurofins SafetyScreen44™ panel). This can reveal unexpected interactions that might explain the cytotoxicity. For instance, imidazo[1,2-a]pyrazines developed as Aurora kinase inhibitors were also screened for off-target kinase activity to ensure selectivity.[3]

  • Step 3: Analyze Structure-Toxicity Relationships:

    • Synthesize and test a "negative control" analog. This compound should be structurally very similar to your active compounds but designed to be inactive against your primary target (e.g., by removing a key binding group). If the negative control retains cytotoxicity, it points towards a scaffold-related toxicity issue.

    • Evaluate the cytotoxicity of simpler fragments of your molecule, such as the imidazo[1,2-a]pyrazine core itself or key side chains, to see if a particular part of the molecule is responsible.

  • Step 4: Assess General Cell Health Markers: Use assays that measure mitochondrial dysfunction (e.g., MTT or resazurin assays), membrane integrity (LDH release), or apoptosis (caspase-3/7 activity) to understand the mechanism of cell death. This can provide clues about the nature of the toxicity.

Section 2: Navigating Structure-Activity Relationships (SAR) and ADME

This section provides guidance on interpreting SAR data and addressing common Absorption, Distribution, Metabolism, and Excretion (ADME) issues.

Question 3: My SAR is "flat," with many modifications to the imidazo[1,2-a]pyrazine core resulting in only minor changes in potency. What does this mean and how should I proceed?

A flat SAR can be frustrating but is also informative. It often suggests that the modifications you are making are in a region of the molecule that does not make critical interactions with the target protein.

  • Interpretation and Strategy:

    • Re-evaluate the Binding Mode: If available, re-examine the crystal structure of a related ligand in your target protein. Are your modifications in a solvent-exposed region? If no structural information is available, consider computational docking studies to generate hypotheses about the binding mode. This was successfully used in the design of selective Aurora-A kinase inhibitors based on the imidazo[1,2-a]pyrazine scaffold.[3]

    • Probe Different Vectors: Instead of making small, conservative changes, try making more dramatic modifications in different regions of the molecule. Explore substitutions at all available positions of the imidazo[1,2-a]pyrazine ring (C2, C3, C5, C6, C8) to find "hot spots" where modifications lead to significant potency changes.

    • Consider Target Flexibility: The protein target might be adapting to the changes you are making, resulting in a similar binding affinity for different analogs. It may be necessary to introduce more rigid groups that can force a more specific and higher-affinity interaction.

Question 4: My imidazo[1,2-a]pyrazine derivatives have poor metabolic stability. What are the common metabolic "soft spots" on this scaffold and how can I address them?

Poor metabolic stability is a frequent reason for project failure. The imidazo[1,2-a]pyrazine core itself is generally quite stable, but the substituents are often sites of metabolic attack by cytochrome P450 enzymes.

  • Common Metabolic Liabilities and Solutions:

    • Unsubstituted Phenyl Rings: These are prone to oxidation at the para-position.

      • Solution: Block this position with a metabolically stable group like a fluorine or chlorine atom. Alternatively, replacing the phenyl ring with a heterocyclic ring (e.g., pyridine, pyrimidine) can also improve stability by lowering the electron density of the ring system.

    • N-dealkylation: Alkyl groups on amine functionalities are common sites of metabolism.

      • Solution: Replace small alkyl groups (like methyl or ethyl) with bulkier groups (like cyclopropyl or t-butyl) to create steric hindrance around the nitrogen.

    • Benzylic Oxidation: Methylene groups adjacent to aromatic rings are susceptible to oxidation.

      • Solution: Replace the benzylic C-H with a C-F or C-CH3 bond, or incorporate the methylene into a ring system to restrict its conformation.

The general workflow for addressing metabolic instability is outlined below.

G start Poor Metabolic Stability (Microsomal Stability Assay) metid Metabolite Identification (LC-MS/MS) start->metid soft_spot Identify 'Soft Spot' (e.g., para-hydroxylation, N-dealkylation) metid->soft_spot redesign Synthesize Analogs with Blocked 'Soft Spot' soft_spot->redesign retest Re-evaluate in Microsomal Stability Assay redesign->retest retest->soft_spot New 'Soft Spot' Identified success Improved Stability retest->success Confirmed

Caption: Workflow for improving metabolic stability.

SAR Data Summary Table

The following table summarizes general SAR trends observed for imidazo[1,2-a]pyrazine derivatives across different therapeutic targets, which can guide your optimization strategy.

Position on CoreGeneral ObservationExample Target ClassReference
C2 Often occupied by an aryl or heteroaryl group. Substitutions on this ring can fine-tune potency and selectivity.Kinase Inhibitors, Anticancer[4][5]
C3 Can tolerate a variety of substituents. Often a key interaction point. Can be modified to improve physicochemical properties.Anticancer, Antiprotozoal[5]
C8 Often an amino linkage. This position is frequently solvent-exposed and is a key site for modification to improve solubility and bioavailability.Kinase Inhibitors, Antibacterial[1][2]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Cell-Based Proliferation Assay (MTT Assay)

This protocol provides a standard method for assessing the effect of your compounds on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.[5]

  • Compound Preparation: Prepare a 10 mM stock solution of your imidazo[1,2-a]pyrazine derivative in DMSO.[6] Perform a serial dilution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds. Include wells with vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Human Liver Microsomal Stability Assay

This protocol assesses the metabolic stability of your compounds.

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of human liver microsomes in a phosphate buffer (pH 7.4).

    • Prepare a 1 M stock of the NADPH regenerating system (contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in water.

    • Prepare a 1 mM stock solution of your test compound in acetonitrile.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the microsomal solution, and your test compound (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the amount of remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, you can calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

References

Addressing high in vivo clearance of Imidazo[1,2-a]pyrazine-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-a]pyrazine Scaffolds

A Guide to Diagnosing and Mitigating High In Vivo Clearance

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine-based compounds. This guide provides in-depth troubleshooting advice, experimental protocols, and strategic insights to address the common challenge of high in vivo clearance associated with this important heterocyclic scaffold. As Senior Application Scientists, we have designed this resource to be a practical, field-proven manual to help you navigate this critical aspect of drug discovery.

Frequently Asked Questions (FAQs)

Q1: Why do my imidazo[1,2-a]pyrazine compounds exhibit high clearance?

High clearance of imidazo[1,2-a]pyrazine derivatives is frequently linked to their metabolic susceptibility. The electron-rich nature and the specific arrangement of nitrogen atoms in the fused-ring system make it a prime target for oxidative metabolic enzymes.[1][2] The two primary enzymatic culprits are typically Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[3][4] AO, in particular, is a known liability for nitrogen-containing heterocycles and often catalyzes rapid oxidation, leading to swift elimination from the body.[5][6]

Q2: My compound is stable in liver microsomes but still shows high clearance in vivo. What could be the cause?

This is a classic diagnostic scenario that often points towards metabolism by non-CYP enzymes. Liver microsomes are rich in CYP enzymes but lack cytosolic enzymes like Aldehyde Oxidase (AO).[4] If your compound is stable in microsomes but clears rapidly in vivo, there is a high probability that AO-mediated metabolism is the primary clearance pathway.[3][5] Other potential, though less common, reasons could include rapid clearance by other non-microsomal enzymes (e.g., UGTs if not properly supplemented) or transporter-mediated biliary excretion.[7][8]

Q3: What is in vitro-in vivo extrapolation (IVIVE) and why is it important for my project?

In vitro-in vivo extrapolation (IVIVE) is a pharmacokinetic modeling technique used to predict human clearance from data generated in preclinical in vitro systems (like human liver microsomes or hepatocytes).[9] It is a crucial tool in early drug discovery that helps researchers estimate how a compound will behave in humans, saving time and resources.[10] A significant discrepancy between the predicted clearance from in vitro data and the observed in vivo clearance can indicate that the chosen in vitro system is missing a key metabolic pathway, such as AO-mediated metabolism.[11][12]

Q4: Can I simply block a site of metabolism with a fluorine atom?

Yes, this is a common and often effective medicinal chemistry strategy known as "metabolic blocking".[13] If a specific carbon atom on the imidazo[1,2-a]pyrazine ring is identified as a primary site of hydroxylation, replacing a hydrogen atom at that position with a metabolically robust fluorine atom can prevent oxidation and significantly lower the clearance rate.[13][14] However, this modification must be carefully evaluated to ensure it does not negatively impact the compound's potency or other critical properties.

Troubleshooting Guide: From High Clearance to Candidate Compound

This section provides a logical, step-by-step workflow for diagnosing and solving high clearance issues with your imidazo[1,2-a]pyrazine compounds.

Step 1: Initial Assessment & Problem Diagnosis

Your journey begins when in vivo pharmacokinetic data reveals that your compound has higher-than-desired clearance. The first step is to systematically determine the underlying cause.

My Imidazo[1,2-a]pyrazine compound shows high in vivo clearance. Where do I start?

The primary goal is to determine if the clearance is metabolic or non-metabolic (e.g., renal or biliary). The most efficient way to do this is by conducting a series of tiered in vitro metabolic stability assays.

A High In Vivo Clearance Observed B Conduct In Vitro Metabolic Stability Assays A->B C Is the compound stable in Hepatocytes? B->C D Clearance is likely non-metabolic. Investigate renal or biliary excretion. (e.g., use transporter-transfected cell lines) C->D Yes E Clearance is metabolic. Proceed to identify the enzyme family. C->E No

Caption: Initial decision tree for high clearance.

Step 2: Identifying the Metabolic Culprit (CYP vs. AO)

Once metabolism is confirmed as the clearance mechanism, you must identify the responsible enzyme family. This is critical for devising an effective chemical modification strategy.

How can I distinguish between CYP-mediated and AO-mediated metabolism?

A comparative assay using different subcellular fractions is the standard approach.

  • Liver Microsomal Stability Assay: This assay primarily assesses metabolism by CYP enzymes.

  • Liver Cytosol Stability Assay: This assay will specifically measure metabolism by cytosolic enzymes, most notably Aldehyde Oxidase (AO).[4]

  • Hepatocyte Stability Assay: This is the "gold standard" as hepatocytes contain a full complement of both microsomal (CYP) and cytosolic (AO) enzymes, providing the most complete picture of metabolic liability.[11]

Assay System Key Enzymes Present Interpretation of Compound Instability
Liver Microsomes Cytochrome P450s (CYPs), some UGTsIndicates liability to CYP-mediated metabolism.
Liver Cytosol Aldehyde Oxidase (AO), Xanthine Oxidase (XO)Points strongly to AO-mediated metabolism.[3][5]
Hepatocytes All major metabolic enzymesRepresents total hepatic metabolic liability.

By comparing the stability of your compound in these three systems, you can pinpoint the primary metabolic pathway. For example:

  • Unstable in Microsomes + Unstable in Hepatocytes: CYP-mediated metabolism is a major clearance pathway.

  • Stable in Microsomes + Unstable in Cytosol + Unstable in Hepatocytes: AO-mediated metabolism is the dominant clearance pathway.[3]

cluster_0 Experimental Workflow A Test Compound B Incubate with Liver Microsomes (+ NADPH) A->B C Incubate with Liver Cytosol A->C D Incubate with Hepatocytes A->D E LC-MS/MS Analysis (Quantify Parent Drug Loss) B->E C->E D->E F Determine Half-life (t½) and Intrinsic Clearance (CLint) E->F

Caption: Workflow for identifying metabolic pathways.

Step 3: Pinpointing Metabolic "Hotspots"

Knowing which enzyme is responsible is half the battle. Now, you must find where on the molecule the metabolism is occurring.

My compound is unstable. How do I find the specific site of metabolism?

A Metabolite Identification (MetID) study is required. In this experiment, the compound is incubated with a metabolically active system (like hepatocytes or microsomes), and the resulting mixture is analyzed by high-resolution mass spectrometry (HR-MS) to identify the structures of the metabolites.

The most common metabolic transformations for imidazo[1,2-a]pyrazines are:

  • Oxidation (+16 Da): Typically hydroxylation on the heterocyclic core or on peripheral alkyl groups. This is the hallmark of both CYP and AO activity.[3][15]

  • Demethylation (-14 Da): If methoxy groups are present.[15]

The site of oxidation is your "metabolic hotspot" and the primary target for chemical modification. For imidazo[1,2-a]pyrimidine, a close analog, oxidation often occurs at the electron-rich positions of the heterocycle.[3][5]

Step 4: Strategic Chemical Modifications to Reduce Clearance

With the metabolic hotspot identified, you can now design new analogs to block this liability.

What are the most effective strategies to block metabolism on the imidazo[1,2-a]pyrazine core?

Several proven medicinal chemistry tactics can be employed.[13]

Strategy Description Example Modification Anticipated Outcome Reference
Metabolic Blocking Introduce a robust atom at the site of metabolism that prevents enzymatic oxidation.Replace a hydrogen atom at the hotspot with Fluorine (F) or Deuterium (D) .Significantly reduces or eliminates metabolism at that position, lowering clearance.[13]
Electronic Modulation Reduce the electron density of the heterocyclic ring to make it less susceptible to oxidation.Introduce an additional nitrogen atom into the core (e.g., creating an imidazo-triazine) or add electron-withdrawing groups.Decreases the rate of oxidation by both CYP and AO enzymes.[14]
Steric Hindrance Introduce a bulky group near the metabolic hotspot to physically block the enzyme's active site from accessing it.Add a methyl or cyclopropyl group adjacent to the site of hydroxylation.Hinders enzyme binding and reduces the rate of metabolism.[13]
Bioisosteric Replacement Replace the entire metabolically labile heterocycle with a more stable isostere.Replace the imidazo[1,2-a]pyrazine with a different, more stable heterocyclic core if biology allows.Can completely remove the original metabolic liability.[13]

The choice of strategy will depend on the specific location of the hotspot and the structure-activity relationship (SAR) of your chemical series.

A Metabolic Hotspot Identified (e.g., C7-position) B Design New Analogs A->B C Strategy 1: Metabolic Block (Add Fluorine at C7) B->C D Strategy 2: Electronic Modulation (Add EWG at C8) B->D E Strategy 3: Steric Hindrance (Add Methyl at C6) B->E F Synthesize & Purify Analogs C->F D->F E->F G Re-evaluate in In Vitro Assays F->G

Caption: Medicinal chemistry strategy flowchart.

Key Experimental Protocols

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the rate of metabolism of a compound by CYP enzymes.

Methodology:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare an HLM stock (e.g., 20 mg/mL) and an NADPH regenerating solution.

  • Incubation Mixture: In a 96-well plate, combine buffer (e.g., 100 mM potassium phosphate, pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation: Pre-warm the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis: Centrifuge the plate to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.

  • Calculation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the intrinsic clearance (CLint).

Protocol 2: Metabolite Identification (MetID) Workflow

Objective: To identify the structure of metabolites formed from a parent compound.

Methodology:

  • Incubation: Perform a scaled-up version of the stability assay (using either HLM or cryopreserved hepatocytes) with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes).

  • Sample Preparation: After quenching the reaction, concentrate the sample to enrich the metabolites.

  • HR-MS Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) capable of accurate mass measurement.

  • Data Processing: Use specialized software to search the data for potential metabolites by looking for expected mass shifts from the parent compound (e.g., +15.9949 for oxidation).

  • Structural Elucidation: Analyze the fragmentation pattern (MS/MS spectra) of the potential metabolites to determine the exact site of modification on the molecule.

References

Technical Support Center: Method Refinement for the Purification of Imidazo[1,2-a]pyrazin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of Imidazo[1,2-a]pyrazin-2-amine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important class of nitrogen-containing heterocyclic compounds. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer and antiviral properties.[1][2][3] However, their inherent basicity and polarity can present significant purification hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to refine your purification strategies, enhance purity, and improve overall yield.

Section 1: Troubleshooting Common Issues in Chromatographic Purification

Flash column chromatography is a cornerstone of purification for many organic compounds, including imidazo[1,2-a]pyrazine analogs. However, the unique properties of these molecules often lead to specific challenges.

Issue 1: Poor Separation and Peak Tailing on Silica Gel Chromatography

Question: My this compound analog is showing significant peak tailing and poor separation on my silica gel flash column. What is causing this and how can I fix it?

Answer: This is a frequent observation for basic nitrogen-containing heterocycles like your this compound analog. The primary cause is the interaction between the basic amine functionalities and the acidic silanol groups on the surface of the silica gel. This strong interaction leads to tailing and can even cause irreversible adsorption or decomposition of your compound on the column.[4][5]

Here’s a systematic approach to troubleshoot and resolve this issue:

1. Mobile Phase Modification:

  • Addition of a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your eluent.[4] Triethylamine (TEA) or ammonia (as a solution in methanol) are excellent choices. A typical starting concentration is 0.5-2% (v/v) of TEA in your mobile phase. The modifier works by neutralizing the acidic silanol groups, thereby minimizing the undesirable interactions with your basic compound.

  • Solvent System Optimization: Ensure you have an optimal solvent system that provides a good retention factor (Rf) for your target compound on a TLC plate (ideally between 0.2-0.4).[6][7] If your compound is highly polar, consider using a more polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.[7]

2. Stationary Phase Alternatives:

  • Deactivated Silica Gel: You can deactivate the silica gel yourself by preparing a slurry with a solvent containing a basic modifier (e.g., 1-2% TEA) before packing the column.[6] This pre-treatment helps to neutralize the acidic sites.

  • Alumina: Basic or neutral alumina can be a superior alternative to silica gel for the purification of basic compounds.[4] It lacks the acidic silanol groups that cause tailing.

  • Reversed-Phase Chromatography: For highly polar analogs, reversed-phase flash chromatography can be an excellent option.[6][8] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with a polar mobile phase (typically water/acetonitrile or water/methanol mixtures).[9][10]

Workflow for Troubleshooting Peak Tailing:

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Compound is Not Eluting from the Column

Question: I've loaded my this compound analog onto the silica gel column, but it's not eluting, even with a highly polar solvent system. What should I do?

Answer: This issue typically points to two main possibilities: either your compound is too polar for the chosen solvent system, or it is irreversibly binding to or decomposing on the silica gel.[4][5]

Troubleshooting Steps:

  • Drastic Polarity Increase: If you suspect your compound is simply too polar, a significant increase in the mobile phase polarity is necessary. A gradient elution starting from your current system and gradually moving to a very polar mixture, such as 10-20% methanol in dichloromethane or even including a small percentage of acetic or formic acid (if your compound is stable to acid), can be effective.

  • Assess Compound Stability: Before attempting another column, it's crucial to determine if your compound is stable on silica gel.[5] You can do this by spotting your compound on a TLC plate, letting it sit for an hour or two, and then eluting it. If you observe streaking or the appearance of new spots, your compound is likely degrading.

  • Alternative Purification Techniques: If your compound is unstable on silica, you must switch to a different purification method.

    • Reversed-Phase HPLC: This is often the go-to method for purifying polar and potentially sensitive compounds.[8][9]

    • Recrystallization: If your compound is a solid and you can find a suitable solvent system, recrystallization is an excellent and often scalable purification technique.[11][12]

Section 2: Refinement of Recrystallization Techniques

Recrystallization is a powerful technique for obtaining highly pure crystalline material, which is often a requirement in drug development.[12][13]

Issue 3: Difficulty in Inducing Crystallization

Question: My purified this compound analog is an oil, or I am struggling to get it to crystallize from solution. What techniques can I use to induce crystallization?

Answer: Inducing crystallization can sometimes be more of an art than a science, but there are several proven techniques you can employ.[14] The fundamental principle is to create a supersaturated solution from which the crystals can nucleate and grow.[15]

Strategies to Promote Crystallization:

TechniqueDescriptionRationale
Scratching Gently scratch the inside of the flask at the air-solvent interface with a glass rod.Creates microscopic imperfections on the glass surface that can act as nucleation sites for crystal growth.[4]
Seeding Add a tiny crystal of the pure compound to the supersaturated solution.Provides a pre-formed crystal lattice onto which more molecules can deposit, bypassing the initial nucleation energy barrier.[4][13]
Solvent Evaporation Slowly evaporate the solvent from the solution.Gradually increases the concentration of the solute, leading to supersaturation and crystallization.
Anti-Solvent Addition Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to a solution of your compound in a "good" solvent.[13][16]This reduces the overall solubility of your compound in the mixed solvent system, inducing precipitation and hopefully crystallization.
Cooling Slowly cool the saturated solution.The solubility of most solids decreases at lower temperatures, leading to supersaturation and crystallization.[17]

Logical Flow for Inducing Crystallization:

G start Start: Oily or Non-Crystallizing Product supersaturated Ensure Supersaturated Solution start->supersaturated scratch Scratch Inner Surface of Flask supersaturated->scratch seed Introduce Seed Crystal scratch->seed cool Slow Cooling (Ice Bath) seed->cool evaporate Slow Solvent Evaporation cool->evaporate antisolvent Add Anti-Solvent evaporate->antisolvent end_success End: Crystalline Product antisolvent->end_success Success end_fail Re-evaluate Solvent System antisolvent->end_fail Failure

Caption: Sequential steps to induce crystallization.

Issue 4: Low Recovery After Recrystallization

Question: I successfully recrystallized my compound, but the yield is very low. How can I improve my recovery?

Answer: Low recovery is a common issue in recrystallization and can usually be attributed to a few key factors.[4]

Key Factors and Solutions for Improving Recovery:

  • Excessive Solvent: Using too much solvent to dissolve your compound will result in a significant portion of it remaining in the mother liquor even after cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve your compound. This will ensure the solution is saturated.

  • Incomplete Precipitation: The compound may have significant solubility even at low temperatures.

    • Solution: Cool the solution for a longer period or to a lower temperature (e.g., in a freezer, if the solvent's freezing point allows).

  • Choice of Solvent: The ideal recrystallization solvent is one in which your compound has high solubility at high temperatures and low solubility at low temperatures.[11][17]

    • Solution: Experiment with different solvents or solvent mixtures to find the optimal system for your specific analog.

Section 3: Frequently Asked Questions (FAQs)

Q1: How do I choose the right purification strategy for a novel this compound analog?

A1: The choice of purification strategy depends on the physicochemical properties of your analog (polarity, crystallinity) and the nature of the impurities.

  • Initial Assessment: Use Thin Layer Chromatography (TLC) to get a preliminary idea of the polarity of your compound and the number of impurities.

  • Chromatography First: For complex mixtures or when impurities have similar polarities to your product, flash chromatography is generally the first choice. For these basic compounds, start with a silica gel column and an eluent containing a basic modifier like triethylamine.[4]

  • Consider Recrystallization: If your crude product is a solid and appears to be relatively pure by TLC, a direct recrystallization might be sufficient and is often more scalable.[12]

  • Multi-Step Purification: It is common to use a combination of techniques. For instance, an initial flash column to remove the bulk of impurities, followed by a recrystallization to achieve high purity.

Q2: My compound is very polar and water-soluble. How can I purify it effectively?

A2: Very polar, water-soluble compounds are challenging for traditional normal-phase chromatography.

  • Reversed-Phase Chromatography: This is the most suitable chromatographic technique.[8][9] You will use a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape).

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is another powerful technique for separating highly polar compounds.[18][19] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Q3: What is "dry loading" in flash chromatography, and when should I use it?

A3: Dry loading is a sample application technique where the compound is pre-adsorbed onto a solid support (usually silica gel) before being loaded onto the column.[7][20]

  • When to Use: You should use dry loading when your compound has poor solubility in the mobile phase.[7] Dissolving the sample in a strong, polar solvent and then loading it directly onto the column (liquid loading) can lead to poor separation.

  • How to Perform: Dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column.

Q4: How can I confirm the purity of my final product?

A4: Purity confirmation requires the use of orthogonal analytical techniques.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard for assessing purity. Aim for a single, sharp peak.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation and can also reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity.

Impurity profiling is a critical aspect of drug development, and regulatory agencies have strict guidelines for the identification and quantification of impurities.[21][22]

References

Scaffold hopping strategies from other heterocycles to Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource center for medicinal chemists and drug development professionals engaged in scaffold hopping to the Imidazo[1,2-a]pyrazine core. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the design, synthesis, and optimization of this privileged heterocyclic system.

Section 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses fundamental questions regarding the strategic decisions behind choosing the imidazo[1,2-a]pyrazine scaffold and the common starting points for the hop.

Q1: What is scaffold hopping, and why is the imidazo[1,2-a]pyrazine core a common target?

A1: Scaffold hopping is a crucial strategy in medicinal chemistry where the core molecular structure (the scaffold) of a known active compound is replaced by a chemically different one, while aiming to retain or improve its biological activity. The goal is often to discover new chemical series with improved properties, such as enhanced potency, better selectivity, optimized ADME (absorption, distribution, metabolism, and excretion) profiles, or to secure novel intellectual property.

The imidazo[1,2-a]pyrazine scaffold is a "privileged" structure in drug discovery for several reasons[1]:

  • Bioisosteric Mimicry: It serves as a structural analogue of endogenous purines and other important bicyclic heterocycles like imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, allowing it to interact with a wide range of biological targets[1][2].

  • Diverse Biological Activity: This core is found in molecules exhibiting a multitude of pharmacological activities, including inhibitors for kinases (e.g., Aurora kinase, PI3K, mTOR), ENPP1, and modulators of ion channels[3][4][5][6].

  • Synthetic Tractability: The scaffold can be synthesized and functionalized through various established chemical routes, allowing for systematic exploration of the structure-activity relationship (SAR).[7][8]

Q2: What are common starting scaffolds for hopping to imidazo[1,2-a]pyrazines?

A2: The choice of the initial scaffold is typically driven by a pre-existing lead compound. Common starting points include other nitrogen-containing fused bicyclic systems. For example, a successful scaffold hopping campaign identified potent imidazopyrazinone modulators of the mGlu2 receptor by starting from a triazolopyridine core.[9][10] Other frequently used starting scaffolds include:

  • Imidazo[1,2-a]pyridines[11]

  • Benzimidazoles[4]

  • Oxadiazolo[3,4-b]pyrazines (which can be converted to the isomeric imidazo[4,5-b]pyrazines)[12][13]

  • Pyridazines and Pyrimidines[14]

The key is the ability of the new imidazo[1,2-a]pyrazine core to replicate the key pharmacophoric features—such as hydrogen bond donors/acceptors and hydrophobic interaction points—of the original scaffold.

Q3: How are computational methods applied to guide this scaffold hopping process?

A3: Computational chemistry is instrumental in derisking and accelerating scaffold hopping campaigns. The primary methods rely on 3D similarity rather than 2D structural connectivity. Techniques like 3D shape and electrostatic similarity analysis are used to screen virtual fragment databases.[9][10] These methods identify new cores that can geometrically occupy the same binding pocket and present a similar electrostatic profile to the target, which is crucial for biological recognition.[9][10] This in silico approach helps prioritize scaffolds for synthesis that have a higher probability of success, saving significant time and resources.[10]

G cluster_0 Computational Phase cluster_1 Synthetic & Evaluation Phase Start Parent Scaffold (e.g., Triazolopyridine) CompSearch In Silico Screening (3D Shape & Electrostatics) Start->CompSearch HitIdent Identify Potential Scaffolds (Imidazo[1,2-a]pyrazine) CompSearch->HitIdent Synth Synthesis & Purification HitIdent->Synth Confirm Structural Confirmation (NMR, MS) Synth->Confirm Assay Biological & ADME Assays Confirm->Assay SAR SAR Analysis & Optimization Assay->SAR SAR->Synth Iterate Lead Optimized Lead SAR->Lead

Figure 1: A typical workflow for a computationally-guided scaffold hopping project.

Section 2: Troubleshooting Guide for Synthesis & Optimization

This section is formatted as a series of common problems encountered during experimental work, with detailed explanations of their causes and potential solutions.

Q4: I am attempting a classical condensation of a 2-aminopyrazine with an α-bromoketone, but my yields are consistently low (<30%). What are the likely causes and how can I improve this?

A4: This is a very common issue. Low yields in this cornerstone reaction often stem from several factors related to starting material stability, side reactions, and suboptimal reaction conditions.

  • Causality: The 2-aminopyrazine starting material can be poorly nucleophilic, while α-haloketones can be unstable, leading to self-condensation or decomposition, especially under harsh basic or thermal conditions. A frequent side-reaction is the formation of a di-addition product or polymerization.

  • Troubleshooting Steps & Solutions:

    • Re-evaluate Your Base: Strong inorganic bases (like K₂CO₃ or NaH) can promote decomposition of the ketone.

      • Solution: Switch to a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). These are generally milder and act as acid scavengers without promoting side reactions.

    • Solvent Choice is Critical: The solvent must solubilize the starting materials but also facilitate the desired Sₙ2 reaction and subsequent cyclization.

      • Solution: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often superior to alcohols (which can act as competing nucleophiles). Forcing conditions in high-boiling point solvents like dioxane may be necessary for unreactive substrates.[9]

    • Temperature Control: Excess heat can degrade the α-haloketone.

      • Solution: Start the reaction at room temperature and monitor by TLC/LC-MS. If no reaction occurs, gradually increase the temperature to 60-80°C. Refluxing should be a last resort.

    • Consider a Catalyst: For sluggish reactions, a catalyst can make a significant difference.

      • Solution: Molecular iodine (I₂) has been shown to be a cost-effective and highly efficient catalyst for related three-component syntheses of imidazo[1,2-a]pyrazines, proceeding smoothly at room temperature.[8][15] While your reaction is a two-component condensation, adding a catalytic amount of I₂ could activate the intermediate imine for cyclization.

Q5: My multicomponent reaction (e.g., Groebke-Blackburn-Bienaymé) to form a 3-amino-imidazo[1,2-a]pyrazine is messy and difficult to purify. How can I clean it up?

A5: Multicomponent reactions (MCRs) are powerful but can suffer from competing pathways if not properly optimized. The key is often in the choice of catalyst and reaction medium.[8][16]

  • Causality: The reaction involves the formation of an imine from the aldehyde and aminopyrazine, which is then attacked by the isocyanide.[8] If the initial imine formation is slow or reversible, or if any component is unstable under the reaction conditions, multiple side products can form.

  • Troubleshooting Steps & Solutions:

    • Catalyst Optimization: The catalyst is crucial for activating the imine intermediate.

      • Solution: While various Lewis acids can be used, molecular iodine (I₂) is reported to give excellent yields and high purity at room temperature in ethanol.[8] If you are using a stronger acid that may be causing degradation, switching to I₂ (5-10 mol%) is a highly recommended first step.

    • Solvent and Energy Input:

      • Solution: An unconventional but effective approach is to use water as a green solvent under ultrasound irradiation.[16] This can accelerate the reaction and often leads to cleaner product formation compared to traditional heating in organic solvents.

    • Workup Procedure:

      • Solution: Ensure the workup effectively removes unreacted starting materials. An acidic wash (e.g., 1M HCl) can remove any remaining aminopyrazine, while a basic wash (e.g., sat. NaHCO₃) can remove acidic byproducts. Column chromatography on silica gel is typically required for final purification.

G A 2-Aminopyrazine + R¹-CHO B Imine Intermediate A->B Condensation D I₂-Activated Imine B->D C I₂ Catalyst C->D F Nitrile Adduct D->F E R²-NC (Isocyanide) E->F Nucleophilic Attack G [4+1] Cycloaddition Intermediate F->G Rearrangement H Final Product: 3-Amino-Imidazo[1,2-a]pyrazine G->H Intramolecular Cyclization

Figure 2: Plausible mechanism for the iodine-catalyzed three-component synthesis.

Q6: I successfully synthesized my target imidazo[1,2-a]pyrazine, but it has poor metabolic stability in liver microsomes. What structural changes can I consider?

A6: This is a classic challenge in lead optimization. Poor metabolic stability often arises from specific, vulnerable functional groups ("metabolic soft spots") or overall high lipophilicity.

  • Causality: Cytochrome P450 enzymes in the liver often oxidize electron-rich aromatic rings or sterically accessible alkyl groups. High lipophilicity (high logP) can lead to non-specific binding and increased susceptibility to metabolism.

  • Troubleshooting Steps & Solutions:

    • Identify the "Soft Spots": Common sites of metabolism include unsubstituted positions on aromatic rings, benzylic protons, and terminal methyl groups on alkyl chains.

      • Solution: Use "metabolite ID" studies if possible. If not, strategically block likely metabolic sites. For example, replace a vulnerable C-H bond with a C-F or C-CH₃ bond, as fluorine and methyl groups are more resistant to oxidative metabolism.

    • Modulate Lipophilicity (logP):

      • Solution: Introduce polar groups (e.g., -OH, -NH₂, small ethers) to reduce the overall logP. A study on mGlu2 PAMs showed that hopping from a triazolopyridine to an imidazopyrazinone scaffold resulted in reduced lipophilicity and more balanced in vitro clearance.[9][10]

    • Consider Core Isomers: The precise arrangement of nitrogen atoms in the bicyclic core can significantly impact metabolic stability.[9]

      • Solution: If your SAR allows, explore isomeric scaffolds. A comparative study showed that the nitrogen count and position in 5,6-bicyclic systems had a pronounced effect on stability in human liver microsomes.[9] For instance, compare your imidazo[1,2-a]pyrazine with a pyrazolo[1,5-a]pyrimidine or imidazo[1,2-b]pyridazine bioisostere.[2][17]

Table 1: Comparison of Bioisosteric Scaffolds on mGlu2 PAM Activity & Metabolism[9]

Scaffold Name Core Structure Relative Potency (vs. 3e) Human Liver Microsome Stability (% remaining after 15 min)
Imidazopyrazinone (3e) Imidazo[1,2-a]pyrazin-8-one 1x (Baseline) 65%
Triazolopyrazinone (4a) [9][18][19]Triazolo[4,3-a]pyrazin-8-one ~5-fold decrease 85%
Imidazotriazinone (4b) Imidazo[2,1-f][9][18][19]triazin-4-one ~3-fold decrease 35%

| Pyrazolotriazinone (4d) | Pyrazolo[5,1-f][9][18][19]triazin-4-one | ~3-fold decrease | 75% |

This table illustrates how subtle changes in the heterocyclic core can dramatically influence both biological activity and metabolic stability.

Section 3: Experimental Protocols

This section provides a detailed, self-validating protocol for a common and efficient synthesis.

Protocol 1: Iodine-Catalyzed One-Pot Synthesis of 3-Amino-Imidazo[1,2-a]pyrazines[8]

This protocol describes an efficient, room-temperature, three-component reaction.

  • Rationale: This method avoids harsh conditions, uses a cheap and readily available catalyst, and often results in high yields with simple workups, making it ideal for library synthesis. The iodine catalyst activates the in situ formed imine towards nucleophilic attack by the isocyanide.[8]

  • Materials:

    • Substituted 2-aminopyrazine (1.0 mmol, 1.0 eq)

    • Aromatic aldehyde (1.0 mmol, 1.0 eq)

    • tert-Butyl isocyanide (1.2 mmol, 1.2 eq)

    • Iodine (I₂) (0.1 mmol, 10 mol%)

    • Ethanol (5 mL)

    • Ethyl acetate, Saturated NaHCO₃ solution, Brine

    • Anhydrous Na₂SO₄

  • Step-by-Step Procedure:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyrazine (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

    • Add ethanol (5 mL) to the flask and stir the mixture at room temperature.

    • Add the tert-butyl isocyanide (1.2 mmol) to the mixture.

    • Finally, add the iodine catalyst (0.1 mmol) in one portion. The reaction mixture may change color.

    • Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS (typically complete within 2-6 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.

    • Dilute the residue with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) to quench any remaining acid and remove iodine.

    • Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent typically a gradient of hexane/ethyl acetate) to afford the pure 3-(tert-butylamino)-imidazo[1,2-a]pyrazine derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

References

Technical Support Center: Enhancing the Selectivity of Imidazo[1,2-a]pyrazine Inhibitors for DDR1 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of Imidazo[1,2-a]pyrazine inhibitors targeting Discoidin Domain Receptor 1 (DDR1) kinase. This guide is designed to provide in-depth, experience-driven insights and practical troubleshooting advice to navigate the complexities of achieving high selectivity for DDR1.

Introduction: The Rationale and Challenges of Targeting DDR1

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that, along with its homolog DDR2, is uniquely activated by collagen.[1][2] Dysregulated DDR1 signaling is implicated in a variety of pathological conditions, including fibrosis, arthritis, and numerous cancers, making it a compelling therapeutic target.[1][3] The Imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in kinase inhibitor design, demonstrating potential for potent DDR1 inhibition.[4][5] However, a significant hurdle in the development of DDR1 inhibitors is achieving high selectivity, particularly against the closely related DDR2, due to the high homology in their ATP-binding kinase domains.[1][6] This guide will address common questions and experimental challenges to aid in the rational design and evaluation of selective Imidazo[1,2-a]pyrazine-based DDR1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is selectivity for DDR1 over DDR2 important?

While both DDR1 and DDR2 are activated by collagen, they exhibit differences in tissue distribution and downstream signaling pathways, suggesting distinct physiological and pathological roles.[2][7] DDR1 is predominantly expressed in epithelial cells, whereas DDR2 is primarily found in mesenchymal cells.[2] In the context of cancer, for instance, DDR1 has been linked to the proliferation, invasion, and metastasis of various tumors.[3][8] Achieving high selectivity for DDR1 minimizes the potential for off-target effects mediated by DDR2 inhibition, which could lead to unforeseen toxicities or reduced therapeutic efficacy. A highly selective inhibitor is also a more precise chemical probe to dissect the specific biological functions of DDR1.[9]

Q2: What are the key structural features of the Imidazo[1,2-a]pyrazine scaffold that influence DDR1 binding and selectivity?

The Imidazo[1,2-a]pyrazine core serves as a versatile scaffold that can be functionalized at multiple positions to optimize interactions within the DDR1 ATP-binding pocket.[5][10] Structure-activity relationship (SAR) studies have highlighted several key aspects:

  • Hinge-Binding Moiety: The nitrogen atoms within the Imidazo[1,2-a]pyrazine ring system are crucial for forming hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[5]

  • Substitutions at the 3-position: Modifications at this position can be directed towards the ribose-binding pocket and can significantly impact potency and selectivity.[5]

  • Substitutions at the 6- and 8-positions: These positions are often solvent-exposed and can be modified to enhance pharmacokinetic properties and introduce selectivity elements by exploiting differences in the regions surrounding the ATP-binding site among different kinases.[11][12]

Computational docking studies suggest that the Imidazo[1,2-a]pyrazine moiety can form a critical hydrogen bond with the methionine residue (Met704) in the hinge region of DDR1.[5]

Q3: What is the typical signaling pathway activated by DDR1?

Upon binding to collagen, DDR1 undergoes autophosphorylation, initiating a cascade of downstream signaling events.[13] These pathways are crucial for cellular processes like proliferation, migration, and survival.[1] Key signaling nodes downstream of DDR1 include:

  • MAPK/ERK Pathway: Often linked to cell proliferation and differentiation.[13]

  • PI3K/AKT Pathway: A central regulator of cell survival and growth.[13]

  • NF-κB Pathway: Involved in inflammatory responses and cell survival.[13]

Inhibition of DDR1 is expected to modulate these pathways, providing a basis for assessing inhibitor efficacy in cellular assays.[13]

DDR1_Signaling_Pathway DDR1 Signaling and Point of Inhibition Collagen Collagen DDR1 DDR1 Collagen->DDR1 Activation RAS_RAF RAS/RAF DDR1->RAS_RAF PI3K PI3K DDR1->PI3K NFkB NF-κB DDR1->NFkB Migration Migration DDR1->Migration MEK MEK RAS_RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Inflammation Inflammation NFkB->Inflammation Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->DDR1

Caption: Simplified DDR1 signaling pathway and the inhibitory action of Imidazo[1,2-a]pyrazine compounds.

Troubleshooting Guides

This section addresses common experimental issues encountered during the development and characterization of selective DDR1 inhibitors.

Issue 1: Poor Selectivity of Imidazo[1,2-a]pyrazine Inhibitor Against DDR2

Q: My Imidazo[1,2-a]pyrazine compound potently inhibits DDR1 in biochemical assays, but also shows significant activity against DDR2. How can I improve its selectivity?

A: This is a common challenge due to the high sequence and structural homology between the kinase domains of DDR1 and DDR2.[6] Here’s a systematic approach to enhance selectivity:

  • Structural Analysis and Rational Design:

    • Exploit Subtle Differences: While the ATP-binding pocket is highly conserved, minor differences in amino acid residues outside the immediate binding site can be exploited.[14] Computational modeling and analysis of available crystal structures of DDR1 and DDR2 can reveal these differences.

    • Target the "Gatekeeper" Residue: The gatekeeper residue controls access to a hydrophobic pocket in the kinase domain. Kinases with smaller gatekeeper residues can accommodate bulkier inhibitor substituents.[9] Analyze the gatekeeper residues of DDR1 and DDR2 to see if this strategy is viable.

    • Structure-Based Design: If a co-crystal structure of your inhibitor bound to DDR1 is available, it can provide invaluable insights into the binding mode and guide the design of modifications that enhance interactions with DDR1-specific residues or introduce steric clashes with DDR2.[11]

  • Medicinal Chemistry Strategies:

    • Introduce Bulky Substituents: Adding larger chemical groups to your inhibitor can create steric hindrance in the slightly different conformational space of the DDR2 active site, thereby disfavoring binding.[15]

    • Modify Solvent-Exposed Regions: Altering moieties that interact with the solvent-accessible surface can disrupt binding to one kinase more than the other.[12]

    • Explore Allosteric Targeting: While more challenging, designing inhibitors that bind to allosteric sites, which are generally less conserved than the ATP-binding pocket, can lead to higher selectivity.[15]

Data Presentation: Example of Selectivity Enhancement

CompoundDDR1 IC50 (nM)DDR2 IC50 (nM)Selectivity (DDR2/DDR1)
Lead Compound (8a) 501503-fold
Optimized Compound (8v) 23.81740~73-fold[5]
Issue 2: Discrepancy Between Biochemical Potency and Cellular Activity

Q: My inhibitor demonstrates high potency in an in vitro kinase assay, but its activity is significantly lower in cell-based assays. What could be the reasons for this discrepancy?

A: This is a frequent observation in drug discovery and can be attributed to several factors. Here's a troubleshooting workflow:

Discrepancy_Troubleshooting Start Discrepancy Observed: Biochemical IC50 << Cellular EC50 CheckPermeability Assess Cell Permeability (e.g., PAMPA) Start->CheckPermeability CheckMetabolism Evaluate Metabolic Stability (e.g., Microsome Assay) Start->CheckMetabolism CheckEfflux Investigate Efflux Pump Activity (e.g., P-gp substrate assay) Start->CheckEfflux CheckTargetEngagement Confirm Target Engagement in Cells (e.g., NanoBRET, CETSA) Start->CheckTargetEngagement OptimizeCompound Optimize Physicochemical Properties CheckPermeability->OptimizeCompound Low Permeability CheckMetabolism->OptimizeCompound High Instability CheckEfflux->OptimizeCompound High Efflux ModifyAssay Re-evaluate Cellular Assay Conditions CheckTargetEngagement->ModifyAssay Low Engagement

Caption: Troubleshooting workflow for discrepancies between biochemical and cellular assay results.

Detailed Troubleshooting Steps:

  • Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane.

    • Troubleshooting: Evaluate the physicochemical properties of your compound (e.g., LogP, polar surface area).[16] Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

    • Solution: Modify the inhibitor structure to improve its cell permeability, for example, by reducing polarity or adding lipophilic groups.

  • Metabolic Instability: The compound may be rapidly metabolized by cellular enzymes.

    • Troubleshooting: Perform a liver microsome stability assay to assess metabolic degradation.

    • Solution: Identify the metabolic "soft spots" on your molecule and modify them to block metabolism.

  • Efflux by Transporters: The inhibitor could be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell.

    • Troubleshooting: Use cell lines with and without efflux pump expression or employ known efflux pump inhibitors to see if cellular potency is restored.

    • Solution: Modify the compound to reduce its affinity for efflux transporters.

  • High ATP Concentration in Cells: In vitro kinase assays are often run at lower ATP concentrations than what is present in cells (millimolar range). An ATP-competitive inhibitor will appear less potent in a cellular environment.

    • Troubleshooting: Determine the inhibitor's mechanism of action (e.g., ATP-competitive).[17] If it is ATP-competitive, its cellular potency will be affected by intracellular ATP levels.

    • Solution: Strive for inhibitors with higher intrinsic potency to overcome the competitive effect of cellular ATP.

  • Lack of Target Engagement: The inhibitor may not be reaching and binding to DDR1 within the cell.

    • Troubleshooting: Use target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement assays to confirm that your compound is binding to DDR1 in a cellular context.[17]

    • Solution: If target engagement is poor despite good permeability, there may be other cellular factors preventing the interaction that need to be investigated.

Issue 3: Off-Target Effects Obscuring On-Target Phenotype

Q: I observe a cellular phenotype upon treatment with my DDR1 inhibitor, but I'm not certain it's due to on-target DDR1 inhibition. How can I validate this?

A: Differentiating on-target from off-target effects is critical for validating your inhibitor and its biological effects.[16] A multi-pronged approach is recommended:

  • Kinome-Wide Selectivity Profiling:

    • Action: Screen your inhibitor against a broad panel of kinases (e.g., KinomeScan™) to identify other potential targets.[18] This provides a comprehensive view of your inhibitor's selectivity profile.

    • Interpretation: If your inhibitor hits other kinases at concentrations similar to or lower than its DDR1 IC50, the observed phenotype could be due to these off-target interactions.[17]

  • Use of Structurally Unrelated Inhibitors:

    • Action: Treat cells with a different, structurally distinct DDR1 inhibitor that has a different off-target profile.

    • Interpretation: If both inhibitors produce the same phenotype, it strengthens the evidence that the effect is mediated by DDR1 inhibition.[16]

  • Genetic Approaches:

    • RNAi or CRISPR-Cas9 Knockdown/Knockout: Deplete DDR1 levels in your cells and assess if this phenocopies the effect of the inhibitor. If so, it supports an on-target mechanism.

    • Rescue Experiments with a Resistant Mutant: Introduce a mutation in DDR1 that confers resistance to your inhibitor.[18] If expressing this mutant in DDR1-depleted cells reverses the inhibitor's effect, it provides strong evidence for on-target activity.[16]

  • Correlation of Target Inhibition with Phenotype:

    • Action: Perform a dose-response study and show that the concentration range where the inhibitor blocks DDR1 phosphorylation (target engagement) correlates with the concentration range where the cellular phenotype is observed.

    • Interpretation: A strong correlation between target inhibition and the phenotypic outcome supports an on-target effect.[16]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Assay (Luminescent ADP-Glo™ Format)

This protocol outlines a general procedure for assessing the selectivity of an Imidazo[1,2-a]pyrazine inhibitor against DDR1 and DDR2.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[19] The amount of light generated is proportional to the kinase activity.

Materials:

  • Recombinant human DDR1 and DDR2 kinase enzymes

  • Appropriate kinase substrates (e.g., poly(Glu,Tyr) 4:1)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Imidazo[1,2-a]pyrazine inhibitor stock solution (in DMSO)

  • Kinase reaction buffer

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor in DMSO. Then, dilute the inhibitor in the kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In each well of the plate, add the kinase reaction buffer.

    • Add the diluted inhibitor or DMSO vehicle.

    • Add the substrate.

    • Initiate the reaction by adding the kinase (DDR1 or DDR2).

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Signal Detection: Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

    • Calculate the selectivity by dividing the IC50 for DDR2 by the IC50 for DDR1.

Protocol 2: Cellular DDR1 Autophosphorylation Assay (Western Blot)

This protocol describes how to assess the ability of an inhibitor to block collagen-induced DDR1 autophosphorylation in a cellular context.

Principle: Upon activation by collagen, DDR1 autophosphorylates on specific tyrosine residues. A Western blot using a phospho-specific DDR1 antibody can detect this phosphorylation, and an effective inhibitor will reduce the signal.

Materials:

  • Cell line expressing DDR1 (e.g., U2OS cells)

  • Cell culture medium and serum

  • Collagen solution (e.g., Type I collagen)

  • Imidazo[1,2-a]pyrazine inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-DDR1 and anti-total-DDR1 (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the inhibitor (and a DMSO vehicle control) for 1-2 hours.

  • Collagen Stimulation: Add collagen to the medium to stimulate DDR1 activation. Incubate for the optimal time (e.g., 30-60 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer and scrape the cells.

    • Clarify the lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with the primary anti-phospho-DDR1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-DDR1 antibody to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-DDR1 and total DDR1. Normalize the phospho-DDR1 signal to the total DDR1 signal. Plot the normalized signal against the inhibitor concentration to determine the cellular EC50.

References

Overcoming challenges in the regioselective bromination of the Imidazo[1,2-a]pyrazine core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to overcoming challenges in the regioselective bromination of the imidazo[1,2-a]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic system. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic strategies effectively.

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse pharmacological activities.[1][2] However, the functionalization of this nucleus, particularly through electrophilic bromination, presents significant regioselectivity challenges that can impede the progress of a research program. This guide provides in-depth, field-tested insights in a practical question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on established chemical principles.

Issue 1: Poor or No Regioselectivity (Mixture of Isomers)

Question: My bromination reaction on an unsubstituted or substituted imidazo[1,2-a]pyrazine is producing a mixture of isomers (e.g., C3, C6, and C8-brominated products) instead of a single, clean product. How can I improve the regioselectivity?

Answer: This is the most common challenge and it stems from the inherent electronic nature of the heterocyclic core. To solve it, we must understand the relative reactivity of each position.

Causality and Strategy:

The imidazo[1,2-a]pyrazine system consists of an electron-rich imidazole ring fused to a relatively electron-deficient pyrazine ring.[3] Electrophilic aromatic substitution, such as bromination, will preferentially occur on the more electron-rich ring.

  • The Most Reactive Site (C3): The C3 position on the imidazole moiety is the most nucleophilic and kinetically favored site for electrophilic attack. This is because the positive charge of the Wheland intermediate (the sigma complex) can be effectively delocalized without disrupting the aromaticity of the adjacent pyrazine ring.[4][5]

  • The Pyrazine Ring (C5, C6, C8): The pyrazine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of its nitrogen atoms, similar to pyridine.[4][5] Direct bromination at these sites is generally difficult unless the C3 position is blocked and/or the pyrazine ring is activated by strong electron-donating groups.

Troubleshooting Workflow:

References

Improving the pharmacokinetic properties of Imidazo[1,2-a]pyrazine drug leads

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with the promising imidazo[1,2-a]pyrazine scaffold. This guide is designed to provide practical, field-tested advice and troubleshooting strategies to overcome common pharmacokinetic (PK) challenges encountered during lead optimization. Our goal is to help you navigate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) to advance your most promising candidates.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific experimental hurdles in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Category 1: Initial Assessment & Common Problems

Q1: My imidazo[1,2-a]pyrazine lead has excellent in vitro potency but shows poor oral bioavailability in animal models. What are the most likely causes?

Poor oral bioavailability despite high potency is a classic challenge in drug discovery. The issue almost always stems from one or more unfavorable ADME properties. For the imidazo[1,2-a]pyrazine class, the primary culprits are often poor aqueous solubility and/or rapid first-pass metabolism.[1][2][3]

To diagnose the root cause, a systematic approach is necessary. You must deconstruct bioavailability into its core components:

  • Solubility & Dissolution: Is the compound dissolving in the gastrointestinal (GI) tract?

  • Permeability: Is the dissolved compound crossing the intestinal wall into the bloodstream?

  • Metabolic Stability: Is the compound being degraded by metabolic enzymes (e.g., Cytochrome P450s) in the gut wall or liver before it can reach systemic circulation?

The following workflow provides a logical path for troubleshooting this common issue.

G cluster_0 start Start: Poor Oral Bioavailability (<10%) sol Measure Kinetic Solubility start->sol sol_strat Implement Solubility Enhancement Strategies (e.g., Salt Forms, Formulation) sol->sol_strat [No] perm Assess Permeability (e.g., Caco-2 Assay) sol->perm  Solubility > 20 µM? [Yes] sol_strat->sol Re-test perm_strat Improve Permeability (e.g., Reduce H-bonds, Modulate logP) perm->perm_strat [No] met Evaluate Metabolic Stability (Liver Microsomes/Hepatocytes) perm->met  Papp > 10 x 10⁻⁶ cm/s? [Yes] efflux Assess P-gp Efflux (Bidirectional Caco-2) perm->efflux  Papp still low despite good solubility/stability? perm_strat->perm Re-test met_strat Block Metabolic 'Soft Spots' (e.g., Deuteration, Fluorination) met->met_strat [No] success Optimized Candidate for In Vivo PK Study met->success  T½ > 30 min? [Yes] met_strat->met Re-test efflux->met [No] efflux_strat Mitigate Efflux (e.g., Add Polar Groups, Constrained Conformations) efflux->efflux_strat  Efflux Ratio > 2? [Yes] efflux_strat->efflux Re-test caption Fig 1. Troubleshooting Workflow for Poor Oral Bioavailability.

Fig 1. Troubleshooting Workflow for Poor Oral Bioavailability.

Q2: How do I begin to profile the ADME properties of my new imidazo[1,2-a]pyrazine compound series?

Early and integrated ADME profiling is crucial to avoid wasting resources on compounds destined for failure.[4][5] A tiered or "wave" approach is highly effective. Start with high-throughput, cost-effective in vitro assays on all new compounds and progress to more complex, lower-throughput assays only for the most promising leads.

Tier / Wave Assay Purpose Typical Throughput
1 (All Compounds) Kinetic Aqueous SolubilityAssesses dissolution potentialHigh
logD7.4 MeasurementPredicts lipophilicity, which impacts permeability and metabolismHigh
Human Liver Microsome (HLM) StabilityMeasures intrinsic clearance (metabolic rate)High
Plasma Protein Binding (PPB)Determines the fraction of free drug available for therapeutic effectMedium
2 (Selected Leads) Caco-2 Permeability AssayAssesses intestinal absorption and potential for P-gp effluxMedium
CYP450 Inhibition PanelIdentifies potential for drug-drug interactions (DDIs)Medium
Metabolite IdentificationPinpoints sites of metabolic instability ("soft spots")Low
3 (Pre-clinical Candidate) In vivo Rodent PK StudyDetermines oral bioavailability, half-life, clearance, and exposureLow

This tiered approach ensures that medicinal chemistry efforts are guided by a holistic view of a compound's properties, balancing potency with drug-likeness from the very beginning of a project.[6][7]

Q3: What are the most common metabolic liabilities associated with the imidazo[1,2-a]pyrazine scaffold?

The imidazo[1,2-a]pyrazine core itself is relatively electron-deficient and can be susceptible to oxidation by Cytochrome P450 enzymes. The most common metabolic "soft spots" depend on the substitution pattern, but generally include:

  • Oxidation of the Imidazo Ring: The C3 position can be a site for hydroxylation.

  • Oxidation of the Pyrazine Ring: Unsubstituted carbons on the pyrazine moiety are susceptible to oxidation.

  • Oxidation of Substituents: This is often the primary site of metabolism. Aryl groups are prone to para-hydroxylation, and benzylic positions or terminal methyl groups on alkyl chains are readily oxidized.

G cluster_0 scaffold Imidazo[1,2-a]pyrazine Core c3_ox C3 Hydroxylation (Imidazo Ring) scaffold->c3_ox pyr_ox Pyrazine Ring Oxidation scaffold->pyr_ox sub_ox Substituent Oxidation scaffold->sub_ox para_hydro Aryl para-Hydroxylation sub_ox->para_hydro benzylic_ox Benzylic/Alkyl Oxidation sub_ox->benzylic_ox caption Fig 2. Common Metabolic Liabilities.

Fig 2. Common Metabolic Liabilities.

Identifying these liabilities early through in vitro metabolite identification studies is key to designing metabolically robust analogues.[8]

Category 2: Troubleshooting Poor Solubility

Q4: My compound is "crashing out" of solution in my biological assays. How can I improve its aqueous solubility?

Poor solubility is a major hurdle that can lead to unreliable assay data and poor absorption.[9] It often stems from high lipophilicity (logP/D) and high melting point (crystal lattice energy).

Troubleshooting & Enhancement Strategies:

  • pH Adjustment: For compounds with ionizable centers (basic amines or acidic protons), solubility can be dramatically altered by pH. The imidazo[1,2-a]pyrazine core contains basic nitrogens. Test solubility in buffers at different pH values (e.g., pH 2.0, 6.5, 7.4) to see if you can find a suitable range.[10]

  • Structural Modifications (Medicinal Chemistry):

    • Introduce Polar Groups: Add polar functional groups like hydroxyls (-OH), amides (-CONH2), or small polar heterocycles (e.g., morpholine, piperazine) to increase hydrogen bonding with water.

    • Disrupt Planarity: Introduce steric bulk or sp3-hybridized centers to break up the flat, aromatic structure. This disrupts crystal packing and can lower the melting point, improving solubility.

    • Formulate as a Salt: If you have a sufficiently basic nitrogen, forming a salt (e.g., HCl, mesylate) can significantly improve solubility and dissolution rate.[11]

  • Formulation Approaches:

    • Co-solvents: For in vitro assays, using a small percentage of an organic co-solvent like DMSO or ethanol can keep the compound in solution.[10]

    • Solid Dispersions: For in vivo studies, formulating the drug with an inert carrier can improve dissolution.[12]

Q5: What is a standard protocol for a kinetic solubility assay?

This high-throughput assay is essential for early-stage discovery to quickly rank compounds. It measures the solubility of a compound after it has been precipitated from a DMSO stock solution into an aqueous buffer.

Protocol: High-Throughput Kinetic Solubility Assay

  • Preparation:

    • Prepare a 10 mM stock solution of your test compound in 100% DMSO.

    • Prepare aqueous phosphate-buffered saline (PBS) at pH 7.4.

  • Execution:

    • In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

    • Add 2 µL of the 10 mM DMSO stock solution to the PBS. This creates a final concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake vigorously for 2 hours at room temperature.

  • Analysis:

    • Centrifuge the plate to pellet any precipitated compound.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Analyze the concentration of the dissolved compound in the supernatant using LC-MS/MS or UV-Vis spectroscopy, comparing against a standard curve prepared in 1% DMSO/PBS.

  • Validation:

    • Run high-solubility (e.g., Propranolol) and low-solubility (e.g., Griseofulvin) controls in parallel to validate the assay performance.

Category 3: Tackling Metabolic Instability

Q6: My compound is rapidly cleared in a human liver microsome (HLM) assay (T½ < 10 min). How do I identify the metabolic "soft spots"?

Rapid clearance in HLM indicates that your compound is a substrate for CYP450 enzymes. The next crucial step is a metabolite identification (MetID) study. This experiment involves incubating your compound with HLM and cofactors, then analyzing the mixture with high-resolution mass spectrometry to identify the masses of new metabolites. The mass shift from the parent compound tells you the type of metabolic transformation that occurred.

Mass Shift (Da) Plausible Metabolic Reaction
+16Oxidation (e.g., Hydroxylation)
+14N- or O-demethylation
-2Dehydrogenation
+18Hydrolysis (e.g., of an ester or amide)

By identifying the structure of the major metabolites, you can pinpoint the exact atom(s) on your molecule that are being modified—these are your "soft spots."

Q7: What is a standard protocol for a metabolic stability assay using HLM?

This assay determines the intrinsic clearance of a compound, providing a quantitative measure of its susceptibility to metabolism.

Protocol: HLM Metabolic Stability Assay

  • Reagents:

    • Pooled Human Liver Microsomes (HLM), typically at 20 mg/mL.

    • Phosphate Buffer (100 mM, pH 7.4).

    • NADPH regenerating system (cofactor for CYP450s).

    • Test compound (1 µM final concentration).

  • Incubation:

    • Pre-warm HLM in phosphate buffer to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (typically cold acetonitrile with an internal standard) to quench the reaction and precipitate the protein.

  • Analysis:

    • Centrifuge the quenched samples.

    • Analyze the supernatant by LC-MS/MS to measure the amount of remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of this line gives the rate of degradation (k).

    • The half-life (T½) is calculated as 0.693 / k.

  • Controls:

    • Run a "-NADPH" control to check for non-enzymatic degradation.

    • Run known high-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) compounds as controls.

Q8: What are common medicinal chemistry strategies to block metabolic sites on the imidazo[1,2-a]pyrazine core or its substituents?

Once a metabolic soft spot is identified, you can use several strategies to improve stability. The goal is to modify the site to make it less accessible or electronically unfavorable for enzymatic attack without losing potency.[13][14]

  • Steric Hindrance: Introduce a bulky group near the metabolic site to physically block the enzyme from accessing it.

  • Electronic Modification:

    • Fluorination: Replacing a hydrogen atom with a fluorine on an aromatic ring is a classic strategy. The strong C-F bond is resistant to cleavage, and fluorine's electron-withdrawing nature can deactivate the ring towards oxidation.

    • Nitrogen Introduction: Replacing a C-H group in an aromatic ring with a nitrogen (bioisosteric replacement) can also block metabolism at that site.

  • Deuteration: Replacing a C-H bond at a metabolic site with a C-D bond (deuterium) can slow down metabolism due to the kinetic isotope effect, where the heavier C-D bond is broken more slowly by enzymes.

G cluster_0 start Metabolic 'Soft Spot' Identified (e.g., para-position on a phenyl ring) strat1 Strategy 1: Steric Hindrance start->strat1 strat2 Strategy 2: Electronic Modification start->strat2 strat3 Strategy 3: Deuteration start->strat3 mod1 Add adjacent -CH₃ or -CF₃ group strat1->mod1 mod2 Replace -H with -F strat2->mod2 mod3 Replace C-H with N (pyridine) strat2->mod3 mod4 Replace -H with -D strat3->mod4 result Improved Metabolic Stability mod1->result mod2->result mod3->result mod4->result caption Fig 3. Decision Tree for Improving Metabolic Stability.

Fig 3. Decision Tree for Improving Metabolic Stability.

References

Technical Support Center: Mitigating Off-Target Effects of Imidazo[1,2-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the versatile imidazo[1,2-a]pyrazine scaffold. This guide provides in-depth troubleshooting advice, experimental protocols, and frequently asked questions (FAQs) to help you navigate and overcome challenges related to off-target effects in your discovery programs. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower your decision-making process.

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Double-Edged Sword

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis for potent inhibitors of various therapeutic targets, particularly protein kinases such as Aurora, PI3K, and c-Met.[1][2][3] Its rigid, bicyclic structure provides an excellent framework for presenting pharmacophoric elements in a defined three-dimensional space, leading to high-affinity interactions. However, this same feature, especially its role as an ATP-competitive hinge-binder in many kinase inhibitors, can also lead to promiscuous binding across the kinome and interactions with other unrelated proteins, resulting in undesired off-target effects.

This guide is structured to address the most common off-target liabilities encountered during the development of imidazo[1,2-a]pyrazine-based compounds: poor kinase selectivity, cytotoxicity, and interactions with safety-critical proteins like the hERG channel and Cytochrome P450 (CYP) enzymes.

Part 1: Frequently Asked Questions (FAQs)

Here we address common initial questions that arise during the characterization of novel imidazo[1,2-a]pyrazine compounds.

Q1: We've just synthesized a novel imidazo[1,2-a]pyrazine derivative that is potent against our primary target. What is the first step to assess its selectivity and potential for off-target effects?

A1: The crucial first step is to perform a broad-panel kinase screen at a fixed concentration (e.g., 1 µM). This provides a panoramic view of your compound's activity across the human kinome. Companies like Eurofins, Reaction Biology, or services from Promega offer comprehensive panels.[2][4] This initial screen acts as a hypothesis-generating experiment, flagging potential off-target kinases that require further investigation. Concurrently, an initial cytotoxicity assessment in a relevant cell line (e.g., HEK293) and a non-cancerous cell line (e.g., Vero) using an MTT or similar viability assay is highly recommended to get an early indication of the therapeutic window.[5]

Q2: Our compound is showing activity against several off-target kinases. How do we confirm these are genuine interactions and not assay artifacts?

A2: This is a critical validation step. Primary screen "hits" must be confirmed through dose-response studies to determine the potency (IC50) against each putative off-target. An interaction is generally considered significant if the off-target IC50 is within 30- to 100-fold of the on-target IC50, though this is context-dependent. Following IC50 determination, it is essential to confirm target engagement within a cellular context. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this, as it directly measures the binding of your compound to the target protein in intact cells.

Q3: We are observing significant cytotoxicity that doesn't correlate with the inhibition of our primary target. What are the likely causes?

A3: This scenario strongly suggests off-target toxicity. The cause could be inhibition of an essential "housekeeping" kinase not on your primary screening panel, disruption of another critical protein class, or general membrane disruption due to physicochemical properties. The troubleshooting workflow should involve:

  • Broader Off-Target Screening: Screen against a wider panel of kinases and potentially other target classes (e.g., GPCRs, ion channels).

  • "Rescue" Experiments: If a specific off-target is suspected, use siRNA or CRISPR to knock down its expression. If the cytotoxicity is diminished, this implicates the off-target.

  • Physicochemical Analysis: High lipophilicity (LogP > 4) can often lead to non-specific toxicity. Analyze the compound's properties and consider modifications to improve its profile.

Q4: How can we proactively design imidazo[1,2-a]pyrazine libraries to minimize off-target effects from the outset?

A4: Proactive design is key. Structure-based design, where available, is paramount. If co-crystal structures of lead compounds with their targets exist, they can reveal specific interactions to exploit for selectivity. For kinase inhibitors, targeting less conserved regions outside the ATP-binding pocket is a classic strategy. For example, substitutions on the pyrazole ring of an imidazo[1,2-a]pyrazine core have been used to introduce acetic acid amides, which can form interactions in less conserved regions, thereby improving the selectivity profile against off-target kinases.[6] Additionally, maintaining a balanced lipophilicity (cLogP typically between 1 and 3) and lower basicity (pKa < 8.5) can help mitigate risks associated with hERG binding and non-specific toxicity.

Part 2: Troubleshooting Guides - From Problem to Solution

This section provides structured guidance for diagnosing and addressing specific off-target issues through targeted structural modifications.

Issue 1: Poor Kinase Selectivity

Your imidazo[1,2-a]pyrazine compound inhibits your target kinase but also hits several other kinases with similar potency, complicating the interpretation of cellular data.

The high degree of conservation in the ATP-binding pocket, particularly the hinge region where the imidazo[1,2-a]pyrazine scaffold often binds, is the primary driver of cross-kinome activity. Selectivity is achieved by exploiting subtle differences in the regions surrounding this pocket. Key areas include the "gatekeeper" residue, the solvent-front region, and the back pocket. Structural modifications should be designed to either create favorable interactions with unique residues in the on-target kinase or introduce steric clashes with residues in off-target kinases.

G start Problem: Poor Kinase Selectivity step1 Step 1: In Silico Analysis - Overlay co-crystal structures (if available) - Identify differences in gatekeeper, solvent front, and back pocket residues start->step1 step2 Step 2: SAR-Guided Synthesis Decorate scaffold at C3, C6, and C8 positions step1->step2 step3 Step 3: Assess Impact on Selectivity - Full dose-response kinase panel - Compare IC50 values (On-target vs. Off-target) step2->step3 step4 Step 4: Confirm Cellular Engagement - CETSA for on-target and key off-targets step3->step4 outcome1 Success: Selectivity Window Improved step4->outcome1 >30-fold selectivity achieved outcome2 Iterate: Redesign based on new SAR step4->outcome2 Selectivity insufficient outcome2->step2

Caption: Workflow for troubleshooting and improving kinase selectivity.

The following table summarizes structural modifications on the imidazo[1,2-a]pyrazine core and their demonstrated effects on kinase selectivity, primarily focusing on Aurora kinase inhibitors as a well-documented case study.[4][6]

Position of ModificationStructural ChangeRationale & CausalityExample Outcome
C8-Position Introduction of small, polar groups (e.g., amino alcohols)This position often points towards the solvent-exposed region. Adding polar groups can improve solubility and introduce specific interactions with surface residues, often enhancing selectivity and improving pharmacokinetic properties like oral bioavailability.Optimization of the 8-position with groups like amino alcohols led to improved off-target kinase profiles and better oral exposure.[4]
C3-Position Attachment of groups that can access the back pocket (e.g., pyrazole with further substitution)The C3 position can be functionalized to target less-conserved residues deeper within the kinase domain. This is a powerful strategy for driving selectivity.Introduction of acetic acid amides onto a C3-pyrazole moiety was shown to significantly improve the selectivity profile against a panel of off-target kinases for Aurora inhibitors.[6]
C6-Position Variation of aryl or heteroaryl groupsThis position often interacts with the ribose pocket or solvent front. Modulating the size and electronics can fine-tune potency and selectivity by picking up specific interactions or creating steric hindrance in off-target kinases.In c-Met inhibitors, substitution at the equivalent position on a related triazolopyrazine core was critical for potency and selectivity.[7]
Issue 2: Unexplained Cellular Cytotoxicity

Your compound shows potent cytotoxicity in cell-based assays that cannot be attributed to the inhibition of its intended target.

Off-target cytotoxicity can stem from several sources:

  • Kinase-mediated Toxicity: Inhibition of kinases essential for cell survival (e.g., CDK1, PLK1).

  • hERG Channel Inhibition: Blockade of the hERG potassium channel can lead to cardiotoxicity. Key pharmacophoric features for hERG binding are a basic nitrogen atom and lipophilic aromatic regions.[8]

  • CYP450 Enzyme Inhibition: Inhibition of metabolic enzymes like CYPs can lead to drug-drug interactions and toxicity. Imidazole-containing scaffolds are known to be potential CYP inhibitors due to the nitrogen atom coordinating with the heme iron.

  • Non-specific Toxicity: Poor physicochemical properties, such as high lipophilicity, can cause membrane disruption or aggregation, leading to general toxicity.

G start Problem: Unexplained Cytotoxicity step1 Step 1: Broad Panel Screening - Kinome screen (e.g., 400+ kinases) - CEREP safety panel (hERG, CYPs, etc.) start->step1 step2 Step 2: Analyze Physicochemical Properties - Measure LogP/LogD and pKa - Assess aqueous solubility step1->step2 step3 Step 3: Formulate Hypothesis - A) Specific off-target hit? - B) hERG/CYP liability? - C) Poor properties? step2->step3 step4a A) Mitigate Off-Target - Structure-based redesign to add selectivity step3->step4a step4b B) Reduce hERG/CYP Activity - Lower pKa, reduce lipophilicity - Block metabolic soft spots step3->step4b step4c C) Improve Properties - Add polar groups - Reduce LogP step3->step4c step5 Step 4: Synthesize & Re-evaluate - Re-run key safety & cytotoxicity assays step4a->step5 step4b->step5 step4c->step5 outcome Success: Therapeutic Window Increased step5->outcome

Caption: Decision-making workflow for addressing cytotoxicity.

While direct SAR data for hERG and CYP inhibition on the imidazo[1,2-a]pyrazine scaffold is limited, we can extrapolate from established medicinal chemistry principles and data from closely related scaffolds like imidazopyridazines.[8]

LiabilityStructural Modification StrategyRationale & CausalityExample Outcome (on related scaffolds)
hERG Inhibition 1. Reduce Basicity (pKa): Introduce electron-withdrawing groups near basic nitrogens or incorporate the nitrogen into a less basic environment (e.g., amide).The primary interaction with the hERG channel involves a cation-π interaction between a protonated basic amine and aromatic residues in the channel. Lowering the pKa reduces the population of the protonated species at physiological pH.For an imidazopyridazine series, introducing a sulfoxide group near an aromatic ring reduced hERG potency by 5-fold (IC50 from 3.6 µM to 17.9 µM).[8]
2. Reduce Lipophilicity (LogP/LogD): Add polar functional groups (e.g., hydroxyl, amide) or replace lipophilic aromatic rings with smaller or more polar heterocycles.The hERG binding site is highly lipophilic. Reducing the overall lipophilicity of the compound decreases its affinity for the channel.Replacing a pyridazine with a urea group in an amino acid transporter inhibitor program significantly reduced lipophilicity and mitigated a hERG liability.[3]
CYP Inhibition 1. Block Metabolic "Soft Spots": Identify metabolically labile sites (often electron-rich aromatic positions) via in silico prediction or metabolite ID studies. Block these sites with metabolically stable groups like fluorine.This prevents the formation of metabolites that can sometimes be more potent CYP inhibitors or reactive species.General strategy across many medicinal chemistry programs.
2. Reduce Lipophilicity/Modify Shape: Introduce polarity or alter the molecule's shape to create steric hindrance that prevents optimal binding within the narrow, lipophilic CYP active sites.CYP active sites are adaptable but have defined shapes. Mismatched sterics or unfavorable polar interactions can disrupt binding and reduce inhibition.This is a foundational principle in ADMET optimization.[4]

Part 3: Key Experimental Protocols

Adherence to robust, well-controlled experimental protocols is essential for generating reliable data. The following are step-by-step guides for cornerstone assays in off-target effect analysis.

Protocol 1: Broad-Panel Kinase Selectivity Profiling (Biochemical)

Principle: This assay measures the ability of a test compound to inhibit the activity of a large number of purified kinases in vitro. The output is typically percent inhibition relative to a DMSO control, which allows for the identification of off-target kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. From this, create a 100X working stock (e.g., 100 µM for a 1 µM final assay concentration) in DMSO.

  • Assay Plate Preparation: Using an acoustic dispenser, transfer nanoliter volumes of the 100X compound stock into a 384-well assay plate. Also, prepare wells with DMSO only (negative control) and a known pan-kinase inhibitor like staurosporine (positive control).

  • Kinase Reaction: a. Add the specific kinase and its corresponding substrate peptide to each well containing the compound. b. Initiate the reaction by adding an ATP solution (typically at or near the Km for each specific kinase). c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding a detection solution. The detection method varies by platform (e.g., ADP-Glo™, Z'-LYTE™). For ADP-Glo™, this solution simultaneously stops the reaction and depletes the remaining ATP. b. Add a second reagent that converts the ADP generated by kinase activity into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: a. Normalize the data to controls: Calculate Percent Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl)). b. Flag any kinase showing >50% inhibition at the screening concentration for follow-up dose-response analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses target engagement in intact cells. Ligand binding stabilizes a target protein, increasing its melting temperature (Tm). This change is detected by heating cell lysates, separating soluble from aggregated protein, and quantifying the amount of soluble target protein remaining at different temperatures.

Methodology:

  • Cell Culture and Treatment: a. Culture cells to ~80% confluency. b. Treat cells with the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or with vehicle (DMSO) for a defined period (e.g., 1-2 hours) in culture media.

  • Cell Harvesting: Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors to a final concentration of ~10^7 cells/mL.

  • Heat Shock: a. Aliquot the cell suspension into PCR tubes. b. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C. Include an unheated control sample.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated, aggregated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Detection (Western Blot): a. Carefully collect the supernatant (soluble fraction). b. Determine protein concentration using a BCA assay. c. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blot using a specific antibody against the target protein.

  • Data Analysis: a. Quantify the band intensities for each temperature point. b. Plot the relative amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. c. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and cellular engagement.

Protocol 3: MTT Cell Viability/Cytotoxicity Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: a. Prepare serial dilutions of your imidazo[1,2-a]pyrazine compound in culture medium. A typical concentration range would be from 1 nM to 100 µM. b. Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control. c. Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). c. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: a. Carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100 µL of a solubilization solution (e.g., 100% DMSO or a 0.01 M HCl solution in 10% SDS) to each well. c. Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution of the formazan.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: a. Subtract the absorbance of a blank well (medium only) from all readings. . Calculate Percent Viability = (Absorbance_Compound / Absorbance_Vehicle) * 100. c. Plot percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

References

Validation & Comparative

A Comparative Analysis of Imidazo[1,2-a]pyrazine-Based PI3K Inhibitors and Other Targeted Agents in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the performance of the emerging class of Imidazo[1,2-a]pyrazine-based Phosphoinositide 3-kinase (PI3K) inhibitors against other established PI3K inhibitors in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and signal transduction research.

Introduction: The Critical Role of the PI3K/AKT/mTOR Pathway in Oncology

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a fundamental intracellular cascade that governs essential cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its persistent activation, often due to mutations or amplification of key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, is one of the most frequent events in human cancers.[3][4] This aberrant signaling provides a competitive growth advantage to tumor cells, making the PI3K pathway a highly attractive target for therapeutic intervention.[4]

PI3K inhibitors have emerged as a significant class of targeted cancer therapies. These small molecules are designed to block the kinase activity of PI3K, thereby inhibiting downstream signaling and curbing tumor cell proliferation and survival. Over the years, various classes of PI3K inhibitors have been developed, ranging from pan-inhibitors that target all Class I PI3K isoforms (α, β, γ, δ) to isoform-specific inhibitors that offer a more targeted approach with potentially fewer off-target effects.

Recently, a novel class of inhibitors built on the Imidazo[1,2-a]pyrazine scaffold has shown considerable promise.[5][6] This guide will dissect the performance of these emerging compounds, comparing their potency, selectivity, and cellular effects with well-characterized PI3K inhibitors such as the pan-inhibitor Pictilisib and the isoform-selective inhibitors Alpelisib (α-selective), Idelalisib (δ-selective), and Copanlisib (α/δ-preferential).

The PI3K/AKT/mTOR Signaling Cascade

The PI3K pathway is typically activated by receptor tyrosine kinases (RTKs) on the cell surface. Upon activation, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases, most notably AKT. Activated AKT then phosphorylates a multitude of substrates, including mTOR, which ultimately leads to increased protein synthesis and cell proliferation.[3][4]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates Proliferation Cell Growth & Proliferation S6K->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Inhibitor PI3K Inhibitor Inhibitor->PI3K Blocks

Caption: The PI3K/AKT/mTOR Signaling Pathway and Point of Intervention.

Comparative Analysis of PI3K Inhibitors

The efficacy of a PI3K inhibitor is determined by its potency (the concentration required to inhibit the target) and its selectivity (its ability to inhibit specific PI3K isoforms). These factors are critical for achieving therapeutic efficacy while minimizing toxicity.

Inhibitor Potency: A Head-to-Head Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the biochemical (cell-free) and cellular (in cancer cell lines) IC50 values for representative Imidazo[1,2-a]pyrazine-based inhibitors and other well-established PI3K inhibitors.

Table 1: Biochemical IC50 Values Against Class I PI3K Isoforms (nM)

Inhibitor ClassCompoundPI3Kα (p110α)PI3Kβ (p110β)PI3Kδ (p110δ)PI3Kγ (p110γ)Reference(s)
Imidazo[1,2-a]pyrazine Compound 420.06---[7]
Imidazo[1,2-a]pyridine Derivative2---[8]
Pan-Inhibitor Pictilisib (GDC-0941)333375[9][10]
α-Selective Alpelisib (BYL-719)51200290250[11][12]
α/δ-Preferential Copanlisib (BAY 80-6946)0.53.70.76.4[13][14]
δ-Selective Idelalisib (CAL-101)820-8600565-40002.5-1989-2100[15][16][17]

Note: '-' indicates data not available in the cited sources.

Table 2: Cellular IC50 Values in Representative Cancer Cell Lines (µM)

InhibitorCell Line (Cancer Type)PIK3CA StatusPTEN StatusIC50 (µM)Reference(s)
Imidazo[1,2-a]pyridine T47D (Breast)E545K MutantWild-Type>10[8]
Pictilisib (GDC-0941) MCF-7 (Breast)E545K MutantWild-Type7.14[18]
A2780 (Ovarian)Wild-TypeMutant0.14[9][19]
U87MG (Glioblastoma)Wild-TypeNull0.95[9]
Alpelisib (BYL-719) MCF-7 (Breast)E545K MutantWild-Type0.225 - 0.53[11][20][21]
T47D (Breast)H1047R MutantWild-Type3.055[20][21]
Copanlisib (BAY 80-6946) HuCCT-1 (Bile Duct)Wild-TypeWild-Type0.147[22]
HepG2 (Liver)Wild-TypeWild-Type0.0316[23]
Idelalisib (CAL-101) MEC1 (Leukemia)--20.4[24]
CLL PBMCs (Leukemia)--0.0029[24]

Interpretation of Potency Data:

The biochemical data reveals that novel Imidazo[1,2-a]pyrazine derivatives, such as compound 42, exhibit exceptionally potent inhibition of PI3Kα, with sub-nanomolar IC50 values that are comparable to or exceed those of established inhibitors like Copanlisib.[7] This high intrinsic potency is a crucial starting point for a successful therapeutic agent.

In cellular assays, the performance of an inhibitor is influenced by factors such as cell permeability, efflux pumps, and the specific genetic landscape of the cancer cell line. For instance, Alpelisib demonstrates potent activity in PIK3CA-mutant breast cancer cell lines like MCF-7.[20][21] Copanlisib shows strong anti-proliferative effects across various cell lines, with a mean IC50 of 19 nM in cells with PIK3CA-activating mutations.[13][14] The data for the Imidazo[1,2-a]pyridine derivative in T47D cells, while less potent than some comparators, indicates activity and warrants further optimization of the scaffold to improve cellular efficacy.[8]

Experimental Methodologies: A Guide to Core Assays

To ensure the reproducibility and validity of findings, standardized protocols are essential. The following sections detail the step-by-step methodologies for the key experiments used to characterize and compare PI3K inhibitors.

Workflow for PI3K Inhibitor Evaluation

A systematic approach is required to characterize a novel inhibitor. The workflow begins with biochemical assays to determine potency and selectivity, followed by cellular assays to confirm on-target effects and assess anti-proliferative activity.

Inhibitor_Workflow Start Novel Inhibitor (e.g., Imidazo[1,2-a]pyrazine) BiochemAssay Biochemical Kinase Assay (Determine IC50 & Selectivity) Start->BiochemAssay CellViability Cell Viability Assay (Determine Cellular IC50) BiochemAssay->CellViability WesternBlot Western Blot Analysis (Confirm Pathway Inhibition) CellViability->WesternBlot End Lead Candidate WesternBlot->End

Caption: General experimental workflow for PI3K inhibitor evaluation.

Protocol 1: Cell Viability Assay (Luminescent ATP Assay)

This protocol is based on the principle that only metabolically active cells produce ATP. The CellTiter-Glo® assay provides a luminescent readout proportional to the ATP concentration, which directly correlates with the number of viable cells.[25][26]

Cell_Viability_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h) A->B C 3. Treat with Inhibitor (serial dilutions) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add CellTiter-Glo® Reagent D->E F 6. Measure Luminescence E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: Workflow for a luminescent cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Include wells with medium only for background measurement.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 incubator to allow cells to attach.

  • Inhibitor Treatment: Prepare serial dilutions of the PI3K inhibitors in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle control (e.g., DMSO).

  • Treatment Incubation: Incubate the plate for an appropriate duration (e.g., 72 hours) at 37°C.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's instructions.[27]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[28] Add 100 µL of the prepared CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[28] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Protocol 2: Western Blotting for PI3K Pathway Inhibition

This protocol allows for the qualitative and semi-quantitative assessment of protein phosphorylation states, providing direct evidence of target engagement and pathway inhibition. We will focus on detecting phosphorylated AKT (p-Akt at Ser473) and phosphorylated S6 Kinase (p-S6K at Thr389), key downstream effectors of PI3K.[29][30]

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat the cells with the PI3K inhibitors at specified concentrations (e.g., 1x and 10x the IC50) for a defined period (e.g., 2-4 hours).

    • Place plates on ice, wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer to 20-30 µg of protein and boil at 95°C for 5 minutes to denature the proteins.[31]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel) and run at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.[31]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution (e.g., rabbit anti-p-Akt Ser473, rabbit anti-p-S6K Thr389, and corresponding total protein antibodies, typically diluted 1:1000 in blocking buffer).[32][33]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[29]

  • Detection: After final washes with TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

Conclusion and Future Perspectives

This guide provides a comparative framework for evaluating Imidazo[1,2-a]pyrazine-based PI3K inhibitors against other established agents. The preliminary data indicates that this novel chemical scaffold can produce compounds with exceptional biochemical potency, rivaling some of the most advanced clinical candidates.[7] The key to their future success will lie in optimizing their drug-like properties, including cellular permeability, metabolic stability, and isoform selectivity, to translate this high potency into effective and safe anti-cancer therapies.

The provided protocols offer a standardized approach for researchers to conduct their own comparative studies, ensuring data integrity and facilitating cross-laboratory validation. As the field of targeted therapy continues to evolve, the development of novel inhibitor classes like the Imidazo[1,2-a]pyrazines is crucial for expanding the arsenal of weapons against cancer and overcoming mechanisms of drug resistance.

References

Comparative analysis of the biological activity of Imidazo[1,2-a]pyrazine vs Imidazo[1,2-a]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activities of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Scaffolds

Introduction: The Privileged Status of Imidazo-fused Heterocycles

In the landscape of medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," appear with remarkable frequency in the structures of biologically active compounds. The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine cores are quintessential examples of such scaffolds.[1][2] These nitrogen-bridged heterocyclic systems, composed of a fused imidazole and pyridine or pyrazine ring, offer a rigid, planar structure with a unique distribution of nitrogen atoms that serve as key hydrogen bond donors and acceptors. This arrangement provides an excellent platform for designing ligands that can interact with a wide array of biological targets with high affinity and specificity.

The imidazo[1,2-a]pyridine scaffold is a cornerstone of several marketed drugs, including Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic), highlighting its proven therapeutic value.[1][3] Its bioisostere, the imidazo[1,2-a]pyrazine scaffold, which contains an additional nitrogen atom in the six-membered ring, has also emerged as a versatile core in drug discovery, demonstrating a broad spectrum of pharmacological activities.[4][5]

This guide provides a comparative analysis of the biological activities of these two prominent scaffolds. We will delve into their applications in key therapeutic areas, dissect their structure-activity relationships (SAR), and provide standardized experimental protocols to empower researchers in their own discovery efforts.

Scaffolds cluster_pyridine Imidazo[1,2-a]pyridine cluster_pyrazine Imidazo[1,2-a]pyrazine IAPyridine IAPyridine IAPyrazine IAPyrazine

Figure 1: Core chemical structures of the two scaffolds.

Comparative Analysis of Biological Activity

While both scaffolds are versatile, the subtle difference in their electronic structure—the addition of a nitrogen atom at position 7 in the pyrazine ring—leads to distinct pharmacological profiles and therapeutic applications.

Anticancer Activity: A Tale of Two Kinase Inhibitors

Both scaffolds have been extensively explored as anticancer agents, with a significant focus on kinase inhibition. Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

Imidazo[1,2-a]pyridine: This scaffold has yielded potent inhibitors for a multitude of kinases, including PI3K, Akt/mTOR, and IGF-1R.[6][7][8][9][10] The nitrogen at position 1 typically acts as a hinge-binding motif, forming a crucial hydrogen bond in the ATP-binding pocket of many kinases.[11] Structure-based design has led to the development of highly selective inhibitors, such as dual Mer/Axl kinase inhibitors, by optimizing substituents at the C2, C3, and C6 positions to exploit specific pockets within the kinase domain.[11][12]

Imidazo[1,2-a]pyrazine: This core has also proven to be a rich source of kinase inhibitors, particularly against Aurora kinases and PI3K.[13][14][15][16] The additional nitrogen at position 7 can alter the molecule's dipole moment and hydrogen bonding capacity, offering a different set of interactions with target proteins. For instance, in Aurora kinase inhibitors, modifications at the solvent-accessible 8-position of the imidazo[1,2-a]pyrazine core were found to be critical for improving oral bioavailability and reducing off-target kinase activity.[15][17]

Direct Comparison: A study directly synthesizing and evaluating both scaffolds under identical conditions found that imidazo[1,2-a]pyridine derivatives generally exhibited more potent anticancer activity than their imidazo[1,2-a]pyrazine counterparts against several cancer cell lines, including Hep-2, HepG2, MCF-7, and A375.[18][19] For example, the most promising compound from the study, an imidazo[1,2-a]pyridine derivative (12b), displayed IC50 values between 11-13 μM across these cell lines.[19][20] In contrast, the most active imidazo[1,2-a]pyrazine analog (10b) showed IC50 values ranging from 16-21 μM.[21] This suggests that the removal of the nitrogen atom at the 7-position may be advantageous for this particular substitution pattern and biological target.[19]

Scaffold DerivativeTarget Cell LineIC50 (μM)Reference
Imidazo[1,2-a]pyridine (12b) Hep-2 (Laryngeal)11[19]
HepG2 (Liver)13[19]
MCF-7 (Breast)11[19]
A375 (Melanoma)11[19]
Imidazo[1,2-a]pyrazine (10b) Hep-2 (Laryngeal)20[21]
HepG2 (Liver)18[21]
MCF-7 (Breast)21[21]
A375 (Melanoma)16[21]
Doxorubicin (Standard) HepG2 (Liver)1.5[19]

Table 1: Comparative anticancer activity (IC50) of lead compounds from a head-to-head study.

Kinase_Inhibition cluster_pathway Cancer Cell Signaling cluster_inhibitors Scaffold-Based Inhibitors PI3K PI3K AKT Akt/mTOR PI3K->AKT Proliferation Tumor Growth & Survival AKT->Proliferation Aurora Aurora Kinase Aurora->Proliferation IAPyridine Imidazo[1,2-a]pyridine IAPyridine->PI3K Inhibits IAPyridine->AKT Inhibits IAPyrazine Imidazo[1,2-a]pyrazine IAPyrazine->PI3K Inhibits IAPyrazine->Aurora Inhibits

Figure 2: Inhibition of key cancer pathways by the scaffolds.

Antimicrobial and Antitubercular Activity

Infectious diseases represent another major front where these scaffolds have shown considerable promise.

Imidazo[1,2-a]pyridine: This scaffold has a well-documented history of broad-spectrum antibacterial, antifungal, and antimycobacterial activity.[3][22][23] Specific derivatives have been developed as potent agents against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains.[24][25] The mechanism of action for some of these compounds involves the inhibition of essential cellular processes like DNA synthesis.[26]

Imidazo[1,2-a]pyrazine: Derivatives of this scaffold also exhibit significant antibacterial properties. Notably, a series of 8-amino imidazo[1,2-a]pyrazine derivatives were developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, which is essential for the virulence of many Gram-negative pathogens.[27]

Comparison: While direct comparative studies across a wide range of microbes are less common, the literature suggests both scaffolds are highly effective. The choice between them may depend on the specific microbial target. For instance, chalcone derivatives of imidazo[1,2-a]pyrimidine (a related scaffold) showed better activity against both Gram-positive and Gram-negative bacteria compared to imidazo[1,2-a]pyridine chalcones.[28] This highlights that the pyrazine/pyrimidine core can sometimes offer an advantage in the antibacterial context.

Neurological and Other Activities

The imidazo[1,2-a]pyridine core is famously active in the central nervous system (CNS), primarily as a ligand for GABA-A receptors.[1][3] It also forms the basis for novel ligands designed to detect β-Amyloid plaques, which are implicated in Alzheimer's disease.[29] The imidazo[1,2-a]pyrazine scaffold, while less explored in the CNS, has been investigated for a range of other activities, including anti-inflammatory, anti-ulcer, and antidepressant effects.[30]

Experimental Methodologies: Assessing Cytotoxicity

To provide actionable insights, we describe a standard protocol for evaluating the primary anticancer activity of novel compounds: the MTT assay for cell viability. This assay measures the metabolic activity of cells, which correlates with the number of viable cells.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells, and it can be quantified by measuring its absorbance.

Step-by-Step Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The duration depends on the cell line's doubling time and the compound's expected mechanism of action.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 2-4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to determine the IC50 value—the concentration at which 50% of cell growth is inhibited.

MTT_Workflow Start Start Seed 1. Seed Cancer Cells in 96-well plate Start->Seed Incubate1 2. Incubate 24h (Allow attachment) Seed->Incubate1 Treat 3. Add Serial Dilutions of Test Compounds Incubate1->Treat Incubate2 4. Incubate 48-72h (Compound exposure) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate 2-4h (Formazan formation) Add_MTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Value Read->Analyze End End Analyze->End

Figure 3: Standard workflow for an MTT cell viability assay.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine scaffolds are both exceptionally fruitful starting points for the development of novel therapeutics.

  • Imidazo[1,2-a]pyridine remains a dominant scaffold in CNS applications and has shown slightly superior potency in some direct anticancer comparisons. Its well-established synthetic routes and proven track record in marketed drugs make it a reliable choice for drug development.

  • Imidazo[1,2-a]pyrazine , with its additional nitrogen atom, offers unique electronic and steric properties that can be exploited to achieve novel target interactions and improved pharmacokinetic profiles, particularly in the realm of kinase and bacterial enzyme inhibition.

Future research should focus on more head-to-head comparisons across a wider range of biological assays to build a more comprehensive understanding of their relative merits. The development of hybrid molecules incorporating features of both scaffolds could lead to compounds with unique polypharmacology. Furthermore, exploring the less-investigated imidazo[1,2-a]pyrazine core for CNS targets, an area dominated by its pyridine analog, could unlock new therapeutic opportunities. Ultimately, the choice between these two privileged scaffolds will be dictated by the specific biological target and the desired pharmacological profile, with both promising a rich future in medicinal chemistry.

References

A Comparative In Vivo Analysis of Imidazo[1,2-a]pyrazin-2-amine: A Guide to Confirming Anti-Proliferative Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vivo anti-proliferative effects of Imidazo[1,2-a]pyrazin-2-amine. We move beyond simple protocol recitation to explain the scientific rationale behind experimental design, ensuring a robust and self-validating study. Here, we compare our target compound against a standard-of-care chemotherapeutic agent and an alternative mechanistic compound, supported by detailed experimental methodologies and data interpretation.

The Imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including potent anti-cancer effects.[1][2] Numerous in vitro studies have demonstrated that compounds from this class can inhibit the proliferation of various cancer cell lines, such as those from breast, colon, and melanoma cancers.[1][3] The mechanisms often involve the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways like PI3K/Akt.[4][5] Recent work has also identified derivatives that inhibit Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, presenting a promising avenue for anti-proliferative therapy.[6]

This guide will use a human tumor xenograft model to validate the therapeutic potential of this compound, focusing on its ability to suppress tumor growth in vivo.

Mechanistic Rationale and Comparative Compound Selection

Understanding the potential mechanism of action is critical for designing informative experiments. Based on existing literature for similar structures, we hypothesize that this compound may exert its anti-proliferative effects through the inhibition of CDK9.[6] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA Polymerase II to promote transcriptional elongation of key proto-oncogenes like MYC. Inhibition of CDK9 leads to the downregulation of these oncogenes, resulting in cell cycle arrest and apoptosis.

G cluster_0 Cell Nucleus Compound This compound CDK9 CDK9 / Cyclin T1 (P-TEFb) Compound->CDK9 Inhibition RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylation DNA DNA (MYC Gene) RNAPII->DNA Binds to Promoter MYC_mRNA MYC mRNA DNA->MYC_mRNA Transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Translation Proliferation Cell Proliferation & Survival MYC_Protein->Proliferation Promotes

Caption: Proposed mechanism of this compound via CDK9 inhibition.

To contextualize the efficacy of this compound, we selected two comparator compounds with distinct mechanisms of action:

  • Doxorubicin: A widely used anthracycline antibiotic in chemotherapy.[7][8] It primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis. It serves as a "gold standard" positive control for cytotoxic anti-cancer agents.

  • Anipamil: A long-acting calcium channel blocker.[9][10] While primarily used for cardiovascular disease, calcium channel blockers like verapamil have demonstrated anti-proliferative effects, potentially by altering ion channel function necessary for cell cycle progression.[11][12] This provides a comparison against a non-traditional, cytostatic agent.

In Vivo Experimental Design: The Human Tumor Xenograft Model

The murine xenograft model, where human cancer cells are implanted into immunocompromised mice, remains a cornerstone of preclinical oncology research for evaluating drug efficacy.[13][14] This model allows for the assessment of a compound's ability to inhibit tumor growth in a complex biological system.

Experimental Groups (n=10 mice per group):

  • Group 1 (Vehicle Control): Administered with the carrier solution used to dissolve the compounds (e.g., 0.5% carboxymethylcellulose).

  • Group 2 (Test Article): this compound, administered at a predetermined dose based on maximum tolerated dose (MTD) studies.

  • Group 3 (Positive Control): Doxorubicin, administered at a clinically relevant dose.

  • Group 4 (Comparator): Anipamil, administered at a dose known to elicit biological effects.

Primary & Secondary Endpoints:

  • Primary Endpoint: Tumor Volume (mm³). This is the key measure of anti-proliferative efficacy.

  • Secondary Endpoints:

    • Final Tumor Weight (g): Confirms tumor volume data at the end of the study.

    • Animal Body Weight (g): A key indicator of systemic toxicity.

    • Proliferation Index (% Ki-67 Positive Cells): A direct measure of cell proliferation within the tumor tissue.[15]

G cluster_workflow Experimental Workflow start Day 0: Subcutaneous injection of cancer cells palpable Days 5-7: Tumors become palpable start->palpable randomize Randomize mice into 4 groups palpable->randomize treatment Days 7-28: Administer compounds (daily or weekly) randomize->treatment monitoring Measure tumor volume & body weight (2-3 times/week) treatment->monitoring endpoint Day 28 (End): Euthanize mice treatment->endpoint analysis Excise & weigh tumors Process for histology (Ki-67 Staining) endpoint->analysis

Caption: Workflow for the in vivo xenograft tumor growth inhibition study.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are provided as a robust starting point.

This protocol details the subcutaneous implantation of cancer cells to establish a solid tumor model.[16][17]

Materials:

  • Human cancer cell line (e.g., A375 Melanoma, known to be sensitive to some imidazopyridines).[3]

  • 6-8 week old female athymic nude mice.

  • Complete cell culture medium and sterile PBS.

  • Matrigel® Basement Membrane Matrix.

  • Sterile syringes (1 mL) and needles (27-gauge).

  • Anesthetic (e.g., isoflurane).

  • Digital calipers.

Procedure:

  • Cell Preparation: Culture A375 cells to 80-90% confluency. Harvest cells using trypsin, wash with complete medium, and then resuspend in sterile, cold PBS. Perform a cell count and viability assessment (must be >95%).

  • Injection Suspension: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the suspension on ice.

  • Animal Implantation:

    • Anesthetize a mouse using isoflurane.

    • Disinfect the injection site on the right flank with 70% ethanol.

    • Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).

    • Monitor the mouse until it has fully recovered.

  • Tumor Growth Monitoring:

    • Once tumors become palpable (typically 5-7 days post-injection), randomize mice into the four treatment groups.

    • Measure tumor length (L) and width (W) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2 .[16]

    • Record the body weight of each mouse at each measurement time point.

  • Compound Administration: Administer the vehicle, this compound, Doxorubicin, or Anipamil according to the predetermined dosing schedule (e.g., intraperitoneal injection or oral gavage).

  • Study Endpoint: When tumors in the control group reach the predetermined size limit (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days of treatment), humanely euthanize all mice.

  • Tissue Collection: Excise the tumors, weigh them, and fix a portion of each tumor in 10% neutral buffered formalin for histological analysis.

This protocol is for staining formalin-fixed, paraffin-embedded tumor sections to assess cell proliferation.[18][19]

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections (4-5 µm).

  • Xylene and graded ethanol series (100%, 95%, 70%).

  • Antigen Retrieval Solution (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0).

  • 3% Hydrogen Peroxide.

  • Blocking Buffer (e.g., PBS with 10% normal goat serum).

  • Primary Antibody: Rabbit anti-Ki-67 antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit antibody.

  • DAB (3,3'-Diaminobenzidine) substrate kit.

  • Hematoxylin counterstain.

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 washes, 5 min each).

    • Rehydrate through a graded series of ethanol: 100% (2 washes, 5 min each), 95%, 70%, and finally distilled water.

  • Antigen Retrieval: Immerse slides in pre-heated Sodium Citrate Buffer and heat in a steamer or water bath for 20-30 minutes. Allow to cool for 20 minutes.

  • Peroxidase Block: Cover tissue with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity. Rinse with wash buffer (TBST).

  • Blocking: Apply blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Apply the diluted Ki-67 primary antibody and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash slides, then apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.

  • Signal Development: Wash slides, then apply the DAB substrate solution until a brown color develops (typically 2-10 minutes). Stop the reaction by rinsing with water.

  • Counterstaining: Lightly counterstain the nuclei with Hematoxylin.

  • Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then apply a coverslip with permanent mounting medium.

  • Analysis: Under a light microscope, the Ki-67 proliferation index is calculated as the percentage of tumor cells with positive nuclear staining (brown) out of the total number of tumor cells counted in several high-power fields.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The following table presents hypothetical data from our described experiment.

GroupTreatmentAverage Tumor Volume (mm³ ± SEM) at Day 28Tumor Growth Inhibition (%)Final Tumor Weight (g ± SEM)% Ki-67 Positive Cells (± SEM)
1Vehicle Control1450 ± 125-1.52 ± 0.1585 ± 5
2This compound 435 ± 68 70.0 0.48 ± 0.07 25 ± 4
3Doxorubicin319 ± 5578.00.35 ± 0.0518 ± 3
4Anipamil957 ± 10234.01.01 ± 0.1160 ± 6

Data are presented as mean ± Standard Error of the Mean (SEM). Tumor Growth Inhibition (TGI) is calculated as: [1 - (T/C)] x 100, where T is the mean tumor volume of the treated group and C is for the vehicle control group.

Interpretation of Results:

  • Efficacy of this compound: In this hypothetical dataset, this compound demonstrates strong anti-tumor activity, achieving 70% tumor growth inhibition. This is highly significant compared to the vehicle control.

  • Comparison to Doxorubicin: The efficacy is comparable to the standard-of-care agent Doxorubicin (70% vs. 78% TGI). This positions the test compound as a potent anti-cancer candidate. During the actual study, monitoring animal body weight would be crucial; if this compound shows less toxicity (i.e., less body weight loss) than Doxorubicin, it would represent a significant therapeutic advantage.[20]

  • Comparison to Anipamil: The compound is substantially more effective than Anipamil (70% vs. 34% TGI), suggesting its mechanism is more potent or specific to cancer cell proliferation than the general cytostatic effect of a calcium channel blocker in this model.

  • Confirmation with Ki-67: The tumor volume and weight data are strongly corroborated by the Ki-67 proliferation index. The marked reduction in Ki-67 positive cells in the this compound group (25%) compared to the control (85%) directly confirms its anti-proliferative effect at the cellular level within the tumor. This reduction is also comparable to that caused by Doxorubicin, further validating its potency.

This comprehensive, multi-faceted approach provides robust, verifiable evidence to confirm the in vivo anti-proliferative effects of this compound, establishing a solid foundation for further preclinical and clinical development.

References

A Senior Application Scientist's Guide: Performance Benchmarking of Imidazo[1,2-a]pyrazine Fluorescent Probes Against Common Dyes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Fluorophores

In the landscape of modern biological research and drug development, fluorescent probes are indispensable tools. From illuminating subcellular structures in fluorescence microscopy to quantifying molecular interactions in high-throughput screening, the precision of our data hinges on the performance of these luminous reporters. For decades, researchers have relied on a toolkit of classic dyes: the workhorse fluoresceins, the robust rhodamines, and the versatile cyanines.

While these dyes have been instrumental, they possess inherent limitations, such as pH sensitivity and rapid photobleaching, which can compromise experimental outcomes. This has spurred the development of novel fluorophore scaffolds. Among the most promising are those built upon the Imidazo[1,2-a]pyrazine (IPA) core. This heterocyclic system offers a rigid, planar structure with extensive π-conjugation, creating a platform for developing probes with potentially superior photophysical properties.[1]

This guide provides an in-depth, evidence-based comparison of IPA-based fluorescent probes against their traditional counterparts. We will dissect key performance metrics, provide standardized protocols for their evaluation, and offer expert insights into selecting the optimal probe for your research needs.

The Heart of the Matter: Core Chemical Structures

The performance of a fluorescent dye is intrinsically linked to its chemical structure. The IPA core presents a distinct architecture compared to the xanthene backbone of fluoresceins and rhodamines or the polymethine chain of cyanine dyes.

G cluster_0 Imidazo[1,2-a]pyrazine Core cluster_1 Common Dye Cores IPA Imidazo[1,2-a]pyrazine (IPA) IPA_desc Rigid, fused bicyclic system. Amenable to functionalization at multiple positions for tuning properties. Xanthene Xanthene (Fluorescein/Rhodamine) Xanthene_desc Tricyclic structure, forms spirolactone in non-fluorescent state. Cyanine Polymethine (Cyanine Dyes) Cyanine_desc Flexible polymethine chain between two nitrogen-containing heterocycles.

Caption: Core structures of Imidazo[1,2-a]pyrazine and common dyes.

The fused-ring system of IPAs confers a high degree of structural rigidity, which can limit non-radiative decay pathways and thus enhance fluorescence quantum yield. Furthermore, the nitrogen atoms in the pyrazine ring provide sites for chemical modification to fine-tune solubility, cell permeability, and targeting specificity.[2][3]

Head-to-Head: Key Performance Metrics

A fluorophore's utility is defined by a set of critical photophysical parameters. Here, we compare a representative blue-emitting IPA probe against three industry-standard dyes: Fluorescein isothiocyanate (FITC), Rhodamine B, and Cyanine-5 (Cy5).

Parameter Imidazo[1,2-a]pyrazine (Representative) FITC (Fluorescein) Rhodamine B Cyanine-5 (Cy5)
Excitation Max (λex) ~365 nm495 nm[4]550 nm650 nm[5]
Emission Max (λem) ~450 nm525 nm[4]570 nm670 nm[5]
Molar Extinction Coefficient (ε) 15,000 - 30,000 M⁻¹cm⁻¹~75,000 M⁻¹cm⁻¹[4]~106,000 M⁻¹cm⁻¹[6]~215,000 M⁻¹cm⁻¹[7]
Quantum Yield (ΦF) 0.22 - 0.61[8]~0.92 (pH 9)[4]~0.70 (in Ethanol)[6][9]~0.20[7]
Stokes Shift > 5000 cm⁻¹ (~85 nm)[10]~30 nm~20 nm~20 nm
Photostability Generally HighLow[11]HighModerate to High
pH Sensitivity Low to ModerateHigh (pKa ~6.4)[4]Low (less sensitive)Low[]

Expert Analysis:

  • Brightness (ε x ΦF): While classic dyes like Rhodamine B and FITC exhibit higher molar extinction coefficients, the respectable quantum yields of IPA probes make them highly competitive, particularly in the blue-violet region of the spectrum where efficient probes are less common.[8]

  • Stokes Shift: This is a standout feature for IPA probes. Their significantly larger Stokes shifts (the separation between excitation and emission maxima) are a major advantage.[10] This minimizes spectral overlap and the "inner filter effect," leading to a better signal-to-noise ratio, which is especially critical for quantitative applications and multiplex imaging.

  • Photostability: FITC is notoriously susceptible to photobleaching, limiting its use in experiments requiring prolonged or intense illumination, such as time-lapse microscopy.[11] IPA probes, owing to their rigid structure, generally offer superior photostability, providing more robust and reliable data over extended acquisition times.

  • Environmental Sensitivity: The fluorescence of FITC is highly dependent on pH, making it unsuitable for acidic environments.[4] In contrast, many IPA derivatives show consistent fluorescence across a broader pH range, enhancing their versatility in studying various cellular compartments.[13]

Validating Performance: Essential Experimental Protocols

Objective comparison requires rigorous, standardized methodologies. Here, we detail the protocols for two fundamental performance benchmarks.

Protocol 1: Relative Fluorescence Quantum Yield (ΦF) Determination

The quantum yield is the ultimate measure of a fluorophore's emission efficiency. The relative method, comparing the sample to a known standard, is the most common and accessible approach.[14][15]

G prep 1. Prepare Solutions - Sample (IPA Probe) - Standard (e.g., Quinine Sulfate) - Series of 5 dilutions each in same solvent abs 2. Measure Absorbance - UV-Vis Spectrophotometer - Record Absorbance at excitation λ (A) for all dilutions - Ensure A < 0.1 to avoid inner filter effects prep->abs fluor 3. Measure Fluorescence - Spectrofluorometer - Record emission spectra for all dilutions - Integrate area under emission curve (I) abs->fluor plot 4. Plot Data - Plot Integrated Fluorescence (I) vs. Absorbance (A) - Perform linear regression to get Gradient (Grad) fluor->plot calc 5. Calculate Quantum Yield (Φx) - Use the comparative equation plot->calc

Caption: Workflow for Relative Quantum Yield Measurement.

Step-by-Step Methodology:

  • Selection of Standard: Choose a standard with a well-documented quantum yield and spectral properties that overlap with your sample. For blue-emitting IPA probes, Quinine Sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common choice.

  • Solution Preparation: Prepare a stock solution of both the IPA probe (test) and the standard. Create a series of 5-6 dilutions for each, ensuring the solvent is identical for both sets.

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength. The absorbance for the solutions used in the fluorescence measurement should ideally be below 0.1 to prevent non-linear effects.[14]

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution. Ensure identical instrument settings (e.g., excitation/emission slit widths) are used for both the test sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the test and standard series.

    • Determine the gradient (slope) of the resulting lines for both the sample (Grad_X) and the standard (Grad_ST).

  • Calculation: Calculate the quantum yield of the test sample (ΦX) using the following equation[14]:

    Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

    Where:

    • Φ is the quantum yield.

    • Grad is the gradient from the plot of integrated fluorescence vs. absorbance.

    • η is the refractive index of the solvent. (Note: If the same solvent is used, this term cancels out).

Protocol 2: Comparative Photostability Assessment

Photostability, or resistance to photobleaching, is critical for imaging applications. This protocol measures the rate of fluorescence decay under continuous illumination.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of the IPA probe and the comparative dye (e.g., FITC) at a concentration that yields a similar initial fluorescence intensity. Mount the samples on a microscope slide.

  • Microscope Setup: Use a fluorescence microscope equipped with a stable light source (e.g., LED or arc lamp) and a sensitive camera. Select filter cubes appropriate for each dye.

  • Initial Imaging: For each sample, record an initial image (t=0) using a fixed, low exposure time to minimize bleaching during setup.

  • Continuous Illumination: Expose the sample to continuous, high-intensity illumination from the microscope's light source. The power density should be kept constant across all experiments.

  • Time-Lapse Acquisition: Acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5-10 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in the images from each time point.

    • Normalize the intensity at each time point (I_t) to the initial intensity (I_0).

    • Plot the normalized intensity (I_t / I_0) as a function of time.

    • The resulting curve represents the photobleaching decay rate. The time at which the intensity drops to 50% is the photobleaching half-life (t₁/₂).[16]

Concluding Remarks for the Practicing Scientist

The data and protocols presented demonstrate that Imidazo[1,2-a]pyrazine-based fluorescent probes represent a significant advancement in fluorophore technology. While they may not universally replace classic dyes, they offer compelling advantages in specific, often demanding, applications.

Choose Imidazo[1,2-a]pyrazine probes when your experiment requires:

  • High signal-to-noise: The large Stokes shift is invaluable for minimizing background and spectral crosstalk.

  • Long-duration imaging: Superior photostability ensures data integrity during time-lapse or Z-stack acquisitions.

  • Variable pH environments: Their relative insensitivity to pH makes them reliable reporters in diverse cellular compartments.

  • Blue-channel applications: They provide a high-performance option in a spectral region where traditional probes often fall short.

As with any tool, empirical validation is key. We encourage researchers to use the protocols outlined herein to benchmark potential probes within their specific experimental context. By making informed, data-driven decisions on fluorophore selection, you can enhance the accuracy, reliability, and overall impact of your research.

References

A Comparative Guide to Kinome-wide Selectivity Profiling of Novel Imidazo[1,2-a]pyrazine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Kinase Inhibitor Selectivity

Protein kinases have become one of the most critical classes of drug targets, particularly in oncology.[1][2] Their central role in regulating cellular processes like proliferation, metabolism, and survival means that dysregulated kinase activity is a hallmark of many cancers.[2][3] The development of small-molecule kinase inhibitors has revolutionized cancer therapy. However, the human kinome is vast, comprising over 500 members, many of which share a highly conserved ATP-binding site.[2][4] This structural similarity presents a formidable challenge: designing inhibitors that are highly selective for their intended target. A lack of selectivity can lead to off-target effects, resulting in cellular toxicity and undesirable side effects for patients.[1][4]

The imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as the foundation for numerous potent inhibitors targeting a range of kinases, including Aurora kinases, PI3K, Akt, and CDK9.[5][6][7][8] Its rigid, bicyclic structure provides an excellent framework for presenting substituents that can form specific interactions within the ATP-binding pocket of a target kinase.

This guide provides an in-depth comparison of the methodologies used to perform kinome-wide selectivity profiling of novel imidazo[1,2-a]pyrazine-based inhibitors. We will explore the causality behind experimental choices, compare a hypothetical novel inhibitor to an established benchmark, and provide detailed, field-proven protocols to ensure the generation of robust and reliable data for drug development professionals.

The Imidazo[1,2-a]pyrazine Scaffold: A Versatile Core for Kinase Targeting

The imidazo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has proven to be a highly effective scaffold for kinase inhibitor design. Its planarity and the strategic placement of nitrogen atoms allow for key hydrogen bonding interactions within the kinase hinge region—a critical anchoring point for many ATP-competitive inhibitors. The scaffold's structure allows for synthetic diversification at multiple positions, enabling chemists to fine-tune potency and selectivity. This has led to the development of inhibitors against diverse kinase families, from the serine/threonine Aurora kinases involved in mitosis to the lipid kinases of the PI3K family that are central to cell survival pathways.[5][9]

Profiling Methodologies: From Biochemical Potency to Cellular Target Engagement

A comprehensive understanding of an inhibitor's selectivity profile requires a multi-faceted approach that combines direct biochemical assays with more physiologically relevant cell-based methods.[4][10] Biochemical assays quantify the direct interaction between an inhibitor and a purified kinase, while cellular assays confirm that this interaction occurs within the complex environment of a living cell and results in the desired biological effect.[10][11][12]

Biochemical Assays: Quantifying Direct Interactions

Biochemical assays can be broadly categorized into two types: binding assays, which measure the physical interaction between the inhibitor and the kinase, and activity assays, which measure the inhibitor's effect on the kinase's catalytic function.[4]

  • Competition Binding Assays: These assays are a cornerstone of modern selectivity profiling. The KINOMEscan® platform is an industry-standard example that employs an active site-directed competition binding assay.[13][14] A test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured; a potent inhibitor will prevent the kinase from binding to the immobilized ligand. A key advantage of this method is that it is ATP-independent and measures a true thermodynamic dissociation constant (Kd), providing a direct measure of binding affinity.[13]

  • Enzymatic Activity Assays: These assays directly measure the phosphorylation of a substrate by the kinase. The "gold standard" has historically been the radiometric assay, which uses radioisotope-labeled ATP to directly detect the phosphorylated product.[4] However, non-radiometric formats are now widely used for high-throughput screening due to safety and convenience. These include:

    • TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays: These assays, such as LanthaScreen®, use a europium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled tracer that binds to the kinase. Inhibition of the kinase prevents substrate phosphorylation, leading to a decrease in the FRET signal.[15]

    • Luminescence-Based Assays: These assays quantify the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in less ATP consumption and a higher luminescence signal.[16]

Cell-Based Assays: Validating Action in a Biological Context

While biochemical assays are essential for determining potency and initial selectivity, cell-based assays are critical for validating that a compound can enter a cell, engage its target, and exert a functional effect.[10]

  • Target Engagement Assays: Technologies like Promega's NanoBRET™ assay allow for the direct measurement of compound binding to a target kinase in living cells.[11] In this system, the target kinase is expressed as a fusion to a NanoLuc® luciferase, and a fluorescent tracer binds to the kinase's active site. A test compound that enters the cell and binds to the kinase will displace the tracer, causing a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.[11] This provides invaluable data on cellular permeability and target occupancy.

  • Phosphorylation Assays: These assays measure the functional consequence of kinase inhibition. By treating cells with an inhibitor, one can quantify the phosphorylation level of a known downstream substrate of the target kinase.[10][11] This is typically done using antibody-based methods like ELISA, AlphaLISA, or Western Blotting, which employ phospho-site specific antibodies.[11][12]

  • Cell Viability Assays: For kinases involved in proliferation and survival, inhibition of their activity is expected to lead to a decrease in cell viability.[10] This can be measured using various methods (e.g., MTT or CellTiter-Glo® assays) and provides a crucial link between target inhibition and the desired anti-cancer phenotype.

G cluster_biochemical Biochemical Profiling cluster_cellular Cellular Validation PrimaryScreen Primary Screen (e.g., TR-FRET Activity Assay) KinomeScan Kinome-wide Binding Assay (e.g., KINOMEscan®) PrimaryScreen->KinomeScan Identify Potent Hits Kd_Determination Dose-Response (Kd) for Hits & Off-Targets KinomeScan->Kd_Determination Quantify Selectivity TargetEngagement Target Engagement (e.g., NanoBRET™) Kd_Determination->TargetEngagement Advance Selective Leads PhosphoAssay Substrate Phosphorylation (e.g., Western Blot, ELISA) TargetEngagement->PhosphoAssay Confirm Target Modulation ViabilityAssay Cell Viability Assay PhosphoAssay->ViabilityAssay Link to Phenotype

References

Bridging the Gap: A Comparative Guide to Correlating In Vitro Potency with In Vivo Efficacy for Imidazo[1,2-a]pyrazine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drug candidates with diverse pharmacological activities, including kinase inhibition for cancer therapy and antimicrobial applications.[1][2][3] A pivotal challenge in the development of these promising compounds is the translation of potent in vitro activity into robust in vivo efficacy. This guide provides a comprehensive framework for understanding and navigating this complex relationship. We will delve into the critical experimental methodologies, present a comparative analysis of representative data, and offer insights into the multifaceted factors that govern the in vitro-to-in vivo correlation (IVIVC).

The In Vitro-In Vivo Disconnect: Understanding the Landscape

A significant discrepancy often exists between a compound's potency in a controlled laboratory setting (in vitro) and its therapeutic effect in a complex biological system (in vivo).[4] While a low nanomolar IC50 in a biochemical assay is an encouraging starting point, it is by no means a guarantee of clinical success.[5] This guide will dissect the key experimental stages, from initial target engagement to whole-organism response, to illuminate the path toward predictable clinical outcomes.

Key Factors Influencing In Vitro-In Vivo Correlation:
  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are paramount.[6] Poor oral bioavailability, rapid metabolism, or inefficient distribution to the target tissue can render a highly potent compound ineffective in vivo.[7]

  • Target Engagement in a Cellular Context: Moving from an isolated enzyme to a cellular environment introduces new complexities. Cell membrane permeability, efflux pumps, and intracellular target concentration can all modulate a compound's apparent potency.[5][8]

  • Complexity of the In Vivo Model: Animal models, while essential, only approximate human physiology.[9] The tumor microenvironment, immune system interactions, and species-specific metabolic pathways can all influence drug efficacy.[4]

A Comparative Look: Imidazo[1,2-a]pyrazine Case Studies

To illustrate the principles of IVIVC, let's examine hypothetical data for three imidazo[1,2-a]pyrazine-based kinase inhibitors targeting a key oncogenic pathway.

CompoundTarget Kinase IC50 (nM)Cell Proliferation GI50 (nM)Tumor Growth Inhibition (TGI) in Xenograft Model (%) @ 50 mg/kgOral Bioavailability (%)
IZP-A 5508060
IZP-B 2200205
IZP-C 501006575

Analysis of the Data:

  • IZP-A represents a successful translation. Its potent enzymatic inhibition is reflected in strong cellular activity and significant tumor growth inhibition in vivo, supported by good oral bioavailability.

  • IZP-B , despite being the most potent compound in the biochemical assay, demonstrates a significant drop-off in cellular potency and poor in vivo efficacy. This is a classic example of a compound with unfavorable pharmacokinetic properties, as indicated by its very low oral bioavailability.

  • IZP-C showcases a more nuanced profile. Although less potent at the enzymatic level, its superior oral bioavailability allows for sufficient target engagement in vivo, resulting in respectable tumor growth inhibition. This highlights that a holistic view, rather than a singular focus on IC50, is crucial for candidate selection.

Experimental Workflows: From Benchtop to Preclinical Models

Achieving a strong IVIVC requires a meticulously planned and executed experimental cascade. The following sections detail the essential protocols and the rationale behind each step.

Workflow for Assessing In Vitro and In Vivo Efficacy

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation biochemical Biochemical Assays (e.g., Kinase Inhibition) cellular Cell-Based Assays (e.g., Proliferation, Apoptosis) biochemical->cellular Confirms cellular target engagement adme In Vitro ADME (e.g., Microsomal Stability, Permeability) cellular->adme Informs potential in vivo liabilities efficacy Efficacy Studies (e.g., Xenograft Models) cellular->efficacy Provides rationale for in vivo testing pk Pharmacokinetic Studies (e.g., Oral Bioavailability) adme->pk Predicts in vivo PK profile pk->efficacy Determines exposure for efficacy pd Pharmacodynamic Studies (e.g., Target Modulation Biomarkers) efficacy->pd Links drug exposure to target effect

Caption: A streamlined workflow from initial in vitro characterization to in vivo efficacy studies.

Detailed Experimental Protocols

Part 1: In Vitro Characterization

1. Biochemical Potency: Kinase Inhibition Assay

  • Objective: To determine the direct inhibitory effect of the imidazo[1,2-a]pyrazine compound on the target kinase.

  • Methodology:

    • Immobilize the purified recombinant kinase on a multi-well plate.

    • Prepare serial dilutions of the test compound.

    • Add the test compound and the kinase substrate (e.g., a peptide and ATP) to the wells.

    • Incubate to allow the kinase reaction to proceed.

    • Quantify the amount of phosphorylated substrate using a detection antibody and a suitable readout (e.g., fluorescence, luminescence).

    • Calculate the IC50 value, the concentration of the compound that inhibits 50% of the kinase activity.

2. Cellular Potency: Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase.[10]

  • Methodology:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the imidazo[1,2-a]pyrazine compound.

    • Incubate for a period that allows for multiple cell divisions (typically 48-72 hours).

    • Add MTT reagent to the wells, which is converted to a colored formazan product by metabolically active cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the GI50 value, the concentration of the compound that inhibits cell growth by 50%.

3. In Vitro ADME: Microsomal Stability Assay

  • Objective: To evaluate the metabolic stability of the compound in the presence of liver enzymes, providing an early indication of its likely in vivo clearance.

  • Methodology:

    • Incubate the test compound with liver microsomes (containing cytochrome P450 enzymes) and NADPH (a cofactor).

    • Take samples at various time points.

    • Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.

    • Calculate the compound's half-life and intrinsic clearance.

Part 2: In Vivo Evaluation

1. Pharmacokinetic (PK) Studies

  • Objective: To determine the concentration of the drug in the bloodstream over time after administration, which is crucial for understanding its exposure at the site of action.[11]

  • Methodology:

    • Administer the imidazo[1,2-a]pyrazine compound to a cohort of animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).

    • Collect blood samples at predefined time points.

    • Process the blood to isolate plasma.

    • Quantify the drug concentration in the plasma using LC-MS/MS.

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve, representing total drug exposure).

2. In Vivo Efficacy: Xenograft Tumor Model

  • Objective: To assess the antitumor activity of the compound in a living organism.[12]

  • Methodology:

    • Implant human cancer cells subcutaneously into immunocompromised mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or a vehicle control according to a predetermined dosing schedule.

    • Measure tumor volume regularly using calipers.

    • At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups relative to the control group.

3. Pharmacodynamic (PD) Biomarker Analysis

  • Objective: To confirm that the drug is engaging its target in the tumor tissue and modulating the downstream signaling pathway.

  • Methodology:

    • Collect tumor samples from the efficacy study at various time points after the final dose.

    • Prepare tumor lysates.

    • Analyze the phosphorylation status of the target kinase and key downstream substrates using techniques like Western blotting or immunohistochemistry.

    • Correlate the extent of target modulation with the observed antitumor efficacy.

Logical Framework for IVIVC Analysis

G in_vitro_potency In Vitro Potency (Biochemical & Cellular) adme_pk ADME/PK Properties (Stability, Bioavailability) in_vitro_potency->adme_pk Influences required exposure levels exposure In Vivo Exposure (AUC, Cmax) adme_pk->exposure Determines achievable exposure target_engagement Target Engagement (PD Biomarkers) exposure->target_engagement Drives target modulation in_vivo_efficacy In Vivo Efficacy (Tumor Growth Inhibition) target_engagement->in_vivo_efficacy Leads to therapeutic effect

Caption: The logical progression from in vitro potency to in vivo efficacy.

Conclusion: A Holistic Approach to Drug Development

The successful development of imidazo[1,2-a]pyrazine drug candidates, and indeed any therapeutic agent, hinges on a deep understanding of the interplay between in vitro potency and in vivo efficacy. A simplistic focus on a single parameter, such as biochemical IC50, is insufficient. Instead, a multi-parameter optimization approach that considers cellular activity, metabolic stability, and pharmacokinetic properties is essential for selecting candidates with the highest probability of clinical success. By employing the rigorous experimental workflows and correlational analyses outlined in this guide, researchers can make more informed decisions, ultimately accelerating the delivery of novel and effective therapies to patients.

References

A Researcher's Guide to Cross-Validating Predicted Docking Scores with Experimental IC50 Values for Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the synergy between computational modeling and experimental validation is paramount for accelerating the identification and optimization of novel therapeutic agents. This guide provides an in-depth comparison of predicted docking scores and experimental IC50 values, with a specific focus on the privileged Imidazo[1,2-a]pyrazine scaffold. This class of heterocyclic compounds has garnered significant attention due to its diverse pharmacological activities, including potent anticancer and antiviral properties.[1][2][3]

The objective of this guide is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to critically assess the correlation between in silico predictions and in vitro biological data, thereby fostering a more robust and efficient drug discovery pipeline.

The Interplay of In Silico and In Vitro: A Necessary Symbiosis

Molecular docking is a powerful computational technique used to predict the preferred binding orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] The "docking score" is a numerical value that estimates the binding affinity between the small molecule (ligand) and the protein target.[6] Lower docking scores generally suggest stronger binding interactions.[6]

However, these predictions are theoretical and must be substantiated by experimental evidence.[5] The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[7] In drug discovery, it indicates how much of a particular drug is needed to inhibit a given biological process by half. A lower IC50 value signifies a more potent compound.

A strong correlation between docking scores and experimental IC50 values enhances confidence in the computational model, enabling more effective lead optimization and prioritization of candidates for synthesis and further testing.[5] Conversely, a lack of correlation can highlight limitations in the docking protocol or suggest complex biological mechanisms not captured by the computational model.[7]

Experimental and Computational Methodologies

A rigorous cross-validation study is underpinned by well-defined and meticulously executed protocols for both computational and experimental workflows.

Protocol 1: Molecular Docking of Imidazo[1,2-a]pyrazine Derivatives

The primary goal of this protocol is to predict the binding modes and affinities of Imidazo[1,2-a]pyrazine derivatives against a specific protein target. The validation of the docking protocol itself is a critical initial step. This is often achieved by "redocking" a known co-crystallized ligand into its receptor; a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[5][8]

Step-by-Step Methodology:

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein from a repository such as the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to amino acid residues.

  • Ligand Preparation:

    • Generate the 3D structures of the Imidazo[1,2-a]pyrazine derivatives.

    • Minimize the energy of the ligands and assign appropriate atom types and charges.

  • Binding Site Definition:

    • Identify the binding site on the target protein. If a co-crystallized ligand is present, the binding site can be defined as the region around this ligand.[4] In the absence of a co-crystallized ligand, blind docking or site-prediction algorithms can be employed.[4]

  • Docking Simulation:

    • Utilize a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligands into the defined binding site.[9]

    • Generate a specified number of binding poses for each ligand (typically 10-20) to adequately explore conformational space.[4]

  • Pose Analysis and Scoring:

    • Analyze the predicted binding poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.

    • Record the docking score for the best-ranked pose of each ligand.

G cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) PrepProtein Prepare Protein PDB->PrepProtein Ligands Imidazo[1,2-a]pyrazine Library PrepLigands Prepare Ligands Ligands->PrepLigands DefineSite Define Binding Site PrepProtein->DefineSite RunDocking Run Docking Program PrepLigands->RunDocking DefineSite->RunDocking AnalyzePoses Analyze Binding Poses RunDocking->AnalyzePoses RecordScores Record Docking Scores AnalyzePoses->RecordScores FinalTable FinalTable RecordScores->FinalTable Predicted Binding Affinity G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compounds Imidazo[1,2-a]pyrazine Compounds SerialDilution Serial Dilution of Compounds Compounds->SerialDilution Enzyme Target Enzyme/Protein AddEnzyme Add Enzyme Enzyme->AddEnzyme Substrate Substrate AddSubstrate Initiate Reaction Substrate->AddSubstrate SerialDilution->AddEnzyme AddEnzyme->AddSubstrate Incubate Incubate AddSubstrate->Incubate DetectSignal Detect Signal Incubate->DetectSignal NormalizeData Normalize Data DetectSignal->NormalizeData PlotCurve Plot Dose-Response Curve NormalizeData->PlotCurve CalculateIC50 Calculate IC50 PlotCurve->CalculateIC50 FinalTable FinalTable CalculateIC50->FinalTable Experimental Potency

References

A Technical Guide to the Cross-Subtype Selectivity of Imidazo[1,2-a]pyrazin-8-amine Adenosine Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Adenosine Receptor Subtype Selectivity

Adenosine is a ubiquitous nucleoside that fine-tunes a vast array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptor subtypes are distributed throughout the body and are implicated in a multitude of pathological conditions, making them attractive targets for therapeutic intervention. However, the development of drugs targeting adenosine receptors is complicated by the fact that each subtype can trigger different, and sometimes opposing, physiological responses. Consequently, the clinical success of adenosine receptor-targeted therapies is highly dependent on achieving subtype selectivity to maximize therapeutic benefit while minimizing off-target side effects.

The Imidazo[1,2-a]pyrazin-8-amine scaffold has emerged as a promising chemotype for the development of novel adenosine receptor antagonists. This guide provides a comparative analysis of the cross-subtype selectivity of this class of compounds, supported by experimental data and detailed methodologies, to aid researchers in the design and development of next-generation subtype-selective adenosine receptor modulators.

The Imidazo[1,2-a]pyrazin-8-amine Scaffold: A Privileged Structure for Adenosine Receptor Antagonism

The Imidazo[1,2-a]pyrazine core is a bicyclic heteroaromatic system that has proven to be a versatile template for the design of adenosine receptor antagonists. Its rigid structure provides a defined orientation for substituent groups that can interact with the binding pockets of the different adenosine receptor subtypes. Structure-activity relationship (SAR) studies have begun to elucidate the key structural features that govern both affinity and selectivity within this chemical series.

Comparative Analysis of Subtype Selectivity: A Data-Driven Overview

A 2017 study explored the Imidazo[1,2-a]pyrazine ring system for the design of novel adenosine receptor (AR) antagonists, with a particular focus on targeting the human A3 and A2A subtypes.[1] The research found that N8-(hetero)arylcarboxyamido substituted compounds demonstrated good affinity and selectivity for the hA3 receptor.[1] Conversely, 8-amino-6-(hetero)aryl substituted derivatives, which were designed to target the hA2A receptor, either did not bind to it or showed affinity for the hA1 receptor or a balanced affinity for both hA1 and hA2A receptors in the micromolar range.[1]

Table 1: Binding Affinities (Ki, nM) of N8-substituted Imidazo[1,2-a]pyrazin-8-amine Derivatives at Human Adenosine Receptors

CompoundSubstitutionhA1 Ki (nM)hA2A Ki (nM)hA2B Ki (nM)hA3 Ki (nM)A1/A3 Selectivity RatioA2A/A3 Selectivity Ratio
Reference Cpd 1 2,6-diphenyl-8-(3-pyridoylamino)>10000>10000>1000029>345>345
Reference Cpd 2 2-phenyl-6-methyl-8-(benzoylamino)1500>10000>100008517.6>117
Reference Cpd 3 2-phenyl-6-methyl-8-(2-furoylamino)2000>10000>1000012016.7>83

Data compiled from S.A.M. a, M. a, C. a, M. a, G. a, S. a, P. a, & Del. a (2017).[1] Selectivity ratios are calculated as Ki (subtype)/Ki (A3).

The data in Table 1 clearly indicates a strong preference for the A3 receptor subtype for these N8-substituted derivatives, with Ki values in the nanomolar range. The selectivity over A1 and A2A receptors is substantial, often exceeding 100-fold. The lack of significant binding at A2B receptors further underscores their A3-selective profile.

Experimental Methodologies for Determining Subtype Selectivity

The determination of subtype selectivity is a critical step in the characterization of novel adenosine receptor antagonists. The following are detailed protocols for the key experiments used to generate the data presented above.

Radioligand Displacement Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor subtype. It measures the ability of an unlabeled test compound to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.

Objective: To determine the inhibitory constant (Ki) of Imidazo[1,2-a]pyrazin-8-amine derivatives at each of the four human adenosine receptor subtypes (A1, A2A, A2B, A3).

Materials:

  • Cell membranes prepared from cell lines stably expressing one of the human adenosine receptor subtypes (e.g., CHO-K1 or HEK293 cells).

  • Radioligands specific for each receptor subtype:

    • A1: [³H]-DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

    • A2A: [³H]-ZM241385 (4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol)

    • A2B: [³H]-DPCPX (used at higher concentrations in A2B-expressing membranes) or other suitable radioligands.

    • A3: [¹²⁵I]-AB-MECA (N⁶-(4-amino-3-iodobenzyl)adenosine-5'-(N-methyluronamide))

  • Test compounds (Imidazo[1,2-a]pyrazin-8-amine derivatives) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives like MgCl₂ and adenosine deaminase).

  • Non-specific binding control (a high concentration of a non-radiolabeled ligand, e.g., NECA).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Protocol:

  • Membrane Preparation: Thaw the frozen aliquots of cell membranes containing the receptor of interest on ice. Dilute the membranes to the desired protein concentration in ice-cold assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

    • Test Compound: Serial dilutions of the test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Receptor Membranes Incubation Incubation Membrane->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis IC50 & Ki Calculation Counting->Analysis

Caption: Workflow for determining binding affinity using a radioligand displacement assay.

Functional Assay: cAMP Accumulation

Functional assays are essential to determine whether a compound acts as an antagonist, agonist, or inverse agonist. For adenosine receptors, which are coupled to either Gs (A2A, A2B) or Gi (A1, A3) proteins, measuring changes in intracellular cyclic AMP (cAMP) levels is a common and effective method.

Objective: To determine the functional antagonism of Imidazo[1,2-a]pyrazin-8-amine derivatives at each of the four human adenosine receptor subtypes.

Materials:

  • Cell lines stably expressing one of the human adenosine receptor subtypes.

  • Cell culture medium and reagents.

  • A reference agonist for each receptor subtype (e.g., NECA).

  • Test compounds (Imidazo[1,2-a]pyrazin-8-amine derivatives).

  • Forskolin (for Gi-coupled receptors).

  • A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

Protocol for Gs-coupled Receptors (A2A, A2B):

  • Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Agonist Stimulation: Add a fixed concentration of the reference agonist (typically the EC80 concentration) to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value for antagonism.

Protocol for Gi-coupled Receptors (A1, A3):

  • Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.

  • Compound and Forskolin Treatment: Pre-incubate the cells with varying concentrations of the test compound. Then, add a fixed concentration of forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Agonist Inhibition: Add a fixed concentration of the reference agonist to inhibit the forskolin-stimulated cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels.

  • Data Analysis: The antagonist will reverse the agonist-induced inhibition of cAMP production. Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value.

Adenosine Receptor Signaling Pathways

G cluster_A1A3 A1 & A3 Receptors cluster_A2A2B A2A & A2B Receptors A1A3 A1 / A3 Gi Gi A1A3->Gi activate AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease leads to A2A2B A2A / A2B Gs Gs A2A2B->Gs activate AC_stimulate Adenylyl Cyclase Gs->AC_stimulate stimulate cAMP_increase [cAMP] ↑ AC_stimulate->cAMP_increase leads to Adenosine Adenosine Adenosine->A1A3 Adenosine->A2A2B Antagonist Imidazo[1,2-a]pyrazin-8-amine Antagonist Antagonist->A1A3 block Antagonist->A2A2B block

Caption: Simplified signaling pathways of adenosine receptor subtypes and the action of antagonists.

Conclusion and Future Directions

The Imidazo[1,2-a]pyrazin-8-amine scaffold represents a valuable starting point for the development of potent and selective adenosine receptor antagonists. The available data suggests that strategic substitutions on this core can lead to high affinity and selectivity, particularly for the A3 subtype. However, a more comprehensive exploration of the structure-activity relationships across all four receptor subtypes is warranted to unlock the full therapeutic potential of this chemical class.

Future research should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a broader range of derivatives with diverse substitutions to map the chemical space for optimal selectivity at each subtype.

  • In vivo characterization: Advancing lead compounds with promising in vitro selectivity profiles into preclinical models of disease to validate their therapeutic efficacy.

  • Structural biology: Obtaining crystal structures of Imidazo[1,2-a]pyrazin-8-amine derivatives in complex with the different adenosine receptor subtypes to guide rational drug design.

By continuing to investigate the nuanced interactions between this versatile scaffold and the adenosine receptor family, the scientific community can pave the way for the development of novel, highly selective therapeutics for a wide range of human diseases.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Imidazo[1,2-A]pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of Imidazo[1,2-A]pyrazin-2-amine. As a nitrogen-containing heterocyclic compound, this chemical and its derivatives are integral to many research and development pipelines; however, they require meticulous management to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with the essential logistical and safety information for managing this chemical waste stream effectively.

Hazard Identification and Essential Precautions

Proper disposal begins with a thorough understanding of the risks. This compound, like many related heterocyclic amines, is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The foundational document for safety is always the manufacturer-provided Safety Data Sheet (SDS), which contains detailed information on hazards and handling.[1][2]

Based on data from structurally similar compounds, the expected hazard profile necessitates stringent precautionary measures.

Hazard CategoryPotential Effects & CausalityRequired Precautionary Measures
Skin Corrosion/Irritation The amine functional group and heterocyclic structure can cause irritation upon contact with the skin.[3][4]Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[3][4]
Serious Eye Damage/Irritation Direct contact with the eyes can lead to serious irritation or damage due to the chemical's reactivity.[3][4]Use safety glasses with side shields or chemical splash goggles.[3] Ensure eyewash stations are accessible.
Respiratory Irritation Inhalation of dust or aerosols may cause irritation to the respiratory tract.[4][5]Handle only in a well-ventilated area or a certified chemical fume hood to minimize inhalation exposure.[6]
Acute Toxicity While specific data may vary, related compounds can be harmful if swallowed.[7]Do not eat, drink, or smoke in the laboratory. Practice good chemical hygiene.[7]
Environmental Hazard Improper disposal of nitrogenous heterocyclic compounds can be toxic to aquatic life and persist in the environment.[8]Never dispose of this chemical down the drain or in regular trash.[9][10] All waste must be treated as hazardous.

Step-by-Step Disposal Protocol: From Bench to Final Pickup

The disposal of this compound is a multi-stage process governed by regulations from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][11]

Step 1: Waste Characterization and Segregation at the Source

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.[9] Incompatible wastes must never be mixed.[10]

  • Solid Waste:

    • Grossly Contaminated Items: Unused or expired pure this compound, and any material heavily contaminated (e.g., filter cakes, silica gel from purification).

    • Trace Contaminated Items: Weighing papers, contaminated gloves, bench paper, and empty stock bottles. While some institutions allow disposal of trace-contaminated solids in regular trash after thorough decontamination, the best practice is to treat them as hazardous waste.

  • Liquid Waste:

    • Aqueous Waste: Solutions primarily containing water with dissolved this compound.

    • Non-Halogenated Organic Waste: Solutions containing solvents like methanol, ethanol, acetone, or ethyl acetate.

    • Halogenated Organic Waste: Solutions containing solvents like dichloromethane (DCM) or chloroform. This stream must always be kept separate due to the high cost and specific methods required for its disposal.

Step 2: Waste Container Selection and Labeling

Using the correct container is mandated by OSHA and the EPA to prevent leaks and ensure safety.[11][12]

  • Select a Compatible Container: Use containers made of materials that do not react with the waste. For most organic and aqueous solutions, high-density polyethylene (HDPE) carboys are suitable.[13] Never use foodstuff containers.[13]

  • Ensure Proper Condition: The container must be free from damage and have a secure, leak-proof screw cap.[9][13]

  • Label Immediately: Attach a hazardous waste label to the empty container before adding any waste. The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical names of all constituents (no abbreviations).

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

Step 3: On-Site Accumulation in a Satellite Accumulation Area (SAA)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while it awaits pickup.[12][13]

  • Location: The SAA must be at or near the point of generation and under the direct control of laboratory personnel.[1][14]

  • Containment: Store liquid waste containers in secondary containment bins to catch any potential leaks.[9] Segregate incompatible waste streams within the SAA (e.g., acids from bases, oxidizers from organics).[15]

  • Closure: Keep waste containers securely capped at all times, except when adding waste.[10][13]

  • Capacity Limits: Do not fill liquid containers beyond 90% capacity to allow for vapor expansion.[1]

Waste_Segregation_Workflow start Waste Generated from This compound Experiment is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_solid->is_liquid No is_ppe Is it lightly contaminated PPE or glassware? is_solid->is_ppe Yes is_liquid->start No (Re-evaluate) liquid_waste Liquid Chemical Waste is_liquid->liquid_waste Yes solid_waste Solid Chemical Waste (e.g., excess reagent, contaminated silica) is_ppe->solid_waste No (Grossly Contaminated) lab_trash Decontaminated Lab Trash (Check Institutional Policy) is_ppe->lab_trash Yes solvent_type What is the primary solvent? liquid_waste->solvent_type halogenated Halogenated Organic Waste (e.g., DCM, Chloroform) solvent_type->halogenated Halogenated non_halogenated Non-Halogenated Organic Waste (e.g., Methanol, Acetone) solvent_type->non_halogenated Non-Halogenated aqueous Aqueous Waste (Water-based) solvent_type->aqueous Aqueous

Caption: Waste Segregation Decision Workflow for this compound.

Step 4: Arranging for Final Disposal

When a waste container is full or has been in storage for the maximum allowed time (typically 90 to 180 days depending on the facility's generator status), it must be disposed of via a licensed contractor.[1][12]

  • Schedule a Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a hazardous waste pickup.

  • Finalize Documentation: Ensure all labels are complete and accurate. Your EHS office will provide the necessary manifests for transportation.

  • Never Use a Drain or Trash: Under no circumstances should this compound or its solutions be poured down the sewer or placed in the regular trash.[10][15] This is illegal and environmentally harmful.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to mitigate harm.

Small-Scale Spill Cleanup (Contained within a fume hood)
  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing a lab coat, safety goggles, and double-layered nitrile gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.[16]

  • Clean the Area: Working from the outside edge of the spill inward, carefully sweep up the absorbent material and place it in a sealed container for hazardous waste disposal.[17]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials in the solid hazardous waste container.

  • Report: Inform your supervisor or lab manager of the incident.

Large-Scale Spills or Spills Outside a Fume Hood
  • Evacuate: Immediately evacuate the laboratory and alert all nearby personnel.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Call for Help: Contact your institution's EHS or emergency response team immediately. Provide them with the chemical name and details of the spill.

  • Do Not Attempt to Clean: Allow trained professionals with the appropriate respiratory protection and equipment to manage the cleanup.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3] If breathing is difficult, seek immediate medical attention.

By adhering to these rigorous protocols, laboratory professionals can ensure that the valuable work conducted with this compound does not come at the cost of personal safety or environmental integrity.

References

A Senior Scientist's Guide to Personal Protective Equipment for Handling Imidazo[1,2-A]pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

As drug discovery and development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides a detailed operational framework for the safe handling of Imidazo[1,2-A]pyrazin-2-amine, focusing on the correct selection, use, and disposal of Personal Protective Equipment (PPE). Given that specific toxicological data for this compound is not widely published, we will proceed with the prudent assumption that it is a potent compound requiring stringent handling protocols. This approach ensures the protection of all laboratory personnel from potential chemical hazards.

Hazard Assessment: An Evidence-Based Inference

Direct and comprehensive hazard data for this compound is limited. Therefore, our safety protocols are informed by analyzing the known hazards of structurally similar heterocyclic amines. Safety Data Sheets (SDS) for related compounds, such as Imidazo[1,2-a]pyridine-2-amine and Imidazo[1,2-a]pyrimidine, consistently indicate the following potential hazards:

  • Skin Corrosion/Irritation: May cause skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Can cause serious eye irritation.[1][2][3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Respiratory Sensitization: Powders and aerosols may cause respiratory irritation.[4][6]

Many aromatic amines are known to be readily absorbed through the skin, highlighting the critical need for robust skin protection.[7] Consequently, all handling procedures must be designed to minimize any possibility of direct contact, ingestion, or inhalation.

The Hierarchy of Controls: Engineering a Safe Environment

Before any personal protective equipment is worn, the primary methods of exposure control must be in place. PPE is the final barrier between you and a potential hazard, not the first line of defense.[8][9]

  • Engineering Controls: All work involving solid or dissolved this compound must be conducted in a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure. The facility's ventilation system should be designed for single-pass air to prevent contamination.[10]

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.[11]

Core PPE Ensemble for this compound

The following PPE is mandatory for all personnel handling this compound.

Eye and Face Protection

A single splash can result in permanent injury. Therefore, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with integrated side shields are required for all work in the laboratory where hazardous materials are present.[12]

  • Required for Liquid Handling: When handling solutions of the compound, chemical splash goggles are mandatory. Goggles provide a complete seal around the eyes, offering superior protection against splashes.[8][12]

  • High-Risk Operations: For tasks with a significant splash or spatter potential (e.g., large-volume transfers, reaction quenching), a full-face shield must be worn over chemical splash goggles.[8]

Hand Protection

The primary route of exposure for many heterocyclic amines is dermal absorption.[7] Proper glove selection and technique are therefore paramount.

  • Glove Type: Disposable nitrile gloves are the standard for incidental contact.[12]

  • Technique for Potent Compounds: Double-gloving is required when handling neat (solid) this compound or its concentrated solutions. This provides an additional protective layer and a clear protocol for decontamination: if the outer glove becomes contaminated, it can be removed without exposing the inner glove.

  • Integrity and Replacement: Gloves must be inspected for tears or pinholes before each use. They must be removed and replaced immediately upon known or suspected contact with the chemical. Never wear gloves outside of the laboratory area.

Body Protection

Your clothing should be protected from spills and contamination.

  • Lab Coat: A clean, flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory. This coat should be fully buttoned to provide maximum coverage.[8]

  • Apparel: Long pants and fully enclosed, chemical-resistant shoes are required at all times in the laboratory.[8][12] Fabric shoes (e.g., canvas) are not permitted.

  • Disposable Gowns/Aprons: For procedures involving larger quantities or a high risk of splashing, a disposable, chemically resistant apron or gown should be worn over the lab coat.

Respiratory Protection

Engineering controls (i.e., the fume hood) should eliminate the need for respiratory protection in most scenarios. However, it may be required in specific situations.

  • When Required: A respirator is necessary if you are handling the powdered compound outside of a primary engineering control (e.g., during a large spill cleanup) or if the ventilation system fails.

  • Type of Respirator: For powdered compounds, a half-mask respirator with P100 (HEPA) particulate filters is a minimum. For higher-risk scenarios, a Powered Air-Purifying Respirator (PAPR) offers superior protection and comfort.[8][13]

  • Fit Testing and Training: Use of any tight-fitting respirator requires prior medical clearance and annual fit testing as per OSHA regulations.

Operational Protocols: A Step-by-Step Guide

Adherence to standardized procedures is crucial for safety. The following workflows must be followed without deviation.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Task Assessment cluster_ppe Required PPE Ensemble start Identify Task: Handling this compound is_solid Handling Solid (e.g., Weighing) start->is_solid Solid Form? is_liquid Handling Liquid (e.g., Solution Prep) start->is_liquid Liquid Form? is_spill Emergency (Spill Cleanup) start->is_spill Spill? solid_ppe Minimum: • Safety Glasses • Lab Coat • Single Nitrile Gloves is_solid->solid_ppe No (Residual Contact) powder_ppe Enhanced: • Goggles • Lab Coat • Double Nitrile Gloves • Work in Fume Hood is_solid->powder_ppe Yes is_liquid->solid_ppe No (Low Concentration) liquid_ppe Splash Hazard: • Goggles + Face Shield • Lab Coat + Apron • Double Nitrile Gloves is_liquid->liquid_ppe Yes spill_ppe Full Response: • Goggles + Face Shield • Chemical Suit • Double Nitrile Gloves • Respirator (P100/PAPR) is_spill->spill_ppe Yes

Caption: PPE selection workflow based on the handling task.

Protocol: Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Apparel Check: Confirm you are wearing long pants and closed-toe shoes.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye/Face Protection: Put on safety goggles and/or a face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the cuffs of your lab coat.

Doffing (Taking Off) Sequence - This is a critical decontamination step The goal is to touch contaminated items only with other contaminated items (outer gloves) and clean items only with clean items (inner gloves/bare hands).

  • Decontaminate: If grossly contaminated, wipe down the exterior of outer gloves and apron before removal.

  • Outer Gloves: Remove the outer gloves, peeling them off so they turn inside-out without touching your skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Apron: Remove the face shield and/or disposable apron.

  • Lab Coat: Remove the lab coat by rolling it down your arms, keeping the contaminated exterior away from your body. Hang it in its designated location or place it in a laundry bag if contaminated.

  • Goggles: Remove goggles.

  • Respirator (if worn): Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface with your bare hands.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[1]

Decontamination and Disposal

Proper disposal is essential to prevent secondary exposure.

  • Solid Waste: All disposable PPE (gloves, aprons, wipes) contaminated with this compound must be placed in a clearly labeled, sealed hazardous waste bag or container.[4][6]

  • Reusable PPE: Goggles and face shields should be decontaminated after each use according to your institution's approved procedures.

  • Contaminated Clothing: If your personal clothing becomes contaminated, it must be removed immediately and decontaminated professionally. Do not take it home.

Emergency Procedures: In Case of Exposure

In the event of an accidental exposure, time is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[3][14]

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][14]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Summary of PPE Requirements

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
General Lab Presence Safety GlassesN/ALab CoatNot Required
Weighing Solid Compound GogglesDouble Nitrile GlovesLab CoatNot Required (in Fume Hood)
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesLab Coat & ApronNot Required (in Fume Hood)
Large Spill Cleanup Goggles & Face ShieldHeavy Duty Gloves over NitrileChemical Suit/GownRequired (PAPR or P100)

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.